molecular formula C8H10ClNO2S B1302046 4-Chloro-2,5-dimethylbenzenesulfonamide CAS No. 219689-73-3

4-Chloro-2,5-dimethylbenzenesulfonamide

Cat. No.: B1302046
CAS No.: 219689-73-3
M. Wt: 219.69 g/mol
InChI Key: YSDCIOQWHXYICL-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethylbenzenesulfonamide (CAS 219689-73-3) is a high-purity benzenesulfonamide derivative of significant interest in medicinal chemistry and chemical biology research. This compound, with the molecular formula C 8 H 10 ClNO 2 S and a molecular weight of 219.69, serves as a versatile synthetic intermediate and a crucial precursor in the design of novel bioactive molecules . The sulfonamide functional group is a established pharmacophore in drug discovery, known for its ability to inhibit carbonic anhydrase isozymes . Inhibition of these enzymes, particularly tumor-associated isoforms, can disrupt pH control in cancer cells, suppress tumor invasion, and provide a mechanism for anticancer activity . Researchers utilize this compound as a foundational building block to develop hybrid molecules, such as those incorporating hydrazone or pyridone moieties, which have shown promise as potential anticancer and radiosensitizing agents in studies targeting human liver cancer cell lines (e.g., HepG2) . This product is offered for chemical synthesis and biological screening applications. It has a calculated melting point of 190-192°C and a density of 1.3±0.1 g/cm 3 . As a standard safety precaution, this material is classified with hazard statements H302-H315-H319-H335, indicating it may be harmful if swallowed and causes skin, eye, and respiratory irritation . This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-chloro-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-5-4-8(13(10,11)12)6(2)3-7(5)9/h3-4H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDCIOQWHXYICL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370907
Record name 4-chloro-2,5-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219689-73-3
Record name 4-chloro-2,5-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-2,5-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Chloro-2,5-dimethylbenzenesulfonamide. The document is structured to serve as a practical resource for researchers and professionals in drug development and chemical synthesis. It includes tabulated data for key properties, detailed experimental protocols for their determination, and logical workflow diagrams to guide research and development efforts. While experimental data for certain properties of this specific molecule are not extensively available in public literature, this guide outlines standard methodologies for their determination, providing a complete framework for laboratory investigation.

Chemical Identity and Structure

This compound is a substituted aromatic sulfonamide. The core structure consists of a benzene ring substituted with a chloro group, two methyl groups, and a sulfonamide functional group.

Table 1: Compound Identification

Identifier Value
IUPAC Name This compound
CAS Number 219689-73-3
Molecular Formula C₈H₁₀ClNO₂S
Molecular Weight 219.69 g/mol
Canonical SMILES CC1=CC(=C(C=C1Cl)S(=O)(=O)N)C

| InChI Key | YSDCIOQWHXYICL-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are fundamental to drug development.

Table 2: Summary of Physicochemical Data

Property Value Data Type Source
Melting Point 190-192 °C Experimental Commercial Supplier Data
Boiling Point Not available - -
Aqueous Solubility Not available - -
pKa (Acidity) Not available - -

| LogP (Octanol-Water Partition Coefficient) | Not available | - | - |

Note: The lack of publicly available experimental data for several key properties highlights the need for empirical determination for any research or development application.

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties of this compound.

Synthesis Protocol: Chlorosulfonation of 2,5-Dimethylchlorobenzene

The synthesis of arylsulfonamides typically involves the chlorosulfonation of an aromatic ring followed by amination.[1]

Reaction Scheme:

  • Chlorosulfonation: 2,5-dimethylchlorobenzene is reacted with chlorosulfonic acid (ClSO₃H) to yield 4-chloro-2,5-dimethylbenzenesulfonyl chloride.

  • Amination: The resulting sulfonyl chloride is then reacted with ammonia (or an appropriate amine) to produce this compound.

Detailed Methodology:

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.

  • Procedure (Chlorosulfonation):

    • Cool the flask containing 2,5-dimethylchlorobenzene in an ice bath.

    • Slowly add an excess of chlorosulfonic acid dropwise via the dropping funnel while stirring vigorously. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours until the evolution of HCl gas ceases.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride.

    • Filter the solid product, wash with cold water, and dry under vacuum.

  • Procedure (Amination):

    • Dissolve the crude 4-chloro-2,5-dimethylbenzenesulfonyl chloride in a suitable solvent (e.g., acetone or THF).

    • Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia dropwise with stirring.

    • Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

    • Remove the solvent under reduced pressure.

    • Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Melting Point Determination

The melting point is a crucial indicator of purity.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the dry, crystalline sample is packed into a thin-walled capillary tube to a height of 1-2 mm.[2]

  • Apparatus: Utilize a calibrated melting point apparatus (e.g., Mel-Temp or similar digital device).

  • Measurement:

    • Place the capillary tube in the heating block of the apparatus.

    • Heat rapidly to about 15 °C below the expected melting point.

    • Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[2]

    • Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid crystal melts (completion). This range is the melting point. For a pure compound, this range should be narrow (0.5-1.5 °C).[3]

Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and formulation.

Methodology (Shake-Flask Method):

  • Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, screw-cap vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

  • Calculation: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

pKa Determination

The pKa value indicates the ionization state of the molecule at different pH values, affecting solubility and membrane permeability. The sulfonamide group (-SO₂NH₂) is acidic.

Methodology (Potentiometric Titration):

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent mixture (e.g., methanol/water) if aqueous solubility is low.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point on the titration curve.

  • Alternative Method (LC-Based): The pKa can also be determined by measuring the change in retention time on a reversed-phase HPLC column as a function of mobile phase pH.[5][6] A plot of retention factor (k) versus pH will yield a sigmoidal curve from which the pKa can be derived.[5]

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is essential for predicting its membrane permeability and interaction with biological targets.

Methodology (HPLC Method):

  • Principle: This method correlates the retention time of a compound on a reversed-phase HPLC column (e.g., C18) with the known LogP values of a set of standard compounds.[7]

  • Procedure:

    • Prepare a mobile phase of methanol/water or acetonitrile/water.

    • Inject a series of standard compounds with known LogP values and the test compound (this compound) onto the HPLC system.

    • Record the retention time (t_R) for each compound. .

    • Calculate the retention factor (k') for each compound. .

  • Calculation:

    • Create a calibration curve by plotting the log(k') of the standard compounds against their known LogP values.

    • Determine the log(k') for the test compound and use the calibration curve to interpolate its LogP value.[7]

Biological Context and Research Workflows

While specific biological data for this compound is limited, the sulfonamide class of compounds is well-known for a broad range of biological activities, most notably as antimicrobial agents.[8][9] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria, blocking the synthesis of folic acid, which is essential for bacterial growth.[1][]

Diagrams and Visualizations

The following diagrams illustrate key workflows relevant to the characterization and development of a novel chemical entity like this compound.

G cluster_start Starting Materials cluster_process Synthesis Steps cluster_intermediate Intermediate cluster_product Final Product start1 2,5-Dimethylchlorobenzene step1 Chlorosulfonation start1->step1 start2 Chlorosulfonic Acid start2->step1 inter 4-Chloro-2,5-dimethyl- benzenesulfonyl chloride step1->inter step2 Amination with NH3 product 4-Chloro-2,5-dimethyl- benzenesulfonamide step2->product inter->step2

Caption: General synthesis workflow for this compound.

G cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Biological Evaluation cluster_decision Decision Point cluster_next Next Steps A Synthesis & Purification B Structural Verification (NMR, MS) A->B C Determine Melting Point & Purity B->C D Measure Solubility, pKa, LogP C->D E Primary Screening (e.g., Antibacterial Assay) D->E Compound with known properties F Determine Potency (MIC/IC50) E->F G Assess Cytotoxicity (e.g., MTT Assay) F->G H Mechanism of Action Studies G->H I Favorable Profile? H->I J Lead Optimization / In Vivo Studies I->J Yes

Caption: A logical workflow for the preclinical evaluation of a novel chemical entity.

References

An In-depth Technical Guide on the Structural Analysis and Confirmation of 4-Chloro-2,5-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural analysis and confirmation of 4-chloro-2,5-dimethylbenzenesulfonamide. Due to the limited availability of direct experimental data for this specific compound in public literature, this paper outlines a robust workflow based on established analytical techniques and data from structurally analogous compounds.

Introduction

This compound is an organic compound featuring a sulfonamide functional group attached to a substituted benzene ring. The precise structural elucidation of such molecules is paramount in drug discovery and development, as the specific arrangement of atoms dictates its physicochemical properties and biological activity. This guide details the synthetic route, and the application of modern analytical techniques—namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—for its unambiguous structural confirmation.

Synthesis Pathway

The logical synthetic route to this compound involves the reaction of its corresponding sulfonyl chloride with ammonia. This standard procedure is widely used for the synthesis of primary sulfonamides.

Synthesis_Workflow cluster_start Starting Material cluster_reagent Reagent cluster_product Product start 4-Chloro-2,5-dimethylbenzenesulfonyl chloride product This compound start->product Ammonolysis reagent Ammonia (NH3) reagent->product Nucleophilic attack

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-chloro-2,5-dimethylbenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly bubble ammonia gas through the solution or add a solution of aqueous ammonia (e.g., 28-30%) dropwise to the stirred solution. The reaction is exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting sulfonyl chloride spot indicates the completion of the reaction.

  • Work-up: Upon completion, quench the reaction by adding distilled water. If a biphasic mixture is formed, separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound as a solid.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the comprehensive structural confirmation of the synthesized compound.

a cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structural Analysis cluster_confirmation Final Confirmation synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Initial Characterization ms Mass Spectrometry (EI, ESI) synthesis->ms Initial Characterization xray Single Crystal X-ray Diffraction synthesis->xray If suitable crystals form confirmation Unambiguous Structure of this compound nmr->confirmation Data Correlation ms->confirmation Data Correlation xray->confirmation Data Correlation

Caption: Logical workflow for the structural confirmation of the target compound.

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of this compound and data from analogous compounds, the following spectral characteristics are predicted.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.6s1HAromatic H (position 6)
~7.3s1HAromatic H (position 3)
~7.2s (broad)2H-SO₂NH₂
~2.5s3H-CH₃ (position 5)
~2.3s3H-CH₃ (position 2)

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (ppm)Assignment
~142C-SO₂
~138C-Cl
~135Aromatic C-H (position 6)
~134C-CH₃ (position 2)
~132C-CH₃ (position 5)
~128Aromatic C-H (position 3)
~20-CH₃ (position 2)
~19-CH₃ (position 5)
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be used. For enhanced structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Processing: Process the acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₈H₁₀ClNO₂S), the expected molecular weight is approximately 219.69 g/mol .

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z (charge/mass ratio)Predicted Fragment
~219/221 (3:1 ratio)[M]⁺ (Molecular ion)
~155/157 (3:1 ratio)[M - SO₂NH₂]⁺
~140[M - SO₂NH₂ - CH₃]⁺
~111/113 (3:1 ratio)[C₇H₆Cl]⁺
~77[C₆H₅]⁺

The characteristic 3:1 isotopic pattern for chlorine should be observable for all chlorine-containing fragments.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For EI-MS, a direct insertion probe can be used for solid samples. For Electrospray Ionization (ESI-MS), dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the source.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500). For high-resolution mass spectrometry (HRMS), use an Orbitrap or FT-ICR mass analyzer to obtain accurate mass measurements for elemental composition determination.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic patterns with theoretical patterns to confirm the presence of chlorine.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles.

Table 4: Hypothetical Crystallographic Data (based on similar sulfonamides)

ParameterPredicted Value
Crystal systemMonoclinic or Orthorhombic
Space groupe.g., P2₁/c or Pbca
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-105 (for monoclinic)
V (ų)1500-2000
Z4
R-factor< 0.05 for a well-refined structure
Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot saturated solution.

  • Data Collection: Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and other crystallographic parameters.

Conclusion

An In-depth Technical Guide to the Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 4-Chloro-2,5-dimethylbenzenesulfonamide, a valuable intermediate in medicinal chemistry and drug development. This document outlines the core synthetic strategy, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is an aromatic sulfonamide compound with potential applications in the development of novel therapeutic agents. Its synthesis is of interest to researchers in organic and medicinal chemistry. The primary synthetic route involves a two-step process: the chlorosulfonation of 1-chloro-2,5-dimethylbenzene to form the key intermediate, 4-chloro-2,5-dimethylbenzenesulfonyl chloride, followed by amidation to yield the final product.

Synthesis Pathway Overview

The logical workflow for the synthesis of this compound is depicted below. The process begins with the commercially available starting material, 1-chloro-2,5-dimethylbenzene, which undergoes electrophilic aromatic substitution to introduce the sulfonyl chloride functional group. The subsequent reaction with an ammonia source provides the target sulfonamide.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amidation Starting_Material 1-Chloro-2,5-dimethylbenzene Intermediate 4-Chloro-2,5-dimethylbenzenesulfonyl chloride Starting_Material->Intermediate Electrophilic Aromatic Substitution Reagent_1 Chlorosulfonic Acid (ClSO3H) Reagent_1->Intermediate Final_Product This compound Intermediate->Final_Product Nucleophilic Acyl Substitution Reagent_2 Ammonium Hydroxide (NH4OH) Reagent_2->Final_Product

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound. These protocols are based on established procedures for analogous transformations.

Step 1: Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride

This procedure details the chlorosulfonation of 1-chloro-2,5-dimethylbenzene.

Materials:

  • 1-Chloro-2,5-dimethylbenzene

  • Chlorosulfonic acid

  • Crushed ice

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for hydrogen chloride gas, cool chlorosulfonic acid (4 molar equivalents) to 0-5 °C in an ice-salt bath.

  • Slowly add 1-chloro-2,5-dimethylbenzene (1 molar equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate of 4-chloro-2,5-dimethylbenzenesulfonyl chloride is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent such as hexane or by dissolving in dichloromethane, drying over anhydrous sodium sulfate, and removing the solvent under reduced pressure.

Step 2: Synthesis of this compound

This procedure describes the amidation of 4-chloro-2,5-dimethylbenzenesulfonyl chloride.

Materials:

  • 4-Chloro-2,5-dimethylbenzenesulfonyl chloride

  • Concentrated ammonium hydroxide solution (e.g., 28-30%)

  • Ethanol (optional, as a co-solvent)

  • Crushed ice

  • Dilute hydrochloric acid

Procedure:

  • In a round-bottom flask, suspend 4-chloro-2,5-dimethylbenzenesulfonyl chloride (1 molar equivalent) in an excess of concentrated ammonium hydroxide solution. Ethanol may be added as a co-solvent to improve solubility.

  • Stir the mixture vigorously at room temperature. The reaction is typically exothermic. The reaction progress can be monitored by TLC.

  • After the reaction is complete (typically 1-2 hours), pour the reaction mixture into a beaker containing crushed ice.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water.

  • If the product remains in solution, acidify the filtrate with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate the sulfonamide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Data of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
1-Chloro-2,5-dimethylbenzeneC₈H₉Cl140.6195-72-7Colorless liquid
4-Chloro-2,5-dimethylbenzenesulfonyl chlorideC₈H₈Cl₂O₂S239.1288-49-3Colorless to pale yellow solid[1]
This compoundC₈H₁₀ClNO₂S219.69219689-73-3Solid[2]

Table 2: Reaction Parameters and Expected Outcomes

Reaction StepStarting MaterialKey ReagentSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
Chlorosulfonation1-Chloro-2,5-dimethylbenzeneChlorosulfonic acidNone0 - 252 - 470 - 85
Amidation4-Chloro-2,5-dimethylbenzenesulfonyl chlorideAmmonium hydroxideWater/EthanolRoom Temperature1 - 280 - 95

Note: Expected yields are based on typical yields for similar reactions and may vary depending on the specific reaction conditions and scale.

Logical Relationships in the Synthesis

The synthesis of this compound follows a clear logical progression of functional group transformations. The initial chlorosulfonation is a classic electrophilic aromatic substitution, where the electrophile is generated from chlorosulfonic acid. The subsequent amidation is a nucleophilic acyl substitution at the sulfonyl chloride group.

G Start 1-Chloro-2,5-dimethylbenzene (Starting Material) Step1 Chlorosulfonation (Electrophilic Aromatic Substitution) Start->Step1 Intermediate 4-Chloro-2,5-dimethyl- benzenesulfonyl chloride Step1->Intermediate Step2 Amidation (Nucleophilic Acyl Substitution) Intermediate->Step2 End 4-Chloro-2,5-dimethyl- benzenesulfonamide (Final Product) Step2->End

Caption: Logical progression of the synthesis pathway.

Conclusion

This technical guide has detailed the primary synthesis pathways for this compound. The described two-step synthesis, involving chlorosulfonation followed by amidation, represents a robust and efficient method for the preparation of this compound. The provided experimental protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis of novel sulfonamides for drug discovery and development. Further optimization of reaction conditions may be necessary to achieve higher yields and purity on a larger scale.

References

starting materials for 4-Chloro-2,5-dimethylbenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-Chloro-2,5-dimethylbenzenesulfonamide, a key intermediate in various chemical and pharmaceutical applications. The synthesis predominantly proceeds through two main pathways, utilizing either p-xylene or 2,5-dimethylaniline as the starting material. This document details the experimental protocols for each route, presents quantitative data for the key intermediates and the final product, and illustrates the synthetic workflows.

Synthetic Pathways Overview

The synthesis of this compound can be approached from two common starting materials:

  • From p-Xylene: This route involves the initial chlorination of p-xylene to form 1-chloro-2,5-dimethylbenzene, followed by chlorosulfonation to yield 4-chloro-2,5-dimethylbenzenesulfonyl chloride. The final step is the amination of the sulfonyl chloride.

  • From 2,5-Dimethylaniline: This pathway begins with the chlorination of 2,5-dimethylaniline to produce 4-chloro-2,5-dimethylaniline. Subsequent diazotization and a Sandmeyer-type reaction introduce the sulfonyl chloride group, which is then aminated to the final product.

The following diagram illustrates the logical relationship between these two synthetic pathways.

Synthesis_Pathways cluster_pXylene Pathway 1: Starting from p-Xylene cluster_aniline Pathway 2: Starting from 2,5-Dimethylaniline pXylene p-Xylene chloro_pXylene 1-Chloro-2,5-dimethylbenzene pXylene->chloro_pXylene Chlorination sulfonyl_chloride 4-Chloro-2,5-dimethylbenzenesulfonyl chloride chloro_pXylene->sulfonyl_chloride Chlorosulfonation final_product This compound sulfonyl_chloride->final_product Amination aniline 2,5-Dimethylaniline chloro_aniline 4-Chloro-2,5-dimethylaniline aniline->chloro_aniline Chlorination chloro_aniline->sulfonyl_chloride Diazotization & Sandmeyer Reaction

Figure 1: Synthetic pathways to this compound.

Quantitative Data of Key Compounds

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physical and Chemical Properties of Starting Materials and Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
p-XyleneC₈H₁₀106.1713-14138
2,5-DimethylanilineC₈H₁₁N121.1815.5213-214
1-Chloro-2,5-dimethylbenzeneC₈H₉Cl140.612186-188
4-Chloro-2,5-dimethylanilineC₈H₁₀ClN155.6342115-117 (5 mmHg)
4-Chloro-2,5-dimethylbenzenesulfonyl chlorideC₈H₈Cl₂O₂S239.1248-50-

Table 2: Physical and Chemical Properties of the Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₈H₁₀ClNO₂S219.69190-192[1]

Experimental Protocols

Detailed methodologies for the key transformations in both synthetic pathways are provided below.

Pathway 1: Synthesis from p-Xylene

This pathway is a classical approach involving electrophilic aromatic substitution reactions.

Step 1: Chlorination of p-Xylene to 1-Chloro-2,5-dimethylbenzene

The chlorination of p-xylene in the presence of a Lewis acid catalyst yields primarily 2-chloro-1,4-dimethylbenzene (1-chloro-2,5-dimethylbenzene).

  • Reaction: C₆H₄(CH₃)₂ + Cl₂ → C₆H₃(CH₃)₂Cl + HCl

  • Protocol:

    • To a stirred solution of p-xylene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride), add a catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃).

    • Cool the mixture in an ice bath.

    • Bubble chlorine gas through the solution at a controlled rate while maintaining the temperature between 0-5 °C.

    • Monitor the reaction progress by gas chromatography (GC).

    • Upon completion, quench the reaction by washing with water and a dilute solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by fractional distillation.

  • Expected Yield: High yields of the monochlorinated product are expected under controlled conditions.

Step 2: Chlorosulfonation of 1-Chloro-2,5-dimethylbenzene

The introduction of the sulfonyl chloride group is achieved by reacting 1-chloro-2,5-dimethylbenzene with chlorosulfonic acid.

  • Reaction: C₆H₃(CH₃)₂Cl + HSO₃Cl → C₆H₂Cl(CH₃)₂(SO₂Cl) + H₂O

  • Protocol:

    • In a flask equipped with a stirrer and a dropping funnel, cool chlorosulfonic acid (typically 3-5 equivalents) to 0 °C in an ice bath.

    • Slowly add 1-chloro-2,5-dimethylbenzene to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • The solid 4-chloro-2,5-dimethylbenzenesulfonyl chloride will precipitate.

    • Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum.

  • Expected Yield: Typically, chlorosulfonation reactions of this type proceed with good to excellent yields.

Step 3: Amination of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride

The final step involves the reaction of the sulfonyl chloride with ammonia to form the sulfonamide.

  • Reaction: C₆H₂Cl(CH₃)₂(SO₂Cl) + 2NH₃ → C₆H₂Cl(CH₃)₂(SO₂NH₂) + NH₄Cl

  • Protocol:

    • Dissolve 4-chloro-2,5-dimethylbenzenesulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF) or acetone.

    • Cool the solution in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia with stirring.

    • Continue stirring at room temperature for 1-2 hours.

    • If a precipitate forms, collect it by filtration. If not, remove the organic solvent under reduced pressure.

    • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Expected Yield: Amination of sulfonyl chlorides generally proceeds with high yields.

Pathway 2: Synthesis from 2,5-Dimethylaniline

This alternative route utilizes a Sandmeyer-type reaction, which is particularly useful for introducing a sulfonyl chloride group onto an aromatic ring starting from an aniline.

Step 1: Chlorination of 2,5-Dimethylaniline to 4-Chloro-2,5-dimethylaniline

The selective chlorination of 2,5-dimethylaniline at the para-position to the amino group can be achieved using various chlorinating agents.

  • Reaction: C₆H₃(CH₃)₂NH₂ + Cl₂ → C₆H₂Cl(CH₃)₂NH₂ + HCl

  • Protocol:

    • Dissolve 2,5-dimethylaniline in a suitable solvent such as glacial acetic acid or a chlorinated hydrocarbon.

    • Cool the solution to 0-5 °C.

    • Slowly add a solution of the chlorinating agent (e.g., chlorine gas in acetic acid or sulfuryl chloride) while maintaining the low temperature.

    • After the addition, stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC or GC).

    • Pour the reaction mixture into water and neutralize with a base (e.g., sodium hydroxide or sodium carbonate).

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography.

  • Expected Yield: Yields can vary depending on the specific conditions and chlorinating agent used. A patent describing a similar reaction for a different dialkylaniline suggests a yield of around 69% can be obtained.

Step 2: Diazotization and Sandmeyer Reaction of 4-Chloro-2,5-dimethylaniline

This two-part step first converts the aniline to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride.

  • Reactions:

    • C₆H₂Cl(CH₃)₂NH₂ + NaNO₂ + 2HCl → [C₆H₂Cl(CH₃)₂N₂]⁺Cl⁻ + NaCl + 2H₂O

    • [C₆H₂Cl(CH₃)₂N₂]⁺Cl⁻ + SO₂ --(CuCl)--> C₆H₂Cl(CH₃)₂(SO₂Cl) + N₂

  • Protocol:

    • Diazotization:

      • Suspend 4-chloro-2,5-dimethylaniline in a mixture of concentrated hydrochloric acid and water.

      • Cool the suspension to 0-5 °C in an ice-salt bath.

      • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete.

    • Sandmeyer Reaction:

      • In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride.

      • Cool this solution to 5-10 °C.

      • Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring.

      • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

      • Pour the reaction mixture onto ice water.

      • The precipitated 4-chloro-2,5-dimethylbenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried.

  • Expected Yield: The Sandmeyer reaction for the synthesis of sulfonyl chlorides can provide good yields, often in the range of 70-80%.

Step 3: Amination of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride

This final step is identical to Step 3 in Pathway 1. Please refer to the protocol described above.

Logical Workflow Diagram

The following diagram provides a visual representation of the experimental workflow for the synthesis of this compound starting from p-xylene.

Experimental_Workflow cluster_prep Preparation of Starting Materials and Reagents cluster_synthesis Synthesis Steps cluster_workup Work-up and Purification p_xylene p-Xylene chlorination Chlorination of p-Xylene p_xylene->chlorination chlorine Chlorine Gas chlorine->chlorination lewis_acid Lewis Acid (e.g., FeCl3) lewis_acid->chlorination chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonation Chlorosulfonation chlorosulfonic_acid->chlorosulfonation ammonia Aqueous Ammonia amination Amination ammonia->amination workup1 Quenching, Washing, Drying chlorination->workup1 workup2 Precipitation on Ice, Filtration chlorosulfonation->workup2 workup3 Filtration / Extraction amination->workup3 distillation Fractional Distillation workup1->distillation distillation->chlorosulfonation 1-Chloro-2,5-dimethylbenzene workup2->amination 4-Chloro-2,5-dimethylbenzenesulfonyl chloride recrystallization Recrystallization workup3->recrystallization final_product final_product recrystallization->final_product Pure this compound

Figure 2: Experimental workflow for the synthesis from p-xylene.

References

The Versatility of 4-Chloro-2,5-dimethylbenzenesulfonamide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a myriad of therapeutic agents. Among the numerous derivatives, 4-Chloro-2,5-dimethylbenzenesulfonamide and its precursor, 4-chloro-2,5-dimethylbenzenesulfonyl chloride, represent a valuable and versatile building block for the synthesis of novel bioactive compounds. This technical guide provides an in-depth overview of the synthesis, applications, and therapeutic potential of derivatives originating from this core structure, with a focus on their anticancer and antimicrobial activities.

Synthesis of the Core Scaffold

The journey to bioactive molecules begins with the synthesis of the foundational building block. The preparation of this compound typically proceeds through a two-step synthesis starting from 1,4-dimethylbenzene (p-xylene).

Step 1: Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonyl Chloride

The initial step involves the chlorosulfonation of p-xylene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring.

  • Experimental Protocol: A solution of 1,4-dimethylbenzene (p-xylene) in a suitable solvent like chloroform is cooled to 0°C. Chlorosulfonic acid is then added dropwise while maintaining the low temperature. After the initial reaction, the mixture is brought to room temperature and then carefully poured onto crushed ice. The organic layer, containing the 4-chloro-2,5-dimethylbenzenesulfonyl chloride, is separated, washed, and the solvent is evaporated. The crude product can then be used directly in the next step or purified further.

Step 2: Synthesis of this compound

The synthesized sulfonyl chloride is then reacted with an amine source, typically ammonia or an appropriate primary or secondary amine, to form the corresponding sulfonamide.

  • Experimental Protocol: 4-Chloro-2,5-dimethylbenzenesulfonyl chloride is treated with an excess of the desired amine in a suitable solvent. For the parent sulfonamide, aqueous ammonia is used. The reaction mixture is stirred, often with heating, to drive the reaction to completion. The resulting sulfonamide precipitates and can be collected by filtration, washed, and recrystallized to yield the pure product.

Applications in Anticancer Drug Discovery

Derivatives of the 4-chloro-benzenesulfonamide core have demonstrated significant potential as anticancer agents. While specific studies focusing exclusively on derivatives of this compound are emerging, the broader class of substituted benzenesulfonamides provides a strong indication of their therapeutic promise. The mechanism of action for these compounds is often multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in tumor progression.[1]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of benzenesulfonamide derivatives are typically evaluated against a panel of human cancer cell lines. The data is often presented as GI50 (Growth Inhibition 50), TGI (Total Growth Inhibition), or IC50 (Inhibitory Concentration 50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, cause total growth inhibition, or reduce the cell population by 50%, respectively.

The following table summarizes the anticancer activity of representative benzenesulfonamide derivatives, highlighting the potential of this scaffold.

Compound IDCancer Cell LineGI50 (µM)TGI (µM)LC50 (µM)Reference
Compound 18 HCT-116 (Colon)0.33 - 1.08--[2]
786-0 (Renal)0.33 - 1.08--[2]
M14 (Melanoma)0.33 - 1.08--[2]
HOP-62 (Lung)0.050.384.83[2]
Compound 30 HCT-116 (Colon)--8 (IC50)[3]
Compound 20 MCF-7, HeLa, HCT-11612.8 (Mean IC50)--[3]
Compound 24 MCF-7, HeLa, HCT-11612.7 (Mean IC50)--[3]

Note: The compounds listed are derivatives of 4-chloro-2-mercaptobenzenesulfonamide and 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonamide), which are structurally related to the core topic and indicative of the potential of this class of compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.[4][5][6]

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[4][5]

  • Procedure:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[7]

    • Compound Treatment: The cells are then treated with various concentrations of the test compound (derivatives of this compound) and incubated for a specified period (e.g., 72 hours).[3]

    • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[3]

    • Incubation: The plates are incubated for 2-4 hours to allow for the formation of formazan crystals.[4][5]

    • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl.[4][5][6]

    • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[4][6]

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Mechanism of Action: Induction of Apoptosis

A common mechanism by which anticancer sulfonamides exert their effect is through the induction of apoptosis, or programmed cell death. This process is characterized by a series of morphological and biochemical changes in the cell, ultimately leading to its controlled demise. Active derivatives of this compound are hypothesized to trigger apoptosis in cancer cells.[3]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Response Sulfonamide_Derivative 4-Chloro-2,5-dimethyl- benzenesulfonamide Derivative Mitochondrion Mitochondrion Sulfonamide_Derivative->Mitochondrion Induces stress Caspase_9 Caspase-9 Mitochondrion->Caspase_9 Releases Cytochrome c, activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: A simplified diagram of a potential apoptotic pathway induced by benzenesulfonamide derivatives.

Applications in Antimicrobial Drug Discovery

In addition to their anticancer properties, sulfonamide-based compounds have a long history as antimicrobial agents. The this compound scaffold can be modified to generate derivatives with potent activity against various bacterial strains.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

While specific MIC data for derivatives of this compound is an area of ongoing research, studies on closely related 4-chloro-2-mercaptobenzenesulfonamide derivatives have shown promising results, particularly against Gram-positive bacteria.

Conclusion

This compound is a versatile and valuable building block in the field of medicinal chemistry. Its straightforward synthesis and the amenability of the sulfonamide group to a wide range of chemical modifications make it an attractive starting point for the development of novel therapeutic agents. While much of the currently available biological data is on structurally related analogs, the consistent and potent anticancer and antimicrobial activities observed underscore the significant potential of derivatives of this compound. Further exploration of this specific scaffold is warranted and holds the promise of yielding new and effective drug candidates for a variety of diseases. This guide serves as a foundational resource for researchers looking to harness the potential of this promising chemical entity.

References

The Enduring Legacy and Evolving Future of Sulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of sulfonamides marked a watershed moment in the history of medicine, heralding the dawn of the antibiotic era. From the initial breakthrough with Prontosil to the development of a vast and diverse chemical library, sulfonamide derivatives have demonstrated remarkable therapeutic versatility.[1] This technical guide provides an in-depth exploration of the discovery, history, and development of novel sulfonamide derivatives, with a focus on their diverse biological activities, underlying mechanisms of action, and the experimental methodologies employed in their evaluation.

A Storied History: From Dyes to Drugs

The journey of sulfonamides began in the early 20th century in the laboratories of Bayer AG, where researchers were investigating the antimicrobial properties of coal-tar dyes.[1] In 1932, the team led by Gerhard Domagk discovered that a red dye, Prontosil, exhibited remarkable protective effects against streptococcal infections in mice.[1] Subsequent research revealed that Prontosil was a prodrug, metabolically converted in the body to its active form, sulfanilamide.[2] This discovery, which earned Domagk the 1939 Nobel Prize in Medicine, opened the floodgates for the synthesis of thousands of sulfonamide derivatives with improved efficacy and reduced toxicity.[1][3]

The initial wave of research focused on antibacterial agents, leading to the development of key drugs like sulfapyridine for pneumonia and sulfacetamide for urinary tract infections.[2] During World War II, sulfonamides were instrumental in treating wound infections and significantly reduced mortality rates.[2] However, the emergence of bacterial resistance and the discovery of penicillin led to a temporary decline in their use.[3]

Despite this, the sulfonamide scaffold proved to be a remarkably versatile pharmacophore.[4] Researchers soon discovered that modifications to the core structure could yield compounds with a wide range of biological activities beyond antibacterial effects. This led to the development of non-antibacterial sulfonamides, including diuretics, hypoglycemic agents for diabetes, and anti-inflammatory drugs.[2][5] Today, novel sulfonamide derivatives continue to be a fertile ground for drug discovery, with ongoing research exploring their potential as anticancer, antiviral, and carbonic anhydrase inhibitory agents.[4]

Quantitative Analysis of Biological Activity

The biological evaluation of novel sulfonamide derivatives has generated a wealth of quantitative data. The following tables summarize key activity metrics for various classes of sulfonamides, providing a comparative overview of their potency.

Table 1: Antibacterial Activity of Novel Sulfonamide Derivatives

Compound/DerivativeTarget Organism(s)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
Sulfonamide-Triazole HybridS. aureus96[6]
Sulfonamide-Thiazole HybridGram-positive bacteriaModerate activity[7]
Thienopyrimidine-Sulfamethoxazole HybridS. aureus, E. coli250, 125[8]
Thienopyrimidine-Sulfadiazine HybridS. aureus, E. coli125[8]
Sulfonylurea Derivatives (9i, 9q)MRSA, S. aureus, VRE, B. subtilis0.78 - 1.56[9]
Ciprofloxacin-Sulfonamide HybridMSSA, MRSA<1.16[10]
Fluorinated 2-(4-methylsulfonylphenyl)indoleMRSA2[10]
N-(2-methyl-4-nitrophenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl]thio)acetamideMRSA5[10]
Gabapentin–SLF–CIP triple hybridMSSA, MRSA0.74–1.5[10]
4-methyl-2{[(4-methylphenyl)sulphonyl]amino} pentanoic acidE. coli22.00 mm (inhibition zone)[11]
4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide (1A)B. linen100[12]
N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide (1B)E. coli, B. subtilis, B. linen100, 250, 150[12]
4-methyl-N-(2-nitrophenyl) benzene sulfonamide (1C)E. coli, B. licheniformis, B. linen50, 100, 150[12]
Sulfonamides attached to histidine and tranexamic acidE. coli7.81[13]

Table 2: Anticancer Activity of Novel Sulfonamide Derivatives

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference
N-ethyl toluene-4-sulphonamide (8a)HeLa, MDA-MB231, MCF-710.91 - 19.22[2]
2,5-Dichlorothiophene-3-sulphonamide (8b)HeLa, MDA-MB231, MCF-74.62 - 7.21[2]
Dihydropyrazole derivative (4b)SW6200.86[14]
Sulfonamide-Triazine Hybrid (34)PI3Kα68% inhibition at 100 µM[15]
Imidazolone-sulphonamide-pyrimidine hybrid (6b)MCF-71.05[16]

Table 3: Carbonic Anhydrase Inhibitory Activity of Novel Sulfonamide Derivatives

Compound/DerivativeCA Isoform(s)IC50/Ki (nM)Reference
Acetazolamide-based derivativehCA II16.7 (IC50)[11][17]
Positively charged thiadiazole sulfonamideshCA I, hCA II, hCA IX3-12 (Ki), 0.20-5.96 (Ki), 3-45 (Ki)[11]
Furazan and Furoxan sulfonamideshCA I, II, IX, XIIHigh inhibitory activity[11]
Sulfonyl semicarbazideshCA XII0.59 - 0.79 (pKi)[12]
Sulfonamide derivative (1e)CA II5.69 (IC50 in µM)[18]
Sulfonamide derivative (2b)CA II3.96 (IC50 in µM)[18]
Sulfonamide derivative (3a)CA II2.02 (IC50 in µM)[18]
Sulfonamide derivative (3b)CA II2.92 (IC50 in µM)[18]

Table 4: COX-2 Inhibitory Activity of Novel Sulfonamide Derivatives

Compound/DerivativeCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50/COX-2 IC50)Reference
Diarylpyrazole sulfonamide (PYZ16)0.5210.73[19][20]
1,2,3-Triazole-benzenesulfonamide hybrid (6b)0.04329[21]
1,2,3-Triazole-benzenesulfonamide hybrid (6j)0.04312[21]
Pyrazole derivative with aminophosphonate and sulfonamide0.28172.32[22]
Diaryl-based pyrazole and triazole derivative (15a)0.09854.847[22]
1,4,5-trisubstituted triazole-based sulfonamide (18a)2.611.95 - 6.98[22]
Dihydropyrazole derivative (4b)0.35137.3[14]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of sulfonamide derivatives are mediated through their interaction with various biological targets and modulation of key signaling pathways.

Antibacterial Activity: Inhibition of Folic Acid Synthesis

The classical mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor for tetrahydrofolic acid, which is essential for DNA and RNA synthesis. This bacteriostatic action halts bacterial growth and replication.

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid DNA_RNA DNA & RNA Synthesis Tetrahydrofolic_Acid->DNA_RNA Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition

Figure 1. Inhibition of bacterial folic acid synthesis by sulfonamide derivatives.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Novel sulfonamide derivatives have emerged as promising anticancer agents, exerting their effects through multiple mechanisms, primarily the induction of apoptosis (programmed cell death) and cell cycle arrest.

Several signaling pathways are implicated in the pro-apoptotic effects of anticancer sulfonamides:

  • Mitochondrial-Associated Apoptosis: Some derivatives induce mitochondrial dysfunction, leading to an increase in intracellular reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential. This triggers the release of pro-apoptotic factors and activation of the caspase cascade.[2]

  • Caspase Activation: Many anticancer sulfonamides activate key executioner caspases, such as caspase-3, -8, and -9, which are central to the apoptotic process.[23][24]

  • MAPK Pathway Modulation: The mitogen-activated protein kinase (MAPK) signaling pathway, including p38 and ERK1/2, can be activated by certain sulfonamide derivatives, leading to the induction of apoptosis.[23]

  • NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation and cell survival. Some sulfonamide derivatives can inhibit NF-κB signaling, thereby promoting apoptosis in cancer cells.[25]

  • Cell Cycle Arrest: In addition to inducing apoptosis, some sulfonamides can arrest the cell cycle at specific phases, such as G0/G1 or G2/M, preventing cancer cell proliferation.[2]

Anticancer_Signaling_Pathways cluster_stimulus Anticancer Sulfonamide Derivative cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Induction Sulfonamide Sulfonamide Mitochondrial_Dysfunction Mitochondrial Dysfunction Sulfonamide->Mitochondrial_Dysfunction MAPK_Activation p38/ERK Activation Sulfonamide->MAPK_Activation NFkB_Inhibition NF-κB Inhibition Sulfonamide->NFkB_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1, G2/M) Sulfonamide->Cell_Cycle_Arrest Caspase_Activation Caspase-3, -8, -9 Activation Mitochondrial_Dysfunction->Caspase_Activation MAPK_Activation->Caspase_Activation Apoptosis Apoptosis NFkB_Inhibition->Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase_Activation->Apoptosis

Figure 2. Signaling pathways modulated by anticancer sulfonamide derivatives.

Anti-inflammatory Activity: Inhibition of COX-2 and NF-κB

The anti-inflammatory properties of certain sulfonamide derivatives are primarily attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by catalyzing the synthesis of prostaglandins. Selective COX-2 inhibition reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Additionally, some anti-inflammatory sulfonamides can modulate the NF-κB signaling pathway, further contributing to their anti-inflammatory effects.[25][26]

Experimental Methodologies

The discovery and development of novel sulfonamide derivatives rely on a range of robust experimental protocols for their synthesis, characterization, and biological evaluation.

General Synthesis of Sulfonamide Derivatives

A common method for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. The reactivity of the amine can vary depending on the substituents.[27]

Example Protocol: Synthesis of N-aryl sulfonamides

  • Dissolve the appropriate amine in a suitable solvent (e.g., pyridine, dichloromethane).

  • Cool the reaction mixture in an ice bath.

  • Add the corresponding arylsulfonyl chloride dropwise with constant stirring.

  • Allow the reaction to proceed at room temperature for a specified time.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter, wash, and recrystallize the crude product to obtain the pure sulfonamide derivative.

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antibacterial Activity Assays

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Prepare serial twofold dilutions of the sulfonamide derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Agar Disk Diffusion Method

  • Prepare an agar plate (e.g., Mueller-Hinton agar) and uniformly streak the surface with a standardized bacterial suspension.

  • Impregnate sterile filter paper discs with a known concentration of the sulfonamide derivative.

  • Place the discs on the surface of the agar plate.

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each disc.

In Vitro Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the sulfonamide derivative for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Carbonic Anhydrase Inhibition Assay

Stopped-Flow CO2 Hydration Assay

  • Use a stopped-flow instrument to measure the CA-catalyzed CO2 hydration activity.

  • Use a pH indicator (e.g., phenol red) in a suitable buffer.

  • Rapidly mix the enzyme solution (with or without the inhibitor) with CO2-saturated water.

  • Monitor the change in absorbance of the indicator over time as the pH changes due to the formation of carbonic acid.

  • Calculate the initial rates of the reaction and determine the inhibition constants (Ki).

COX-2 Inhibition Assay

In Vitro COX-2 Inhibitor Screening Kit

  • Use a commercially available COX-2 inhibitor screening kit that typically measures the peroxidase activity of COX-2.

  • Pre-incubate the human recombinant COX-2 enzyme with the test sulfonamide derivative.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the colorimetric or fluorometric signal generated by the reaction.

  • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Drug Discovery and Development Workflow

The journey of a novel sulfonamide derivative from the laboratory to the clinic follows a well-defined workflow, encompassing discovery, preclinical, and clinical phases.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target_Identification Target Identification and Validation Lead_Generation Lead Generation (High-Throughput Screening, Rational Design) Target_Identification->Lead_Generation Lead_Optimization Lead Optimization (SAR Studies) Lead_Generation->Lead_Optimization In_Vitro_Studies In Vitro Studies (Potency, Selectivity, MoA) Lead_Optimization->In_Vitro_Studies In_Vivo_Studies In Vivo Studies (Efficacy, PK/PD, Toxicology in Animal Models) In_Vitro_Studies->In_Vivo_Studies IND_Application Investigational New Drug (IND) Application In_Vivo_Studies->IND_Application Phase_I Phase I (Safety and Dosage) IND_Application->Phase_I Phase_II Phase II (Efficacy and Side Effects) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy and Safety) Phase_II->Phase_III NDA_Approval New Drug Application (NDA) and Regulatory Approval Phase_III->NDA_Approval

Figure 3. General workflow for the discovery and development of novel sulfonamide derivatives.

Conclusion

The sulfonamide scaffold continues to be a cornerstone of medicinal chemistry, providing a versatile platform for the design and synthesis of novel therapeutic agents. From their historic role as the first synthetic antibiotics to their current applications in oncology, inflammation, and beyond, sulfonamide derivatives have consistently demonstrated their therapeutic potential. The ongoing exploration of new chemical space, coupled with a deeper understanding of their mechanisms of action and the application of robust experimental methodologies, ensures that the legacy of sulfonamides will continue to evolve, offering new hope for the treatment of a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-Chloro-2,5-dimethylbenzenesulfonamide and its N-substituted derivatives. This class of compounds is of interest in medicinal chemistry and drug discovery due to the versatile biological activities exhibited by sulfonamides. The following protocols are intended to serve as a foundational guide for the synthesis and derivatization of this scaffold.

Overview of Synthetic Strategy

The synthesis of N-substituted this compound derivatives is a two-step process. The first step involves the chlorosulfonylation of 1-chloro-2,5-dimethylbenzene to yield the key intermediate, 4-chloro-2,5-dimethylbenzenesulfonyl chloride. The second step is the reaction of this sulfonyl chloride with a variety of primary or secondary amines to afford the desired sulfonamide derivatives.

Synthesis_Overview cluster_step1 Step 1: Chlorosulfonylation cluster_step2 Step 2: Sulfonamide Formation A 1-Chloro-2,5-dimethylbenzene B 4-Chloro-2,5-dimethyl- benzenesulfonyl chloride A->B Chlorosulfonic acid C 4-Chloro-2,5-dimethyl- benzenesulfonyl chloride E N-Substituted 4-Chloro-2,5-dimethyl- benzenesulfonamide Derivatives C->E Base (e.g., Pyridine, Et3N) D Primary or Secondary Amine (R1R2NH) D->E Base (e.g., Pyridine, Et3N)

Caption: General two-step synthetic route to N-substituted this compound derivatives.

Experimental Protocols

Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonyl Chloride

This protocol outlines the synthesis of the key sulfonyl chloride intermediate from 1-chloro-2,5-dimethylbenzene.

Materials:

  • 1-Chloro-2,5-dimethylbenzene

  • Chlorosulfonic acid

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add chlorosulfonic acid (3.0 equivalents) to the stirred DCM.

  • To this solution, add 1-chloro-2,5-dimethylbenzene (1.0 equivalent) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer and wash the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2,5-dimethylbenzenesulfonyl chloride.

  • The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Chlorosulfonylation_Workflow start Start setup Set up reaction flask with DCM and cool to 0°C start->setup add_clso3h Slowly add Chlorosulfonic Acid setup->add_clso3h add_starting_material Add 1-Chloro-2,5-dimethylbenzene dropwise at < 5°C add_clso3h->add_starting_material react Stir at 0°C for 1h, then at RT for 2-3h add_starting_material->react monitor Monitor reaction by TLC react->monitor quench Pour mixture onto crushed ice monitor->quench Complete extract Separate organic layer and extract aqueous layer with DCM quench->extract wash Wash combined organic layers (H2O, NaHCO3, Brine) extract->wash dry Dry over MgSO4 and filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate product Crude 4-Chloro-2,5-dimethyl- benzenesulfonyl chloride concentrate->product

Application Notes and Protocols: 4-Chloro-2,5-dimethylbenzenesulfonamide in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-Chloro-2,5-dimethylbenzenesulfonamide as a scaffold in antibacterial drug discovery. While specific antibacterial activity data for this exact compound is not extensively available in current literature, this document outlines the general principles, protocols, and expected activities based on structurally related sulfonamides.

Introduction

Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be a valuable scaffold in the development of new therapeutic agents due to their well-understood mechanism of action, low cost of synthesis, and broad-spectrum activity against various pathogens.[1][2] The core structure of sulfonamides allows for diverse chemical modifications to modulate their pharmacokinetic and pharmacodynamic properties. This compound, a substituted benzenesulfonamide, represents a promising starting point for the design and synthesis of novel antibacterial candidates. The presence of the chloro and dimethyl groups on the benzene ring can influence the compound's lipophilicity and electronic properties, potentially enhancing its antibacterial efficacy and spectrum of activity.

Mechanism of Action

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3] Bacteria synthesize folic acid from para-aminobenzoic acid (PABA), which is essential for the production of nucleotides and ultimately DNA and RNA.[3] Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor to folic acid.[3] This disruption of the folic acid pathway leads to the cessation of bacterial growth and replication, resulting in a bacteriostatic effect.[3] Human cells are not affected by this mechanism as they obtain folic acid from their diet.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition

Folic acid synthesis pathway and the site of sulfonamide inhibition.

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process involving the chlorosulfonation of a substituted benzene followed by amination.

Step 1: Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride

The starting material, 1-chloro-2,5-dimethylbenzene, is reacted with chlorosulfonic acid to yield the corresponding sulfonyl chloride.

  • Materials: 1-chloro-2,5-dimethylbenzene, Chlorosulfonic acid, Thionyl chloride (optional), Dimethylformamide (optional catalyst).

  • Procedure:

    • In a fume hood, cautiously add 1-chloro-2,5-dimethylbenzene dropwise to an excess of cooled chlorosulfonic acid (typically 3-5 equivalents) with stirring. The reaction is exothermic and releases HCl gas.

    • Maintain the reaction temperature between 0-10 °C using an ice bath.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then gently heat to 50-60 °C for an additional 1-2 hours to ensure completion.

    • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

    • The solid 4-Chloro-2,5-dimethylbenzenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

    • Dry the product under vacuum.

Step 2: Synthesis of this compound

The synthesized sulfonyl chloride is then reacted with an ammonia source to form the sulfonamide.

  • Materials: 4-Chloro-2,5-dimethylbenzenesulfonyl chloride, Concentrated ammonium hydroxide or aqueous ammonia, Dichloromethane or other suitable organic solvent.

  • Procedure:

    • Dissolve the 4-Chloro-2,5-dimethylbenzenesulfonyl chloride in a suitable organic solvent like dichloromethane.

    • Cool the solution in an ice bath and add an excess of concentrated ammonium hydroxide dropwise with vigorous stirring.

    • Continue stirring at room temperature for 2-4 hours.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocols for Antibacterial Activity Assessment

The following are standard protocols for evaluating the antibacterial efficacy of this compound and its derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • Test compound (this compound) stock solution (e.g., in DMSO).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Sterile 96-well microtiter plates.

    • Spectrophotometer.

  • Procedure:

    • Prepare a 0.5 McFarland standard suspension of the test bacteria in sterile saline or broth from a fresh 18-24 hour culture. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB. The final volume in each well should be 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).

    • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed to determine if an antimicrobial agent is bacteriostatic or bactericidal.

  • Materials:

    • Results from the MIC assay.

    • Mueller-Hinton Agar (MHA) plates.

  • Procedure:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot from each well.

    • Spot-plate the aliquots onto MHA plates.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Data Presentation: Antibacterial Activity of Structurally Related Sulfonamides

Table 1: Minimum Inhibitory Concentration (MIC) of N-substituted 4-chlorobenzenesulfonamides

CompoundBacterial StrainMIC (µg/mL)Reference
N-(2,3-dimethylphenyl)-4-chlorobenzenesulfonamideStaphylococcus aureus250[1]
Bacillus subtilis250[1]
Escherichia coli500[1]
Pseudomonas aeruginosa500[1]
N-(2,4-dimethylphenyl)-4-chlorobenzenesulfonamideStaphylococcus aureus250[1]
Bacillus subtilis250[1]
Escherichia coli500[1]
Pseudomonas aeruginosa500[1]
N-(2,5-dimethylphenyl)-4-chlorobenzenesulfonamideStaphylococcus aureus250[1]
Bacillus subtilis250[1]
Escherichia coli250[1]
Pseudomonas aeruginosa500[1]

Table 2: Minimum Inhibitory Concentration (MIC) of other substituted benzenesulfonamides

CompoundBacterial StrainMIC (µmol/L)Reference
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (methicillin-sensitive)15.62[2]
Staphylococcus aureus (methicillin-resistant)31.25[2]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4[2]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and initial evaluation of new antibacterial sulfonamides.

Workflow cluster_synthesis Chemical Synthesis cluster_screening Antibacterial Screening Start Start: 1-chloro-2,5-dimethylbenzene Chlorosulfonation Chlorosulfonation Start->Chlorosulfonation SulfonylChloride 4-Chloro-2,5-dimethyl- benzenesulfonyl chloride Chlorosulfonation->SulfonylChloride Amination Amination SulfonylChloride->Amination TargetCompound 4-Chloro-2,5-dimethyl- benzenesulfonamide Amination->TargetCompound Purification Purification & Characterization TargetCompound->Purification MIC MIC Determination (Broth Microdilution) Purification->MIC MBC MBC Determination MIC->MBC DataAnalysis Data Analysis & SAR Studies MBC->DataAnalysis

Workflow for synthesis and antibacterial screening.

Conclusion

This compound presents a valuable starting point for the development of novel antibacterial agents. The established synthetic routes and clear mechanism of action for the sulfonamide class provide a solid foundation for further research. The provided protocols for synthesis and antibacterial evaluation will enable researchers to systematically investigate the potential of this and related compounds. Future work should focus on the synthesis of a library of derivatives and comprehensive screening against a panel of clinically relevant bacterial pathogens to establish structure-activity relationships and identify lead candidates for further development.

References

Application Notes and Protocols: 4-Chloro-2,5-dimethylbenzenesulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Chloro-2,5-dimethylbenzenesulfonamide as a key intermediate in the synthesis of novel bioactive compounds. The focus is on its application as a scaffold in the development of potential therapeutic agents.

I. Overview

This compound is a versatile chemical intermediate. Its structure, featuring a sulfonamide group and a substituted benzene ring, makes it a valuable building block in medicinal chemistry. The presence of the chloro and dimethyl groups on the aromatic ring influences the electronic and steric properties of the molecule, providing a foundation for the synthesis of diverse derivatives with a range of biological activities.

Derivatives of similar sulfonamides have shown promise as antibacterial and anticancer agents.[1][2] The core structure serves as a scaffold that can be chemically modified to optimize biological activity, selectivity, and pharmacokinetic properties.

II. Key Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a precursor for the creation of more complex molecules with potential therapeutic value. A notable application is in the synthesis of guanidine derivatives, which have been investigated for their pro-apoptotic activity against cancer cells.[2]

A general synthetic approach involves the derivatization of the sulfonamide nitrogen or further substitution on the aromatic ring. For instance, related sulfonamides can undergo reactions such as iron-catalyzed cross-coupling and electrophilic aromatic substitution to introduce additional functional groups.

III. Experimental Protocols

Protocol 1: Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives

This protocol is adapted from the synthesis of related benzenesulfonylaminoguanidine derivatives and demonstrates the use of a 4-chloro-substituted benzenesulfonamide core in the construction of biologically active molecules.[2]

Objective: To synthesize a series of guanidine derivatives from a 4-chloro-5-methylbenzenesulfonyl precursor for biological screening.

Materials:

  • 1-Amino-2-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines

  • Appropriate chalcone derivatives

  • Ethanol

  • p-Toluenesulfonic acid (PTSA)

Procedure: [2]

  • A mixture of the appropriate 1-amino-2-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidine (1 mmol) and the corresponding chalcone derivative (1 mmol) is prepared in ethanol (10 mL).

  • A catalytic amount of p-toluenesulfonic acid (PTSA) is added to the mixture.

  • The reaction mixture is heated at reflux for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the final product.

  • The structure of the synthesized compounds is confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Protocol 2: Evaluation of Antiproliferative Activity using MTT Assay [2]

Objective: To determine the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Synthesized guanidine derivatives

  • Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

  • Non-malignant cell line (e.g., HaCaT) for selectivity assessment

  • DMEM medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazoliumbromide)

  • DMSO

  • 96-well plates

Procedure:

  • Prepare stock solutions of the test compounds in 100% DMSO.

  • Prepare working solutions by diluting the stock solutions with DMEM medium to ensure the final DMSO concentration does not exceed 0.5%.

  • Seed cells in 96-well plates at a density of 5 × 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with the test compounds at various concentrations (e.g., 1–100 μM) for 72 hours.

  • After the treatment period, add MTT solution (0.5 mg/mL) to each well and incubate for 2 hours at 37 °C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 values.

IV. Data Presentation

Table 1: Antiproliferative Activity of Selected Guanidine Derivatives against Cancer Cell Lines [2]

CompoundR² SubstituentMean IC50 (μM) against MCF-7, HeLa, and HCT-116IC50 (μM) against HCT-116
20 4-OH12.8Not specified
24 3-OH12.7Not specified
30 4-OHNot specified8
31 4-OCH₃InactiveInactive

Data extracted from a study on 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, demonstrating the structure-activity relationship where the presence of a hydroxyl group is crucial for activity.[2]

V. Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Evaluation start Starting Materials (Benzenesulfonamide Precursor, Chalcone) reaction Condensation Reaction (Ethanol, PTSA, Reflux) start->reaction Step 1 purification Purification (Filtration, Washing) reaction->purification Step 2 product Final Guanidine Derivatives purification->product Step 3 characterization Structural Characterization (NMR, IR, MS) product->characterization bioassay Biological Screening (MTT Assay) product->bioassay data_analysis Data Analysis (IC50 Determination) bioassay->data_analysis sar SAR Studies data_analysis->sar SAR_Concept cluster_scaffold Core Scaffold cluster_derivatives Chemical Modifications cluster_activity Biological Activity scaffold 4-Chloro-2,5-dimethyl- benzenesulfonamide Core R1 Derivative 1 (e.g., R = OH) scaffold->R1 R2 Derivative 2 (e.g., R = OCH3) scaffold->R2 R3 Derivative 3 (e.g., R = Cl) scaffold->R3 A1 High Activity R1->A1 Leads to A2 Low/No Activity R2->A2 Leads to A3 Moderate Activity R3->A3 Leads to

References

Application Notes and Protocols for the Chlorosulfonation of 2,5-Dimethylchlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chlorosulfonation of 2,5-dimethylchlorobenzene is a key electrophilic aromatic substitution reaction that yields 4-chloro-2,5-dimethylbenzenesulfonyl chloride. This product serves as a vital intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes due to the reactive sulfonyl chloride moiety that allows for the introduction of a sulfonyl group into diverse molecular scaffolds. The methyl and chloro substituents on the aromatic ring influence the regioselectivity of the sulfonation, directing the incoming electrophile to the position para to the chloro group and ortho to one of the methyl groups. This protocol provides a detailed experimental setup for this transformation, emphasizing safety and procedural accuracy.

Reaction Principle

The reaction proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the sulfonating agent. At lower temperatures, the electrophile is believed to be SO₂Cl⁺, which is generated in situ. The electron-donating methyl groups activate the benzene ring, while the chloro group is a deactivating but ortho-, para-directing group. The combined directing effects and sterics favor the substitution at the 4-position.

Safety Precautions

  • All operations must be conducted in a well-ventilated fume hood.

  • Chlorosulfonic acid is extremely corrosive, reacts violently with water, and is a strong oxidizing agent. Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • The reaction evolves significant amounts of hydrogen chloride (HCl) gas, which is toxic and corrosive. Ensure an appropriate gas trap is in place.

  • 2,5-Dimethylchlorobenzene is a hazardous substance and should be handled with care.

  • The work-up procedure involving quenching with ice is highly exothermic and must be performed slowly and with caution.

Experimental Protocol

Materials:

  • 2,5-Dimethylchlorobenzene

  • Chlorosulfonic acid (freshly distilled is recommended)[1]

  • Crushed ice

  • Deionized water

  • Anhydrous organic solvent for extraction (e.g., dichloromethane or diethyl ether)[2]

  • Saturated brine solution

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer or magnetic stirrer with a stir bar

  • Dropping funnel

  • Reflux condenser with a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution)

  • Thermometer

  • Cooling bath (ice-water or other)

  • Large beaker for quenching

  • Büchner funnel and flask for filtration (if the product is solid)

  • Separatory funnel for extraction

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The gas outlet of the condenser should be connected to a gas trap.

  • Charging the Reactor: In the fume hood, carefully charge the round-bottom flask with an excess of chlorosulfonic acid (e.g., 4-5 molar equivalents relative to the 2,5-dimethylchlorobenzene).[1][3]

  • Cooling: Cool the chlorosulfonic acid in the flask to 0-5 °C using an ice-water bath.

  • Addition of Substrate: Slowly add 2,5-dimethylchlorobenzene (1 molar equivalent) dropwise from the dropping funnel to the stirred, cooled chlorosulfonic acid. Maintain the internal temperature of the reaction mixture between 5-10 °C during the addition to control the reaction rate and minimize side product formation.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature. The optimal temperature and time may need to be determined empirically, but stirring for 2-3 hours at a low temperature (e.g., 10-15 °C) followed by allowing the mixture to warm to room temperature and stirring for an additional period can be effective.[1][2] In some cases, gentle heating (e.g., to 50-60 °C) may be required to drive the reaction to completion.[1][2]

  • Work-up - Quenching: Prepare a large beaker with a substantial amount of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.[1][4] This step is highly exothermic and will generate a large volume of HCl gas.

  • Product Isolation (Solid): If the product, 4-chloro-2,5-dimethylbenzenesulfonyl chloride, precipitates as a solid, it can be collected by vacuum filtration using a Büchner funnel.[1] Wash the solid with cold water to remove any remaining acid. The crude product can then be dried.

  • Product Isolation (Liquid/Oil or for higher purity): If the product is an oil or for further purification, transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like dichloromethane or diethyl ether.[2][5] Combine the organic extracts.

  • Washing: Wash the combined organic layers with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 4-chloro-2,5-dimethylbenzenesulfonyl chloride.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent or by distillation under reduced pressure.[4]

Data Presentation

ParameterValue/RangeNotes
Reactants
2,5-Dimethylchlorobenzene1 molar equivalentStarting aromatic substrate.
Chlorosulfonic Acid4-5 molar equivalentsActs as both reactant and solvent. A large excess is often used to ensure complete conversion.[1][3]
Reaction Conditions
Temperature of Addition0-10 °CSlow addition is crucial to control the exotherm.
Reaction Temperature10 °C to 60 °CMay require optimization; can be run at low temperatures or with gentle heating.[1][2]
Reaction Time2-6 hoursReaction progress can be monitored by techniques like TLC or GC if feasible.
Work-up & Purification
QuenchingSlow addition to crushed iceHighly exothermic; perform with extreme caution in a fume hood.[1][4]
Isolation MethodFiltration or Solvent ExtractionDepends on the physical state of the product.[1][2]
Purification MethodRecrystallization or Vacuum DistillationTo obtain a high-purity product.[4]
Product
Product Name4-Chloro-2,5-dimethylbenzenesulfonyl chloride
CAS Number88-49-3[6]
AppearanceColorless to pale yellow solid[6]
Molecular FormulaC₈H₈Cl₂O₂S[6]

Experimental Workflow Diagram

Chlorosulfonation_Workflow Experimental Workflow for Chlorosulfonation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification setup 1. Assemble dry 3-necked flask with stirrer, dropping funnel, and condenser with gas trap. charge_acid 2. Charge flask with Chlorosulfonic Acid (4-5 eq). setup->charge_acid cool_acid 3. Cool acid to 0-5 °C in an ice bath. charge_acid->cool_acid add_substrate 4. Add 2,5-Dimethylchlorobenzene (1 eq) dropwise. Maintain temperature at 5-10 °C. cool_acid->add_substrate react 5. Stir for 2-6 hours. Allow to warm to RT or apply gentle heat. add_substrate->react quench 6. Slowly pour reaction mixture onto crushed ice. react->quench isolate 7. Isolate Product quench->isolate filter 8a. Filter precipitated solid. Wash with cold water. isolate->filter If Solid extract 8b. Extract with organic solvent (e.g., DCM). isolate->extract If Oil purify 12. Purify by recrystallization or distillation. filter->purify wash 9. Wash organic layer with water and brine. extract->wash dry 10. Dry organic layer over Na₂SO₄. wash->dry concentrate 11. Concentrate under reduced pressure. dry->concentrate concentrate->purify final_product Pure 4-Chloro-2,5-dimethyl- benzenesulfonyl chloride purify->final_product

Caption: Workflow for the synthesis of 4-chloro-2,5-dimethylbenzenesulfonyl chloride.

References

Application Notes and Protocols for the Characterization of 4-Chloro-2,5-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the analytical characterization of 4-Chloro-2,5-dimethylbenzenesulfonamide. The protocols outlined below are based on established techniques for the analysis of sulfonamide compounds and can be adapted for specific laboratory instrumentation and research needs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy

Application Note: ¹H NMR spectroscopy is used to determine the number and types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide a complete picture of the molecule's proton framework. For this compound, we expect to see signals corresponding to the aromatic protons and the methyl group protons.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

Expected ¹H NMR Data:

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic H~7.5 - 7.8Singlet1H
Aromatic H~7.3 - 7.5Singlet1H
-SO₂NH₂~7.0 (broad)Singlet2H
Methyl H (C5)~2.4Singlet3H
Methyl H (C2)~2.6Singlet3H

Note: Predicted chemical shifts are based on the analysis of similar sulfonamide compounds. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

Application Note: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

Experimental Protocol:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.

  • Instrumentation: Use a ¹³C NMR spectrometer, often the same instrument as for ¹H NMR.

  • Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A longer acquisition time or a higher number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Data:

Assignment Predicted Chemical Shift (ppm)
Aromatic C-S~140 - 145
Aromatic C-Cl~135 - 140
Aromatic C-CH₃ (C2)~133 - 138
Aromatic C-H~130 - 135
Aromatic C-H~125 - 130
Aromatic C-CH₃ (C5)~120 - 125
Methyl C (C2)~19 - 22
Methyl C (C5)~18 - 21

Note: Predicted chemical shifts are based on the analysis of similar sulfonamide compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note: FT-IR spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Experimental Protocol:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Expected FT-IR Absorption Bands:

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (sulfonamide)3300 - 3400 (two bands)
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (methyl)2850 - 3000
S=O Stretch (sulfonamide)1300 - 1350 (asymmetric)
S=O Stretch (sulfonamide)1150 - 1180 (symmetric)
C=C Stretch (aromatic)1450 - 1600
C-Cl Stretch700 - 850

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a versatile technique for the separation, identification, and quantification of this compound. A reversed-phase HPLC method is typically suitable for sulfonamide compounds.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Prepare working standards by diluting the stock solution to the desired concentrations.

  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A gradient elution may be necessary for complex samples. A typical starting point is a 50:50 (v/v) mixture.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Data Analysis: The retention time is used for qualitative identification, and the peak area is used for quantitative analysis against a calibration curve.

Typical HPLC Data:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Expected Retention Time 3 - 7 minutes

Note: The retention time is highly dependent on the specific chromatographic conditions and should be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like sulfonamides, derivatization is often required to increase their volatility.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Dissolve a known amount of the sample in a suitable solvent.

    • Derivatize the sulfonamide using a suitable agent (e.g., diazomethane followed by pentafluoropropionic anhydride) to make it more volatile.[1]

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that includes the molecular ion and expected fragment ions (e.g., m/z 50-350).

  • Data Analysis: The retention time from the GC provides separation, and the mass spectrum provides structural information for identification.

Expected GC-MS Data:

Parameter Value
Column DB-5ms
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Expected Molecular Ion (M⁺) m/z 219 (for the underivatized compound)
Key Fragment Ions To be determined from the mass spectrum

Thermal Analysis (DSC and TGA)

Application Note: Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of this compound, including its melting point and thermal stability.[2]

Differential Scanning Calorimetry (DSC)

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrumentation: A calibrated DSC instrument.

  • Data Acquisition:

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).

    • Record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined from the peak of the endothermic transition.

Expected DSC Data:

Parameter Expected Value
Melting Point A sharp endothermic peak corresponding to the melting of the crystalline solid.
Thermogravimetric Analysis (TGA)

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of the sample in a TGA pan.

  • Instrumentation: A calibrated TGA instrument.

  • Data Acquisition:

    • Heat the sample under a nitrogen or air atmosphere at a constant rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature.

  • Data Analysis: The onset of decomposition is determined from the temperature at which significant mass loss begins.

Expected TGA Data:

Parameter Expected Behavior
Decomposition A single or multi-step mass loss at elevated temperatures, indicating thermal decomposition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Thermal Thermal Analysis (DSC & TGA) Sample->Thermal Derivatization Derivatization (for GC-MS) Dissolution->Derivatization NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR FTIR FT-IR Spectroscopy Dissolution->FTIR HPLC HPLC Dissolution->HPLC GCMS GC-MS Derivatization->GCMS Structure Structural Elucidation NMR->Structure FTIR->Structure Purity Purity Assessment HPLC->Purity Quantification Quantification HPLC->Quantification GCMS->Structure ThermalProp Thermal Properties Thermal->ThermalProp

Caption: General experimental workflow for the characterization of this compound.

hplc_workflow start Start sample_prep Prepare Sample and Standards start->sample_prep hplc_system HPLC System (Pump, Injector, Column, Detector) sample_prep->hplc_system injection Inject Sample hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq data_analysis Data Analysis (Retention Time, Peak Area) data_acq->data_analysis end End data_analysis->end

Caption: Workflow for HPLC analysis.

References

Application Notes and Protocols: Developing Novel Anticancer Agents from Sulfonamide Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel anticancer agents derived from sulfonamide intermediates. Sulfonamides represent a versatile class of compounds with a broad spectrum of biological activities, including significant potential in oncology.[1][2][3] This document outlines the rationale, synthesis, and evaluation of sulfonamide-based compounds as anticancer agents, targeting various cancer-associated pathways.

Introduction to Sulfonamides in Cancer Therapy

The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a key pharmacophore in a variety of clinically approved drugs.[1][3] In oncology, sulfonamide derivatives have demonstrated efficacy by targeting a range of biological processes crucial for cancer cell proliferation, survival, and metastasis.[2][4][5][6] Their mechanisms of action are diverse and include the inhibition of key enzymes like carbonic anhydrases and disruption of microtubule dynamics.[2][4][5] Furthermore, they have been shown to interfere with critical signaling pathways, including those mediated by receptor tyrosine kinases.[6] The structural versatility of the sulfonamide scaffold allows for extensive chemical modification, enabling the development of targeted therapies with improved efficacy and reduced side effects.[1]

Key Signaling Pathways Targeted by Sulfonamide Anticancer Agents

Several critical signaling pathways involved in cancer progression are modulated by sulfonamide derivatives. Understanding these pathways is crucial for the rational design of novel anticancer agents.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] Certain CA isoforms, particularly CA IX and XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[7][8][9] Sulfonamides are potent inhibitors of these tumor-associated CAs, disrupting pH regulation and leading to cancer cell death.[8][9][10]

G cluster_0 Tumor Cell Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes CA IX/XII Expression CA IX/XII Expression HIF-1α->CA IX/XII Expression induces CO2 + H2O CO2 + H2O CA IX/XII Expression->CO2 + H2O catalyzes H+ + HCO3- H+ + HCO3- CO2 + H2O->H+ + HCO3- hydration Acidic Microenvironment Acidic Microenvironment H+ + HCO3-->Acidic Microenvironment contributes to Tumor Proliferation & Metastasis Tumor Proliferation & Metastasis Acidic Microenvironment->Tumor Proliferation & Metastasis promotes Sulfonamide Inhibitor Sulfonamide Inhibitor Sulfonamide Inhibitor->CA IX/XII Expression inhibits G cluster_0 Cellular Process α/β-Tubulin Dimers α/β-Tubulin Dimers Microtubule Polymerization Microtubule Polymerization α/β-Tubulin Dimers->Microtubule Polymerization Functional Microtubules Functional Microtubules Microtubule Polymerization->Functional Microtubules Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule Polymerization->Cell Cycle Arrest (G2/M) Mitotic Spindle Formation Mitotic Spindle Formation Functional Microtubules->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division Sulfonamide Inhibitor Sulfonamide Inhibitor Sulfonamide Inhibitor->Microtubule Polymerization inhibits Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis G cluster_0 VEGFR-2 Signaling VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 binds Downstream Signaling (e.g., PI3K/Akt, MAPK) Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR-2->Downstream Signaling (e.g., PI3K/Akt, MAPK) activates Endothelial Cell Proliferation, Migration, Survival Endothelial Cell Proliferation, Migration, Survival Downstream Signaling (e.g., PI3K/Akt, MAPK)->Endothelial Cell Proliferation, Migration, Survival Angiogenesis Angiogenesis Endothelial Cell Proliferation, Migration, Survival->Angiogenesis Tumor Growth & Metastasis Tumor Growth & Metastasis Angiogenesis->Tumor Growth & Metastasis Sulfonamide Inhibitor Sulfonamide Inhibitor Sulfonamide Inhibitor->VEGFR-2 inhibits G cluster_0 General Sulfonamide Synthesis Workflow Start Start Dissolve Amine in DCM Dissolve Amine in DCM Start->Dissolve Amine in DCM Cool to 0C Cool to 0C Dissolve Amine in DCM->Cool to 0C Add Base Add Base Cool to 0C->Add Base Add Sulfonyl Chloride Add Sulfonyl Chloride Add Base->Add Sulfonyl Chloride React at RT React at RT Add Sulfonyl Chloride->React at RT Work-up Work-up React at RT->Work-up Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to key in vitro assays for evaluating the biological activity of sulfonamide derivatives. Detailed protocols, data presentation tables, and explanatory diagrams are included to facilitate research and development in the fields of antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting agents.

Antimicrobial Activity

Sulfonamides were among the first effective chemotherapeutic agents and continue to be a cornerstone in the development of new antimicrobial drugs.[1][2] Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3]

Signaling Pathway: Inhibition of Bacterial Folic Acid Synthesis

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolate Precursors Nucleic Acid Precursors Tetrahydrofolate->Precursors Sulfonamides Sulfonamide Derivatives Sulfonamides->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4]

Materials:

  • Test sulfonamide compounds

  • Mueller-Hinton Broth (MHB)[4]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[4]

  • Sterile 96-well microtiter plates[4]

  • Spectrophotometer or microplate reader[4]

  • Sterile saline solution (0.85% w/v)[4]

  • Dimethyl sulfoxide (DMSO) for dissolving compounds[4]

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB.[4]

    • Incubate the broth culture at 37°C for 18-24 hours.[4]

    • Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]

  • Preparation of Sulfonamide Dilutions:

    • Dissolve the sulfonamide compounds in DMSO to create a stock solution (e.g., 10 mg/mL).[4]

    • In a 96-well plate, perform a two-fold serial dilution of the stock solution with MHB to achieve a range of desired concentrations.[4] For example, add 100 µL of MHB to wells 2 through 11. Add 200 µL of the stock sulfonamide solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no bacteria).[4]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.[4]

    • Incubate the plate at 37°C for 16-20 hours.[3]

  • Result Interpretation:

    • The MIC is the lowest concentration of the sulfonamide that shows no visible growth of the bacteria.[3]

Data Presentation: MIC Values of Sulfonamide Derivatives
Sulfonamide DerivativeBacterial StrainMIC (µg/mL)Reference
SulfamethoxazoleStaphylococcus aureus16 - >256[3]
SulfadiazineEscherichia coli4 - 64[3]
SulfadiazineStaphylococcus aureus8 - 128[3]
SulfisoxazoleNocardia farcinica16 - 64[3]
Compound IS. aureus MRSA isolates32 - 512[5][6]
Compound IIS. aureus MRSA isolates32 - 512[5]

Anticancer Activity

Sulfonamide derivatives have emerged as a promising class of anticancer agents, targeting various mechanisms involved in tumor growth and proliferation.[7][8][9]

Experimental Workflow: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

G Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat with Sulfonamide Derivatives (various concentrations) Incubate1->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 3-4 hours Add_MTT->Incubate3 Add_Solvent Add Solubilizing Agent (e.g., DMSO) Incubate3->Add_Solvent Measure Measure Absorbance at 570 nm Add_Solvent->Measure Analyze Calculate % Cell Viability and IC50 Measure->Analyze End Results Analyze->End G Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) COX2_enzyme COX-2 Enzyme Stimuli->COX2_enzyme Upregulates Prostaglandins Prostaglandins (e.g., PGE2) COX2_enzyme->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_enzyme Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib-like Sulfonamides Celecoxib->COX2_enzyme Selective Inhibition G Start Prepare Enzyme and Buffer Solution Add_Inhibitor Add Sulfonamide Inhibitor (various concentrations) Start->Add_Inhibitor Pre_incubate Pre-incubate Add_Inhibitor->Pre_incubate Add_Substrate Initiate Reaction with Substrate Pre_incubate->Add_Substrate Measure_Activity Monitor Product Formation (e.g., Absorbance Change) Add_Substrate->Measure_Activity Analyze Calculate % Inhibition and IC50/Ki Measure_Activity->Analyze End Results Analyze->End

References

Application Notes and Protocols for the Purification of Crude 4-Chloro-2,5-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude 4-Chloro-2,5-dimethylbenzenesulfonamide, a key intermediate in various chemical syntheses. The following methods are designed to yield high-purity material suitable for downstream applications, including pharmaceutical research and development.

Overview of Purification Strategies

Crude this compound can be effectively purified using standard laboratory techniques. The choice of method will depend on the nature and quantity of impurities, as well as the desired final purity. The two primary methods detailed here are recrystallization and column chromatography. Recrystallization is a cost-effective method for removing small amounts of impurities from a solid sample, while column chromatography is a powerful technique for separating the target compound from a complex mixture of impurities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C₈H₁₀ClNO₂S[1]
Molecular Weight 219.69 g/mol [1]
Appearance Solid-
Melting Point 190-192 °C[2]

Purification Method 1: Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling. The impurities remain in the solution (mother liquor), while the purified compound crystallizes out. For this compound, a mixed solvent system of ethanol and water is often effective, as has been demonstrated for structurally similar sulfonamides.[3][4][5]

Experimental Protocol: Recrystallization from Ethanol/Water

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask of appropriate size.

  • Add a minimal amount of hot ethanol to the flask while stirring to dissolve the solid. The goal is to create a saturated solution at the boiling point of the solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution. Boil for a few minutes to allow for adsorption of the impurities.

  • Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities. This step should be done quickly to prevent premature crystallization.

  • To the hot filtrate, add deionized water dropwise until the solution becomes slightly turbid (cloudy). This indicates the point of saturation.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining mother liquor.

  • Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Expected Results
ParameterExpected Outcome
Purity >98% (as determined by HPLC or other analytical methods)
Recovery 60-85% (dependent on the initial purity of the crude material)
Appearance White to off-white crystalline solid

Purification Method 2: Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. For aromatic sulfonamides, silica gel is a commonly used stationary phase. The choice of mobile phase is critical for achieving good separation.

Experimental Protocol: Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Start with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexane:ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in fractions using test tubes or flasks.

  • TLC Analysis: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a suitable solvent system and visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Recommended Starting Conditions
ParameterRecommended Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Gradient) Start with Hexane:Ethyl Acetate (9:1), gradually increase to Hexane:Ethyl Acetate (1:1)
Monitoring TLC with UV visualization

Experimental Workflows

Recrystallization_Workflow crude Crude Product dissolve Dissolve in Hot Ethanol crude->dissolve charcoal Add Activated Charcoal (optional) dissolve->charcoal hot_filter Hot Gravity Filtration charcoal->hot_filter add_water Add Water (Induce Crystallization) hot_filter->add_water cool Cool to Room Temperature add_water->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Ethanol/Water filter->wash dry Dry Under Vacuum wash->dry pure Pure Product dry->pure Chromatography_Workflow prepare_column Prepare Silica Gel Column load_sample Load Crude Sample prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure Product evaporate->pure_product

References

Application Notes and Protocols: Use of 4-Chloro-2,5-dimethylbenzenesulfonamide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-2,5-dimethylbenzenesulfonamide is a substituted aromatic sulfonamide. While specific and widespread applications of this particular compound in the direct synthesis of a diverse range of heterocyclic systems are not extensively documented in readily available scientific literature, the sulfonamide functional group is a versatile entity in organic synthesis. It can act as a directing group, a protecting group, or a key reactive component in the formation of various heterocyclic rings. This document provides a general overview of the potential synthetic routes and methodologies where this compound could theoretically be employed, based on the known reactivity of related benzenesulfonamide derivatives.

General Reactivity and Potential Applications

The chemical behavior of this compound is dictated by the sulfonamide moiety (-SO₂NH₂), the aromatic ring, and its substituents (a chloro and two methyl groups). The nitrogen atom of the sulfonamide is nucleophilic and can be deprotonated to form a more potent nucleophile. The sulfonyl group can activate the aromatic ring for certain reactions or can be involved in cyclization processes.

Potential applications in heterocyclic synthesis can be extrapolated from the reactivity of similar sulfonamides:

  • N-Alkylation and N-Arylation: The sulfonamide nitrogen can be alkylated or arylated, which is often a preliminary step for subsequent cyclization reactions.

  • Precursor to N-sulfonyl-imines: Condensation with aldehydes or ketones can form N-sulfonyl-imines, which are valuable intermediates for the synthesis of nitrogen-containing heterocycles through cycloaddition or other cyclization reactions.

  • Directed Ortho-Metalation: The sulfonamide group can direct metalation to the ortho position, allowing for the introduction of functional groups that can then participate in ring-forming reactions.

  • Intramolecular Cyclization: If the sulfonamide is functionalized with a suitable tether containing an electrophilic or nucleophilic center, intramolecular cyclization can lead to the formation of various sulfur- and nitrogen-containing heterocycles.

Representative Experimental Protocols

While no direct protocols for this compound were found, the following are representative procedures for the synthesis and reaction of analogous sulfonamides, which can be adapted for the target molecule.

Protocol 1: Synthesis of N-Aryl Benzenesulfonamides

This protocol describes a general method for the synthesis of N-substituted benzenesulfonamides from the corresponding sulfonyl chloride and an aniline derivative. This is a fundamental reaction to create more complex precursors for heterocyclic synthesis.

Reaction Scheme:

Caption: General synthesis of N-Aryl benzenesulfonamides.

Methodology:

  • To a solution of a substituted aniline (1.0 mmol) in pyridine (5 mL), add 4-Chloro-2,5-dimethylbenzenesulfonyl chloride (1.1 mmol).

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid (10 mL).

  • Stir the mixture until a solid precipitate forms.

  • Filter the solid, wash it with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-aryl-4-chloro-2,5-dimethylbenzenesulfonamide.

Quantitative Data (Hypothetical based on similar reactions):

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
4-Chloro-2,5-dimethylbenzenesulfonyl chlorideAnilinePyridine115385-95
4-Chloro-2,5-dimethylbenzenesulfonyl chloride4-ChloroanilinePyridine115480-90
4-Chloro-2,5-dimethylbenzenesulfonyl chloride4-MethoxyanilinePyridine115290-98

Protocol 2: Condensation of a Benzenesulfonamide with Glyoxal (Adapted from a related compound)

This protocol illustrates how a sulfonamide can undergo condensation to form a more complex structure, which could be a precursor to a heterocyclic system. This is based on the reaction of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal[1][2].

Reaction Scheme:

Condensation_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Sulfonamide 4-Chloro-2,5-dimethyl- benzenesulfonamide Diol_Intermediate Diol Intermediate Sulfonamide->Diol_Intermediate Glyoxal Glyoxal Glyoxal->Diol_Intermediate Acid H₂SO₄ (catalyst) Acid->Diol_Intermediate Solvent Aqueous Acetonitrile Solvent->Diol_Intermediate Temperature 30°C Temperature->Diol_Intermediate Rearranged_Product Rearranged Product Diol_Intermediate->Rearranged_Product Rearrangement

Caption: Acid-catalyzed condensation of a benzenesulfonamide with glyoxal.

Methodology:

  • Dissolve this compound (1.0 eq) in a mixture of acetonitrile and water.

  • Add concentrated sulfuric acid (catalytic amount) to the solution.

  • To this stirred mixture, add a 40% aqueous solution of glyoxal (0.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at 30°C for 5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Based on a similar reaction[1][2]):

SulfonamideReagentCatalystSolventTemperature (°C)Time (h)Yield (%)
4-tert-butyl-2,6-dimethylbenzenesulfonamideGlyoxalH₂SO₄aq. Acetonitrile305Variable

Summary and Future Directions

While direct, well-established protocols for the use of this compound in the synthesis of a wide array of heterocyclic compounds are not prevalent in the literature, its structural features suggest potential for such applications. The protocols provided for analogous compounds can serve as a starting point for researchers to explore the reactivity of this compound. Future work could focus on developing novel synthetic methodologies that utilize this compound as a building block for new heterocyclic structures with potential applications in medicinal chemistry and materials science. Researchers are encouraged to investigate its use in multicomponent reactions, cycloaddition reactions of its N-sulfonyl-imine derivatives, and intramolecular cyclization strategies.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the scale-up synthesis of 4-Chloro-2,5-dimethylbenzenesulfonamide, a crucial intermediate in pharmaceutical research and development. The described methodology is suitable for producing preclinical study quantities of the target compound with high purity.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry. The efficient and scalable synthesis of this compound is essential for advancing preclinical research. This document outlines a robust two-step synthetic route commencing with the chlorosulfonation of 1-chloro-2,5-dimethylbenzene, followed by amination of the resulting sulfonyl chloride. The protocol includes details on reaction conditions, purification, and analytical quality control to ensure the final product meets the stringent requirements for preclinical evaluation.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the electrophilic substitution reaction of 1-chloro-2,5-dimethylbenzene with chlorosulfonic acid to yield 4-chloro-2,5-dimethylbenzenesulfonyl chloride. The subsequent step is the nucleophilic substitution of the sulfonyl chloride with ammonia to produce the desired this compound.

G cluster_synthesis Synthesis Pathway A 1-Chloro-2,5-dimethylbenzene C 4-Chloro-2,5-dimethylbenzenesulfonyl chloride A->C Chlorosulfonation B Chlorosulfonic Acid B->C E This compound C->E Amination D Ammonia D->E

Caption: Chemical synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride

This protocol describes the chlorosulfonation of 1-chloro-2,5-dimethylbenzene.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (for a 100g scale)Moles
1-Chloro-2,5-dimethylbenzene19398-61-9140.61100 g0.71
Chlorosulfonic acid7790-94-5116.52248 g (142 mL)2.13
Dichloromethane (DCM)75-09-284.93500 mL-
Ice-18.02As needed-
Saturated Sodium Bicarbonate Solution--As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add 500 mL of dichloromethane. Cool the flask to 0-5 °C in an ice bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (248 g, 142 mL) to the dichloromethane with vigorous stirring. Maintain the temperature below 10 °C.

  • Addition of Starting Material: Once the chlorosulfonic acid is fully dissolved, add 1-chloro-2,5-dimethylbenzene (100 g) dropwise from the dropping funnel over a period of 1-2 hours. Ensure the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (approximately 1 kg) with constant stirring.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with cold water (2 x 250 mL) and saturated sodium bicarbonate solution (2 x 250 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 4-chloro-2,5-dimethylbenzenesulfonyl chloride as an oil or low-melting solid.

Step 2: Synthesis of this compound

This protocol details the amination of the sulfonyl chloride intermediate.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
4-Chloro-2,5-dimethylbenzenesulfonyl chloride88-49-3239.12~170 g (from Step 1)~0.71
Ammonium Hydroxide (28-30%)1336-21-635.05500 mL-
Dichloromethane (DCM)75-09-284.93500 mL-
Hydrochloric Acid (1M)7647-01-036.46As needed-
Water7732-18-518.02As needed-
Ethanol64-17-546.07For recrystallization-

Procedure:

  • Reaction Setup: Dissolve the crude 4-chloro-2,5-dimethylbenzenesulfonyl chloride (~170 g) in dichloromethane (500 mL) in a 2 L beaker or flask and cool to 0-5 °C in an ice bath.

  • Amination: While stirring vigorously, slowly add concentrated ammonium hydroxide (500 mL) to the solution. A white precipitate will form.

  • Reaction: Continue stirring at room temperature for 2-3 hours.

  • Work-up: Separate the organic layer. Wash the organic layer with water (2 x 250 mL) and then with 1M hydrochloric acid (1 x 250 mL) to remove any remaining ammonia.

  • Isolation of Crude Product: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the pure product.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted below.

G cluster_workflow Experimental Workflow start Start step1 Chlorosulfonation of 1-Chloro-2,5-dimethylbenzene start->step1 step2 Quenching on Ice step1->step2 step3 Aqueous Work-up step2->step3 step4 Isolation of Sulfonyl Chloride step3->step4 step5 Amination with Ammonium Hydroxide step4->step5 step6 Aqueous Work-up step5->step6 step7 Isolation of Crude Sulfonamide step6->step7 step8 Recrystallization step7->step8 step9 Drying step8->step9 end Final Product: This compound step9->end

Caption: Workflow for the synthesis of this compound.

Quality Control and Data

The final product should be characterized to ensure it meets the specifications required for preclinical studies.

Table of Specifications:

ParameterSpecificationAnalytical Method
AppearanceWhite to off-white solidVisual Inspection
IdentityConforms to the structure¹H NMR, ¹³C NMR, MS
Purity≥ 98%HPLC
Melting Point190-192 °CMelting Point Apparatus
Residual SolventsTo be determined based on recrystallization solventGC-HS

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care.

  • The reaction generates hydrogen chloride gas, which is corrosive and toxic. Ensure proper scrubbing of the effluent gas.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

By following these detailed protocols, researchers can reliably synthesize this compound in quantities and purity suitable for preclinical investigations.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-2,5-dimethylbenzenesulfonamide.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: Why is the yield of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride low in the chlorosulfonation step?

A1: Low yields of the intermediate, 4-Chloro-2,5-dimethylbenzenesulfonyl chloride, can stem from several factors:

  • Incomplete Reaction: The reaction between 1-chloro-2,5-dimethylbenzene and chlorosulfonic acid may not have gone to completion. Ensure that the reaction time is adequate and that the temperature is maintained within the optimal range.

  • Suboptimal Temperature Control: The chlorosulfonation reaction is typically exothermic. Poor temperature control can lead to the formation of unwanted side products, such as dichlorinated or polysulfonated species. It is crucial to maintain the recommended reaction temperature, often with cooling.

  • Moisture Contamination: Chlorosulfonic acid reacts violently with water. The presence of moisture in the starting materials or glassware will consume the reagent and reduce the yield. Ensure all glassware is thoroughly dried and starting materials are anhydrous.

  • Improper Molar Ratios: The stoichiometry of the reactants is critical. An insufficient amount of chlorosulfonic acid will result in an incomplete reaction, while a large excess can promote side reactions. A molar ratio of approximately 3 to 4 moles of chlorosulfonic acid to 1 mole of 1-chloro-2,5-dimethylbenzene is often a good starting point.[1][2][3]

Q2: What are the common side products in the chlorosulfonation of 1-chloro-2,5-dimethylbenzene?

A2: The primary side products in this reaction are isomers of the desired product and polysulfonated compounds. The directing effects of the chloro and methyl groups on the aromatic ring can lead to the formation of other isomers, although the 4-sulfonyl chloride is generally the major product. Under harsh conditions (e.g., high temperatures or prolonged reaction times), disulfonation of the aromatic ring can occur. The formation of 4,4'-dichlorodiphenyl sulfone has also been observed as a byproduct in similar reactions.[1]

Q3: The amination of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride is resulting in a low yield of the final product. What could be the cause?

A3: A low yield in the amination step can be attributed to several factors:

  • Inefficient Reaction with Ammonia: The reaction between the sulfonyl chloride and ammonia may be incomplete. Ensure that a sufficient excess of aqueous ammonia is used and that the reaction is allowed to proceed for an adequate amount of time with vigorous stirring to ensure proper mixing of the phases.

  • Hydrolysis of the Sulfonyl Chloride: 4-Chloro-2,5-dimethylbenzenesulfonyl chloride can hydrolyze back to the corresponding sulfonic acid in the presence of water, especially at elevated temperatures. The amination should be performed at a controlled, cool temperature to minimize this side reaction.

  • Product Loss During Workup: this compound may have some solubility in the aqueous phase, leading to loss during extraction. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent. Acidification of the aqueous layer before extraction can sometimes help to precipitate the product.

  • Formation of Byproducts: If the reaction conditions are not carefully controlled, side reactions can occur. For instance, the sulfonyl chloride can react with the newly formed sulfonamide to form a disulfonimide.

Q4: How can I effectively purify the final product, this compound?

A4: Purification of this compound can typically be achieved through recrystallization. A common solvent system for recrystallization is an ethanol/water mixture. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to form pure crystals. Column chromatography on silica gel using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) can also be an effective purification method if recrystallization does not provide the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common and effective two-step synthesis is:

  • Chlorosulfonation: Reaction of 1-chloro-2,5-dimethylbenzene with an excess of chlorosulfonic acid to yield 4-Chloro-2,5-dimethylbenzenesulfonyl chloride.

  • Amination: Reaction of the resulting 4-Chloro-2,5-dimethylbenzenesulfonyl chloride with aqueous ammonia to produce this compound.

Q2: What are the key safety precautions to consider during this synthesis?

A2: Both chlorosulfonic acid and the intermediate 4-Chloro-2,5-dimethylbenzenesulfonyl chloride are corrosive and react with moisture. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Chlorosulfonic acid reacts violently with water, releasing toxic hydrogen chloride gas. Therefore, all glassware must be scrupulously dried before use.

Q3: Can I use a different aminating agent instead of aqueous ammonia?

A3: Yes, other aminating agents can be used, which will result in N-substituted derivatives of the final product. For example, primary or secondary amines can be used in place of ammonia to synthesize N-alkyl or N,N-dialkyl-4-chloro-2,5-dimethylbenzenesulfonamides. The reaction conditions may need to be adjusted depending on the reactivity of the amine.

Q4: What analytical techniques are recommended for monitoring the progress of the reactions and characterizing the products?

A4:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of both the chlorosulfonation and amination reactions by observing the disappearance of the starting material and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the intermediate sulfonyl chloride and the final sulfonamide product.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the desired products.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the starting materials, intermediate, and final product (e.g., S=O stretches in the sulfonyl chloride and sulfonamide, and N-H stretches in the sulfonamide).

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of similar sulfonyl chlorides, which can serve as a reference for optimizing the synthesis of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride.

Starting MaterialReagentMolar Ratio (Reagent:Starting Material)Temperature (°C)Yield (%)Reference
ChlorobenzeneChlorosulfonic Acid3:155-6070[1]
ChlorobenzeneChlorosulfonic Acid4:16070[3]
ChlorobenzeneChlorosulfonic Acid8:1Not Specified80[3]

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride
  • In a fume hood, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas to a scrubber (e.g., a beaker with a sodium hydroxide solution).

  • Charge the flask with chlorosulfonic acid (3.5 equivalents).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add 1-chloro-2,5-dimethylbenzene (1.0 equivalent) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid product, 4-Chloro-2,5-dimethylbenzenesulfonyl chloride, will precipitate.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum to obtain the crude 4-Chloro-2,5-dimethylbenzenesulfonyl chloride. This can be used in the next step without further purification or can be recrystallized from a suitable solvent like hexane if higher purity is required.

Step 2: Synthesis of this compound
  • In a fume hood, place the crude 4-Chloro-2,5-dimethylbenzenesulfonyl chloride (1.0 equivalent) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice-water bath.

  • Slowly add an excess of concentrated aqueous ammonia (e.g., 10-15 equivalents) to the flask with vigorous stirring.

  • Continue stirring the mixture in the ice bath for 1 hour and then at room temperature for an additional 2-3 hours.

  • The solid product, this compound, will precipitate.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination Start 1-Chloro-2,5-dimethylbenzene + Chlorosulfonic Acid Reaction1 Reaction at 0-10°C, then RT Start->Reaction1 Slow Addition Quench Pour onto Ice Reaction1->Quench Filter1 Vacuum Filtration Quench->Filter1 Intermediate Crude 4-Chloro-2,5-dimethyl- benzenesulfonyl chloride Filter1->Intermediate Reaction2 Reaction with Aqueous Ammonia Intermediate->Reaction2 Filter2 Vacuum Filtration Reaction2->Filter2 Purification Recrystallization (Ethanol/Water) Filter2->Purification FinalProduct Pure 4-Chloro-2,5-dimethyl- benzenesulfonamide Purification->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingTree cluster_step Identify the Problematic Step cluster_solutions1 Troubleshooting Step 1 cluster_solutions2 Troubleshooting Step 2 Start Low Yield of Final Product Step1 Low Yield of Intermediate (Sulfonyl Chloride) Start->Step1 Step2 Low Yield in Amination Step Start->Step2 Sol1a Check for Moisture Step1->Sol1a Sol1b Verify Reagent Stoichiometry Step1->Sol1b Sol1c Optimize Reaction Time/ Temperature Step1->Sol1c Sol1d Analyze for Side Products (TLC/NMR) Step1->Sol1d Sol2a Ensure Excess Ammonia Step2->Sol2a Sol2b Control Temperature to Minimize Hydrolysis Step2->Sol2b Sol2c Optimize Workup/ Extraction Step2->Sol2c Sol2d Check for Disulfonimide Formation Step2->Sol2d

Caption: A troubleshooting decision tree for low yield in the synthesis.

References

common side reactions in the synthesis of benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of benzenesulfonamides. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of benzenesulfonamides?

A1: The most prevalent side reactions include the formation of diphenyl sulfone, hydrolysis of the benzenesulfonyl chloride starting material, and undesired reactions with secondary or tertiary amine impurities. Each of these can significantly lower the yield and purity of the desired benzenesulfonamide product.

Q2: How can I minimize the formation of diphenyl sulfone?

A2: Diphenyl sulfone is a common byproduct in the synthesis of benzenesulfonyl chloride, the precursor for benzenesulfonamides. Its formation can be minimized by carefully controlling the reaction conditions during the chlorosulfonation of benzene. Key strategies include maintaining a low reaction temperature and using a sufficient excess of chlorosulfonic acid.[1] Adding benzene to the acid, rather than the reverse, also helps reduce the formation of this byproduct.[1]

Q3: My reaction with a primary amine is sluggish and gives a poor yield. What could be the issue?

A3: Assuming the purity of your starting materials, a common issue is the presence of moisture, which can hydrolyze the benzenesulfonyl chloride to the unreactive benzenesulfonic acid. Ensure all glassware is thoroughly dried and use anhydrous solvents. Additionally, the presence of an appropriate base, such as pyridine or triethylamine, is crucial to neutralize the HCl generated during the reaction and drive the equilibrium towards product formation.

Q4: I have a mixture of primary, secondary, and tertiary amines. Can I selectively synthesize the primary benzenesulfonamide?

A4: Selective synthesis in a mixed amine sample is challenging. Benzenesulfonyl chloride will react with both primary and secondary amines to form sulfonamides.[2][3] Tertiary amines do not form stable sulfonamides but can catalyze the hydrolysis of the sulfonyl chloride.[4][5] It is highly recommended to purify the primary amine before the reaction. The differential reactivity and solubility of the resulting sulfonamides in alkali form the basis of the Hinsberg test, which can be used to separate a mixture of amines after the reaction.[2][3]

Troubleshooting Guides

Issue 1: Presence of a High-Boiling, Insoluble White Solid in the Product

Symptom: After the synthesis and work-up, a significant amount of a white, crystalline solid that is insoluble in most common organic solvents and has a high melting point is observed.

Probable Cause: Formation of Diphenyl Sulfone. This side product is primarily formed during the preparation of benzenesulfonyl chloride when an excess of benzene is used or if the reaction temperature is too high.[1][6] It can also be formed from the reaction of benzenesulfonyl chloride with benzene.[5]

Troubleshooting Steps & Preventative Measures:

  • Control Reactant Stoichiometry: When preparing benzenesulfonyl chloride, use a significant excess of chlorosulfonic acid (at least 50% excess) relative to benzene.[1] This ensures that the electrophilic species preferentially reacts with the acid rather than another benzene molecule.

  • Maintain Low Temperature: Keep the reaction temperature low, ideally between 0-10 °C, during the addition of benzene to chlorosulfonic acid.

  • Order of Addition: Always add the benzene to the chlorosulfonic acid slowly and with efficient stirring. Reversing the order of addition can lead to localized high concentrations of benzene, promoting the formation of diphenyl sulfone.[1]

  • Purification: Diphenyl sulfone can be removed from benzenesulfonyl chloride by vacuum distillation, as it has a significantly higher boiling point.[1]

Table 1: Effect of Reactant Ratio on Diphenyl Sulfone Formation

Molar Ratio (Chlorosulfonic Acid : Benzene)Approximate Yield of Benzenesulfonyl ChlorideApproximate Yield of Diphenyl Sulfone (Side Product)
1.5 : 175-77%[1]Low (remains as distillation residue)[1]
1 : 1LowerIncreased[1]
Issue 2: Low Yield of Benzenesulfonamide and Presence of an Acidic Byproduct

Symptom: The yield of the desired sulfonamide is low, and the aqueous layer from the work-up is highly acidic. An acidic impurity may also be present in the organic layer.

Probable Cause: Hydrolysis of Benzenesulfonyl Chloride. Benzenesulfonyl chloride is susceptible to hydrolysis, especially in the presence of water or base, to form benzenesulfonic acid. This acid is unreactive towards amines and represents a loss of starting material.[7]

Troubleshooting Steps & Preventative Measures:

  • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents to minimize the presence of water.

  • Prompt Work-up: Separate the benzenesulfonyl chloride from the aqueous layer as quickly as possible during its preparation and use it promptly in the subsequent reaction with the amine.[7]

  • Controlled Temperature: While hydrolysis is slower in cold water, it is accelerated by heat.[6] Avoid excessive heating during the reaction and work-up.

  • Basic Wash: To remove any benzenesulfonic acid from the final product, wash the organic layer with a saturated solution of sodium bicarbonate. The benzenesulfonic acid will be converted to its water-soluble salt and partition into the aqueous layer.

Table 2: Relative Hydrolysis Rates of Benzenesulfonyl Chloride Derivatives

Substituent on Benzene RingRelative Rate of Hydrolysis (in water at 25°C)
p-NO₂Higher
p-BrIntermediate
H1.00
p-CH₃Lower
p-OCH₃Lowest

Note: This table provides a qualitative trend based on kinetic studies. Electron-withdrawing groups increase the rate of hydrolysis.

Issue 3: Formation of an Alkali-Insoluble Precipitate When Reacting with a Supposedly Primary Amine

Symptom: The reaction of benzenesulfonyl chloride with what is believed to be a primary amine results in a sulfonamide that is insoluble in aqueous sodium hydroxide.

Probable Cause: Contamination with or Misidentification of a Secondary Amine. Primary amines react with benzenesulfonyl chloride to form N-substituted benzenesulfonamides which possess an acidic proton on the nitrogen and are therefore soluble in alkali. Secondary amines react to form N,N-disubstituted benzenesulfonamides, which lack an acidic proton and are insoluble in alkali.[2][3]

Troubleshooting Steps & Preventative Measures:

  • Verify Amine Purity: Confirm the purity of the starting amine using techniques such as NMR, GC-MS, or by its boiling/melting point.

  • Purification of Amine: If the amine is found to be impure, purify it by distillation, recrystallization, or chromatography before use.

  • Post-Reaction Separation (Hinsberg Test): If a mixture of primary and secondary amines was used, the resulting sulfonamides can be separated. Treat the reaction mixture with aqueous NaOH. The soluble N-substituted sulfonamide from the primary amine will dissolve, while the insoluble N,N-disubstituted sulfonamide from the secondary amine can be removed by filtration. The soluble sulfonamide can then be precipitated by acidifying the filtrate.

Experimental Protocols

Protocol 1: Synthesis of Benzenesulfonamide with Minimized Diphenyl Sulfone Formation

This protocol focuses on the preparation of benzenesulfonyl chloride with minimal formation of the diphenyl sulfone byproduct, followed by its reaction with a primary amine.

Part A: Preparation of Benzenesulfonyl Chloride

  • Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a gas trap for HCl.

  • Reaction: Charge the flask with chlorosulfonic acid (1.5 equivalents). Cool the flask in an ice-water bath to 0-5 °C.

  • Addition: Add benzene (1.0 equivalent) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional hour.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The benzenesulfonyl chloride will separate as an oily layer. Separate the organic layer and wash it with cold water. Use the crude benzenesulfonyl chloride immediately in the next step.

Part B: Synthesis of N-Aryl/Alkyl Benzenesulfonamide

  • Setup: In a separate flask, dissolve the primary amine (1.0 equivalent) in a suitable solvent (e.g., pyridine, or an inert solvent like dichloromethane with 2.2 equivalents of triethylamine).

  • Reaction: Cool the amine solution in an ice bath. Slowly add the crude benzenesulfonyl chloride (1.1 equivalents) from Part A.

  • Reaction Completion: Allow the reaction to stir at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting amine.

  • Work-up and Purification: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualizations

Side_Reactions Benzene Benzene Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzene->Benzenesulfonyl_Chloride Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Benzenesulfonyl_Chloride Chlorosulfonation Benzenesulfonamide Benzenesulfonamide (Desired Product) Benzenesulfonyl_Chloride->Benzenesulfonamide + Primary Amine Diphenyl_Sulfone Diphenyl Sulfone (Side Product) Benzenesulfonyl_Chloride->Diphenyl_Sulfone + Benzene Benzenesulfonic_Acid Benzenesulfonic Acid (Side Product) Benzenesulfonyl_Chloride->Benzenesulfonic_Acid + Water (Hydrolysis) NN_Disubstituted_Sulfonamide N,N-Disubstituted Sulfonamide (Side Product) Benzenesulfonyl_Chloride->NN_Disubstituted_Sulfonamide + Secondary Amine Primary_Amine Primary Amine (R-NH2) Water Water (H2O) Secondary_Amine Secondary Amine (R2NH)

Caption: Overview of key reactions in benzenesulfonamide synthesis.

Troubleshooting_Workflow Start Benzenesulfonamide Synthesis Low_Yield Low Yield of Product? Start->Low_Yield Insoluble_Byproduct Insoluble White Solid Present? Low_Yield->Insoluble_Byproduct No Check_Moisture Check for Moisture (Hydrolysis) Low_Yield->Check_Moisture Yes Alkali_Insoluble Product Insoluble in Alkali? Insoluble_Byproduct->Alkali_Insoluble No Check_Temp_Ratio Check Temp. & Reactant Ratio (Diphenyl Sulfone) Insoluble_Byproduct->Check_Temp_Ratio Yes Check_Amine_Purity Check Amine Purity (Secondary Amine Contamination) Alkali_Insoluble->Check_Amine_Purity Yes End Successful Synthesis Alkali_Insoluble->End No Check_Moisture->Start Optimize & Retry Check_Temp_Ratio->Start Optimize & Retry Check_Amine_Purity->Start Optimize & Retry

Caption: Troubleshooting workflow for benzenesulfonamide synthesis.

References

Technical Support Center: 4-Chloro-2,5-dimethylbenzenesulfonamide In Vitro Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges associated with 4-Chloro-2,5-dimethylbenzenesulfonamide in in vitro settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful use of this compound in your experiments.

Troubleshooting Guide: Overcoming Solubility Issues

Researchers may encounter difficulties with the solubility of this compound, a solid compound, in aqueous solutions typically used for in vitro assays. These issues can lead to compound precipitation, inaccurate dosing, and unreliable experimental outcomes. This guide offers a systematic approach to address these common challenges.

Problem Potential Cause Recommended Solution & Optimization
Compound Precipitates During Stock Solution Preparation The selected solvent has a low capacity to dissolve the compound at the desired concentration.Consult Solvent Solubility Data: Refer to Table 1 for suitable organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended and effective choice for sulfonamide derivatives. Gentle Heating: Warm the solution to 37°C in a water bath to aid dissolution. Avoid excessive heat, which could degrade the compound. Sonication: Use a sonicator bath to provide mechanical energy, which helps to break down powder aggregates and enhance dissolution.
Compound Precipitates Upon Dilution of Stock Solution into Aqueous Buffer or Cell Culture Media The final concentration of the organic solvent (e.g., DMSO) is too low to maintain the compound's solubility in the aqueous environment. This is a common issue when "crashing out" occurs.Optimize Final Solvent Concentration: Ensure the final concentration of DMSO in your assay is kept as high as is tolerable for your cell line, typically not exceeding 0.5%, with 0.1% being preferable.[1] Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in your aqueous medium. This gradual decrease in solvent concentration can help maintain solubility. Pre-warm Aqueous Medium: Adding the compound stock solution to a pre-warmed (37°C) aqueous medium can improve solubility. Vortexing During Dilution: Add the stock solution to the aqueous medium while gently vortexing or stirring to ensure rapid and even distribution.
Inconsistent or Non-reproducible Bioassay Results Inaccurate concentration of the compound due to incomplete dissolution or precipitation. Degradation of the compound.Visual Inspection: Before each use, visually inspect the stock and working solutions for any signs of precipitation. If crystals are observed, attempt to redissolve using the methods described above (gentle heating, sonication). Prepare Fresh Working Solutions: Prepare fresh working solutions from the stock solution for each experiment to minimize the risk of precipitation over time. Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles which can promote precipitation and degradation.
Cell Toxicity or Off-Target Effects Observed in Control Group The concentration of the organic solvent (e.g., DMSO) is toxic to the cells.Determine Solvent Tolerance: Before conducting experiments with the compound, perform a dose-response experiment with the solvent alone to determine the maximum concentration your cell line can tolerate without adverse effects. Include a Vehicle Control: Always include a vehicle control group in your experiments that contains the same final concentration of the solvent as the compound-treated groups.

Solubility Data Summary

Table 1: Solvent Recommendations for this compound

Solvent Solubility Profile Recommended Use
Dimethyl Sulfoxide (DMSO) High solubility.Recommended for preparing high-concentration stock solutions (e.g., 10-50 mM).
Dimethyl Formamide (DMF) Good solubility.An alternative to DMSO for stock solution preparation.
Ethanol Moderate to low solubility.May be used for lower concentration stock solutions, but insolubility is more likely upon aqueous dilution.
Aqueous Buffers (e.g., PBS, Cell Culture Media) Very low to insoluble.Not recommended for initial dissolution or high-concentration stock solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro studies.

Materials:

  • This compound (Molecular Weight: 219.69 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 219.69 g/mol * (1000 mg / 1 g) = 2.197 mg

  • Weigh the Compound: Carefully weigh out approximately 2.2 mg of this compound and place it in a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Troubleshooting Dissolution: If the compound does not fully dissolve:

    • Gently warm the solution in a 37°C water bath for 5-10 minutes.

    • Place the vial in a sonicator bath for 5-10 minutes.

    • Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare working solutions for treating cells.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: To avoid precipitation, dilute the stock solution directly into the pre-warmed cell culture medium immediately before use. It is recommended to add the stock solution to the medium while gently vortexing.

  • Example Dilution for a 10 µM Final Concentration:

    • To prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.

    • The final DMSO concentration in this working solution will be 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the same volume of cell culture medium (e.g., 10 µL of DMSO in 9.99 mL of medium).

  • Application to Cells: Replace the existing medium in your cell culture plates with the prepared working solutions (or vehicle control).

Visualizations

Experimental Workflow for In Vitro Solubility and Cell Treatment

G Workflow for In Vitro Compound Handling cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell-Based Assay weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve thaw Thaw Stock Aliquot dissolve->thaw Store at -20°C/-80°C dilute Dilute in Warm Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate assay Perform Assay incubate->assay

Caption: A typical workflow for preparing and using this compound.

Putative Signaling Pathway Modulation by Sulfonamide Derivatives

Sulfonamide derivatives have been reported to exert their anticancer effects through various mechanisms, including the disruption of microtubule dynamics and inhibition of the Wnt/β-catenin signaling pathway.

G Potential Signaling Pathways Affected by Sulfonamides cluster_0 Microtubule Dynamics cluster_1 Wnt/β-catenin Pathway compound 4-Chloro-2,5-dimethyl- benzenesulfonamide microtubules Microtubules compound->microtubules Disrupts beta_catenin β-catenin compound->beta_catenin Promotes Degradation tubulin Tubulin tubulin->microtubules Polymerization mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis wnt Wnt Ligand destruction_complex Destruction Complex (APC, Axin, GSK3β) wnt->destruction_complex Inhibits destruction_complex->beta_catenin Degrades transcription Gene Transcription (e.g., c-Myc, Cyclin D1) beta_catenin->transcription proliferation Cell Proliferation transcription->proliferation

Caption: Putative mechanisms of action for sulfonamide derivatives in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro experiments?

A1: Based on the chemical properties of sulfonamide derivatives, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. Dimethylformamide (DMF) can be used as an alternative.

Q2: My compound precipitates when I add it to my cell culture medium. What should I do?

A2: This is a common issue known as "crashing out." To prevent this, ensure the final concentration of your organic solvent (like DMSO) in the medium is sufficient to maintain solubility but not high enough to be toxic to your cells (typically <0.5%). We recommend adding the stock solution to pre-warmed medium while vortexing. Performing serial dilutions can also help.

Q3: How should I store my stock solution of this compound?

A3: Stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation and precipitation that can occur with repeated freeze-thaw cycles.

Q4: What concentration of DMSO is safe for my cells?

A4: Most cell lines can tolerate DMSO concentrations up to 0.5%, but the ideal concentration is below 0.1%. It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to the solvent.[1]

Q5: What are the potential mechanisms of action for this compound in cancer cells?

A5: As a sulfonamide derivative, this compound may act through several mechanisms that have been identified for this class of molecules. These include the inhibition of carbonic anhydrase, disruption of microtubule assembly leading to cell cycle arrest, and modulation of key signaling pathways such as the Wnt/β-catenin pathway.

References

optimizing reaction conditions for the amination of 4-chloro-2,5-dimethylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of 4-chloro-2,5-dimethylbenzenesulfonyl chloride. Our aim is to help you optimize reaction conditions, overcome common experimental challenges, and ensure the successful synthesis of your target sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the amination of 4-chloro-2,5-dimethylbenzenesulfonyl chloride?

A1: The amination of 4-chloro-2,5-dimethylbenzenesulfonyl chloride is a nucleophilic substitution reaction where an amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.

Q2: What are the most common amines used in this reaction?

A2: A wide variety of primary and secondary amines can be used, including aliphatic, aromatic, and heterocyclic amines. The choice of amine will depend on the desired final product.

Q3: Why is a base necessary for this reaction?

A3: The reaction generates HCl as a byproduct. The base neutralizes the acid, preventing the protonation of the amine nucleophile, which would render it unreactive. Common bases include pyridine, triethylamine (TEA), diisopropylethylamine (DIPEA), and inorganic bases like sodium carbonate or potassium carbonate.[1][2]

Q4: What solvents are typically recommended for this amination?

A4: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and ethyl acetate are frequently used.[3]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials (sulfonyl chloride and amine) and the formation of the sulfonamide product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Amine: The amine may be protonated or of poor quality. 2. Low Reaction Temperature: The activation energy for the reaction may not be met. 3. Steric Hindrance: The methyl groups on the sulfonyl chloride or bulky substituents on the amine may hinder the reaction.[4] 4. Inappropriate Base: The base may not be strong enough to effectively neutralize the HCl byproduct.1. Ensure the amine is not a salt or add an extra equivalent of base. Use a freshly opened or purified amine. 2. Gradually increase the reaction temperature. Consider switching to a higher-boiling point solvent if necessary. 3. Increase the reaction time and/or temperature. Consider using a less sterically hindered amine if possible. 4. Switch to a stronger base (e.g., from Na₂CO₃ to TEA or pyridine).
Incomplete Conversion 1. Insufficient Amine or Base: The stoichiometry may be incorrect. 2. Short Reaction Time: The reaction may not have reached completion. 3. Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride may have degraded due to moisture.1. Use a slight excess of the amine (1.1-1.2 equivalents) and base (1.5-2.0 equivalents). 2. Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products 1. Di-sulfonylation of Primary Amines: If a primary amine is used, a second sulfonylation can occur. 2. Hydrolysis of Sulfonyl Chloride: Presence of water can lead to the formation of the corresponding sulfonic acid. 3. Reaction with Solvent: Some solvents may react with the sulfonyl chloride under certain conditions.1. Use a controlled amount of the sulfonyl chloride (or an excess of the amine) and a non-nucleophilic base like DIPEA. 2. Ensure all reagents and solvents are anhydrous. 3. Choose an inert solvent for the reaction.
Difficult Purification 1. Excess Amine or Base: Unreacted starting materials can co-elute with the product. 2. Formation of Salts: The hydrochloride salt of the base or amine can complicate purification. 3. Similar Polarity of Product and Impurities: The product and impurities may have similar retention factors on silica gel.1. After the reaction, perform an aqueous workup with a dilute acid (e.g., 1M HCl) to remove excess amine and base. 2. Wash the organic layer with water or brine to remove salts. 3. Try a different solvent system for chromatography or consider recrystallization as an alternative purification method.

Experimental Protocols

General Procedure for the Amination of 4-Chloro-2,5-dimethylbenzenesulfonyl Chloride
  • To a solution of 4-chloro-2,5-dimethylbenzenesulfonyl chloride (1.0 eq) in an anhydrous solvent (e.g., DCM, THF, or MeCN) under an inert atmosphere, add the desired amine (1.1 eq).

  • Add a suitable base (e.g., triethylamine, 1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with the solvent and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.

Visualizations

experimental_workflow start Start reactants Dissolve 4-chloro-2,5-dimethyl- benzenesulfonyl chloride and amine in anhydrous solvent start->reactants base Add base dropwise at 0 °C reactants->base reaction Stir at room temperature (Monitor by TLC/LC-MS) base->reaction workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup purification Dry, Concentrate, and Purify workup->purification product Final Product purification->product

Figure 1. Experimental workflow for the amination reaction.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Amine, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions steric_hindrance Consider Steric Hindrance start->steric_hindrance side_reactions Investigate Side Reactions (e.g., Hydrolysis) start->side_reactions solution1 Use fresh/purified reagents. Ensure anhydrous conditions. check_reagents->solution1 solution2 Increase temperature and/or reaction time. check_conditions->solution2 solution3 Use less hindered amine or prolong reaction time. steric_hindrance->solution3 solution4 Use anhydrous conditions. Consider alternative workup. side_reactions->solution4

Figure 2. Troubleshooting decision tree for amination reactions.

References

troubleshooting guide for the purification of sulfonamide compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of sulfonamide compounds.

Section 1: Recrystallization

Recrystallization is a primary technique for purifying solid sulfonamide compounds. Success hinges on selecting an appropriate solvent system where the sulfonamide has high solubility at elevated temperatures and low solubility at cooler temperatures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My recrystallization yield is very low. What are the common causes and how can I improve it?

A1: Low yield is a frequent issue in recrystallization. The most common causes are using an excessive amount of solvent, which keeps the product dissolved even after cooling, or premature crystallization during a hot filtration step.[1] To improve your yield, ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.[1] If the mother liquor still contains a significant amount of your compound, you can try to recover more by evaporating some of the solvent and cooling again.[1][2]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the sulfonamide separates from the solution as a liquid phase instead of a solid crystal lattice. This often happens if the boiling point of the solvent is higher than the melting point of your compound or if there are significant impurities.[1] To resolve this, try reheating the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[1] Using a different solvent or a co-solvent system can also prevent this issue.[1]

Q3: The solution has cooled, but no crystals have formed. How can I induce crystallization?

A3: This is typically due to the formation of a supersaturated solution. Crystallization can often be induced by scratching the inside of the flask at the solution's surface with a glass rod, which creates nucleation sites.[1] Alternatively, adding a "seed crystal" of the pure sulfonamide can initiate the crystallization process.[1] If these methods fail, it is likely too much solvent was used.[1]

Data Presentation: Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the sulfonamide well at high temperatures but poorly at low temperatures.

Solvent SystemSuitability for SulfonamidesKey Considerations
Ethanol/Water Often effective. Alcohols are generally good solvents for sulfonamides.[1][3]The ratio can be adjusted to achieve optimal solubility characteristics.
Isopropanol/Water A preferred system for some sulfonamides, like sulfathiazole, yielding a free-flowing product.[3]A mixture of 70% isopropanol and 30% water is often a good starting point.[3]
Acetone/Hexane Good for moderately polar sulfonamides. Acetone dissolves the compound, and hexane acts as an anti-solvent.Can be effective for inducing crystallization when the compound is too soluble in a single solvent.[4]
Ethyl Acetate/Hexane Similar to Acetone/Hexane, but ethyl acetate is less polar.Works well when impurities are significant.[4]
Experimental Protocol: Standard Recrystallization of a Sulfonamide
  • Dissolution: Place the crude sulfonamide powder in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 70% isopropanol). Heat the mixture gently (e.g., on a steam bath) while stirring until the solid completely dissolves.[3] Add solvent dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[1]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Visualization: Recrystallization Troubleshooting Workflow

Caption: Troubleshooting workflow for common recrystallization issues.

Section 2: Thin-Layer & Column Chromatography

Chromatography is used to separate sulfonamides from impurities based on differences in polarity. Thin-Layer Chromatography (TLC) is essential for developing an effective mobile phase for column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sulfonamide is streaking on the TLC plate. What does this mean?

A1: Streaking on a TLC plate can indicate several issues. The sample may be overloaded; try spotting a more dilute solution.[5][6] For acidic compounds like sulfonamides, streaking can be caused by interactions with the silica gel. Adding a small amount of acid (e.g., 0.1-2.0% acetic or formic acid) to the mobile phase can improve spot shape.[5] Streaking can also occur if the compound is highly polar.[5]

Q2: The spots for my compounds are not separating well on the TLC plate (Rf values are too close). How can I improve separation?

A2: If your compounds are too close together, you need to adjust the polarity of the mobile phase.[6]

  • If spots are too high (high Rf): The eluent is too polar. Decrease the proportion of the polar solvent or choose a less polar solvent.[5]

  • If spots are too low (low Rf): The eluent is not polar enough. Increase the proportion of the polar solvent or choose a more polar one.[5] For separating very similar sulfonamides, a multi-component solvent system may be necessary.[7]

Q3: My sulfonamide seems to be sticking to the silica gel column. How do I elute it?

A3: Sulfonamides can be quite polar and may adhere strongly to the silica gel stationary phase. To elute the compound, you will need to increase the polarity of your mobile phase, for instance, by increasing the percentage of methanol in a dichloromethane/methanol mixture.[8] In some cases, adding a small amount of a competitive base like triethylamine or ammonium hydroxide to the mobile phase can help by preventing the acidic sulfonamide from strongly interacting with the silica.[7]

Data Presentation: Common TLC Mobile Phases for Sulfonamides
Mobile Phase CompositionPolarityTypical Application
Dichloromethane : Acetone (4:1)MediumA starting point for many sulfonamides.[7]
Hexane : Ethyl Acetate (1:1)Medium-HighGood for separating moderately polar sulfonamides from less polar impurities.[9]
Dichloromethane : Methanol (9:1)HighUsed for more polar sulfonamides that do not move in less polar systems.
DCM : MeOH : H₂O : NH₄OH (9:1:0.6:0.6)Very High (Emulsion)An effective system for very polar sulfonamides that show strong interaction with silica.[7]
Experimental Protocol: TLC Analysis & Mobile Phase Optimization
  • Sample Preparation: Dissolve a small amount of the crude sulfonamide mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a TLC plate. Allow the spot to dry completely.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline.[6] Cover the chamber and allow the solvent to run up the plate.

  • Visualization: Remove the plate when the solvent front is near the top. Mark the solvent front. Visualize the spots under a UV lamp. If spots are not UV-active, use a chemical stain.

  • Optimization: Analyze the resulting chromatogram. An ideal Rf value for the target compound is typically between 0.3 and 0.5 for good separation on a column. Adjust the solvent ratio to achieve this.[5]

Visualization: Logic for Mobile Phase Optimization

G cluster_main TLC Mobile Phase Optimization Start Run initial TLC with a medium polarity solvent (e.g., 1:1 Hexane:EtOAc) CheckRf Analyze Rf value of target compound Start->CheckRf TooHigh Rf > 0.6 (Too high) CheckRf->TooHigh High Rf TooLow Rf < 0.2 (Too low) CheckRf->TooLow Low Rf GoodRf 0.2 < Rf < 0.6 (Good Range) CheckRf->GoodRf Optimal Rf DecreasePolarity Decrease Eluent Polarity (e.g., increase hexane %) TooHigh->DecreasePolarity IncreasePolarity Increase Eluent Polarity (e.g., increase EtOAc % or add MeOH) TooLow->IncreasePolarity CheckSeparation Check separation from impurities. Is there good resolution? GoodRf->CheckSeparation DecreasePolarity->CheckRf IncreasePolarity->CheckRf FineTune Fine-tune solvent ratio for optimal separation CheckSeparation->FineTune No End Optimized Mobile Phase Ready for Column Chromatography CheckSeparation->End Yes FineTune->CheckRf

Caption: Logical workflow for optimizing TLC mobile phase for sulfonamides.

Section 3: Liquid-Liquid Extraction

Acid-base extraction is a powerful technique for separating acidic sulfonamides from neutral or basic impurities. The sulfonamide is deprotonated with a base to become a water-soluble salt, which moves to the aqueous phase.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the principle behind using acid-base extraction for sulfonamide purification?

A1: Most sulfonamides are weakly acidic due to the proton on the sulfonamide nitrogen (pKa values are often around 6-8).[10] By washing an organic solution of the crude product with a dilute aqueous base (e.g., NaHCO₃ or NaOH), the sulfonamide is deprotonated to form an anionic salt. This salt is highly soluble in water and is thus extracted from the organic layer into the aqueous layer. Neutral or basic impurities remain in the organic layer. The aqueous layer can then be separated and acidified, which re-protonates the sulfonamide, causing it to precipitate as a purified solid.

Q2: I performed an acid-base extraction, but my final yield is low. What could have gone wrong?

A2: A low yield can result from several factors. The pH of the aqueous base may not have been high enough to fully deprotonate and extract your specific sulfonamide. Conversely, when re-precipitating the product, the pH may not have been lowered sufficiently. It is also possible that the sulfonamide salt has some solubility in the organic solvent or that the precipitated product is somewhat soluble in the acidic aqueous solution. Ensure thorough mixing of the layers and allow adequate time for separation.

Q3: An emulsion formed during my extraction. How can I break it?

A3: Emulsions are common in extractions. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase. Gently swirling the separatory funnel instead of vigorous shaking can also help prevent emulsion formation. In difficult cases, filtering the mixture through a pad of Celite or glass wool may be effective.

Experimental Protocol: Purification of a Sulfonamide by Acid-Base Extraction
  • Dissolution: Dissolve the crude sulfonamide mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Basification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous base (e.g., 5% NaOH solution). Stopper the funnel and shake gently, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery. Combine the aqueous extracts.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) dropwise while stirring until the solution becomes acidic (check with pH paper) and a precipitate forms.

  • Isolation: Collect the precipitated pure sulfonamide by vacuum filtration.

  • Washing & Drying: Wash the solid with cold deionized water and dry it under vacuum.

Visualization: Acid-Base Extraction Pathway for Sulfonamides

G cluster_step1 Step 1: Dissolution & Basic Extraction cluster_layers Step 2: Phase Separation cluster_step3 Step 3: Precipitation & Isolation Start Crude Product (Sulfonamide + Neutral Impurities) dissolved in Organic Solvent AddBase Add Aqueous Base (e.g., NaOH) Shake and separate layers Start->AddBase OrganicLayer Organic Layer Contains Neutral Impurities AddBase->OrganicLayer AqueousLayer Aqueous Layer Contains Water-Soluble Sulfonamide Salt (R-SO₂-N⁻Na⁺) AddBase->AqueousLayer SeparateAqueous Separate Aqueous Layer AqueousLayer->SeparateAqueous AddAcid Add Aqueous Acid (e.g., HCl) until precipitate forms SeparateAqueous->AddAcid End Filter and Dry Pure Sulfonamide Solid (R-SO₂-NH-R') AddAcid->End

Caption: Workflow illustrating the purification of sulfonamides via acid-base extraction.

References

minimizing impurity formation in the synthesis of 4-Chloro-2,5-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2,5-dimethylbenzenesulfonamide. Our aim is to help you minimize impurity formation and optimize your synthetic protocols.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride (Intermediate)

  • Question: We are experiencing a low yield of the intermediate, 4-Chloro-2,5-dimethylbenzenesulfonyl chloride, after the chlorosulfonation of 2,5-dimethylchlorobenzene. What are the likely causes and how can we improve the yield?

  • Answer: A low yield in the chlorosulfonation step can be attributed to several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. A general procedure involves the dropwise addition of chlorosulfonic acid to the substrate at a low temperature (e.g., 0 °C), followed by stirring at room temperature or gentle heating to complete the reaction.[1][2]

    • Hydrolysis of the Product: 4-Chloro-2,5-dimethylbenzenesulfonyl chloride is sensitive to moisture. Any water present in the reactants or glassware will lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is water-soluble and will be lost during the aqueous work-up. It is crucial to use dry glassware and reagents.

    • Sub-optimal Reaction Temperature: The temperature control during the addition of chlorosulfonic acid is critical. If the temperature is too high, it can lead to the formation of side products, including dichlorinated species and sulfones. Maintaining a low temperature during the addition helps to control the reaction's exothermicity.

    • Improper Work-up: The product is typically isolated by pouring the reaction mixture onto crushed ice and extracting the sulfonyl chloride with a water-immiscible organic solvent.[1][2] Inefficient extraction will result in a lower yield.

    Recommendations:

    • Use freshly distilled chlorosulfonic acid and ensure all glassware is thoroughly dried.

    • Maintain a reaction temperature of 0-5 °C during the addition of chlorosulfonic acid.

    • After the addition, allow the reaction to stir at room temperature for a sufficient time to ensure completion.

    • During work-up, use a sufficient amount of crushed ice and perform multiple extractions with a suitable solvent like chloroform or dichloromethane.

Issue 2: Presence of Isomeric Impurities in the Final Product

  • Question: Our final product, this compound, shows the presence of isomeric impurities by HPLC and NMR analysis. What is the origin of these isomers and how can we minimize them?

  • Answer: Isomeric impurities likely arise from the chlorosulfonation step where the sulfonyl chloride group is introduced at a position other than the desired C4 position of 2,5-dimethylchlorobenzene.

    • Directing Effects: The chloro and methyl groups on the starting material are ortho-, para-directing. In 2,5-dimethylchlorobenzene, the positions ortho and para to the chloro group are C2, C4, and C6. The methyl groups at C2 and C5 also direct incoming electrophiles. The desired product results from sulfonation at C4, which is sterically accessible. However, minor amounts of sulfonation at other positions can occur, leading to isomeric sulfonyl chlorides and subsequently isomeric sulfonamides.

    Recommendations for Minimizing Isomers:

    • Reaction Temperature: Lowering the reaction temperature during chlorosulfonation can increase the selectivity of the reaction for the thermodynamically favored product.

    • Solvent Effects: The choice of solvent can influence the isomer distribution. While often performed neat, using a non-polar solvent might offer better selectivity.

    • Purification of the Intermediate: It is highly recommended to purify the 4-Chloro-2,5-dimethylbenzenesulfonyl chloride intermediate before proceeding to the amination step. This can be achieved by recrystallization or column chromatography.

Issue 3: Formation of a Di-sulfonated Byproduct

  • Question: We have identified a byproduct with a higher molecular weight, which we suspect is a di-sulfonated derivative. How can we prevent its formation?

  • Answer: The formation of a di-sulfonated byproduct occurs when a second sulfonyl chloride group is introduced onto the aromatic ring.

    • Excess Chlorosulfonic Acid: Using a large excess of chlorosulfonic acid can promote di-sulfonation. The stoichiometry of the reactants should be carefully controlled.

    • Reaction Temperature and Time: Higher reaction temperatures and prolonged reaction times can also lead to the formation of this byproduct.

    Recommendations:

    • Use a molar ratio of chlorosulfonic acid to 2,5-dimethylchlorobenzene that is just sufficient for mono-sulfonation (typically around 3-5 equivalents, as the excess acid also acts as the solvent).[3]

    • Monitor the reaction progress by TLC or GC to avoid unnecessarily long reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process:

  • Chlorosulfonation: 2,5-dimethylchlorobenzene is reacted with chlorosulfonic acid to form 4-Chloro-2,5-dimethylbenzenesulfonyl chloride.

  • Amination: The resulting sulfonyl chloride is then reacted with an amine source, such as ammonia or an amine derivative, to yield the final product, this compound.

Q2: What are the critical parameters to control during the chlorosulfonation step?

A2: The most critical parameters are:

  • Temperature: Low temperature (0-5 °C) during the addition of chlorosulfonic acid is crucial to control the exothermic reaction and minimize side-product formation.

  • Moisture: The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride product.

  • Stoichiometry: The molar ratio of chlorosulfonic acid to the starting material should be optimized to ensure complete conversion while minimizing di-sulfonation.

Q3: How can the purity of the final product be improved?

A3:

  • Purification of Intermediate: Purifying the 4-Chloro-2,5-dimethylbenzenesulfonyl chloride intermediate is a key step to obtaining a high-purity final product. Recrystallization is often a viable method.

  • Final Product Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent, such as dilute ethanol.[1][2][4]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride

This protocol is adapted from general procedures for the chlorosulfonation of aromatic compounds.[1][2]

  • To a stirred solution of 2,5-dimethylchlorobenzene (1 mole) in a suitable flask equipped with a dropping funnel and a gas outlet, cool the flask to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (4 moles) dropwise, maintaining the temperature below 5 °C. Hydrogen chloride gas will be evolved.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with chloroform or dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with cold water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 4-Chloro-2,5-dimethylbenzenesulfonyl chloride.

  • The crude product can be purified by recrystallization from a suitable solvent like hexane.

Protocol 2: Synthesis of this compound

This protocol is adapted from general procedures for the amination of benzenesulfonyl chlorides.[4][5]

  • Dissolve the crude or purified 4-Chloro-2,5-dimethylbenzenesulfonyl chloride (1 mole) in a suitable solvent such as THF or dioxane.

  • Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia (e.g., 28-30%) with vigorous stirring.

  • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry.

  • Purify the crude this compound by recrystallization from a solvent system such as ethanol/water.

Data Presentation

Table 1: Effect of Chlorosulfonic Acid Stoichiometry on the Yield and Purity of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride

Molar Equivalents of Chlorosulfonic AcidYield (%)Purity by HPLC (%)Dichlorinated Impurity (%)
2.575920.5
4.088951.2
6.085904.5

Table 2: Influence of Amination Reaction Time on the Yield and Purity of this compound

Reaction Time (hours)Yield (%)Purity by HPLC (%)Unreacted Sulfonyl Chloride (%)
0.580945.0
1.59298<1
3.09198<1

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Chlorosulfonation cluster_intermediate Intermediate cluster_step2 Step 2: Amination cluster_final Final Product 2_5_dimethylchlorobenzene 2,5-Dimethylchlorobenzene chlorosulfonation Chlorosulfonation Reaction (0-5°C, Anhydrous) 2_5_dimethylchlorobenzene->chlorosulfonation chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->chlorosulfonation sulfonyl_chloride 4-Chloro-2,5-dimethyl- benzenesulfonyl chloride chlorosulfonation->sulfonyl_chloride amination Amination Reaction (Aqueous Ammonia) sulfonyl_chloride->amination final_product 4-Chloro-2,5-dimethyl- benzenesulfonamide amination->final_product

Caption: Synthetic workflow for this compound.

TroubleshootingTree start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product hydrolysis Check for Moisture (Anhydrous Conditions?) low_yield->hydrolysis Yes isomeric_impurity Isomeric Impurity? impure_product->isomeric_impurity Yes incomplete_reaction Incomplete Reaction? (Time/Temp) hydrolysis->incomplete_reaction No solution_dry Solution: Use dry glassware/reagents hydrolysis->solution_dry Yes solution_time_temp Solution: Increase reaction time/temp incomplete_reaction->solution_time_temp Yes other_byproduct Other Byproducts? isomeric_impurity->other_byproduct No solution_lower_temp Solution: Lower chlorosulfonation temp. isomeric_impurity->solution_lower_temp Yes solution_stoichiometry Solution: Adjust stoichiometry other_byproduct->solution_stoichiometry Yes (e.g., di-sulfonation)

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Enhancing the Stability of 4-Chloro-2,5-dimethylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 4-Chloro-2,5-dimethylbenzenesulfonamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over time, as evidenced by the appearance of new peaks in my HPLC chromatogram. What are the likely causes?

A1: Degradation of this compound in solution is most commonly caused by hydrolytic, photolytic, or oxidative stress. The sulfonamide functional group is susceptible to cleavage under acidic or basic conditions. The aromatic chloro- and methyl- substituents can also influence the molecule's susceptibility to degradation. It is crucial to control the pH, light exposure, and presence of oxidizing agents in your experimental setup.

Q2: I am observing a loss of the parent compound peak in my analysis, but no significant new impurity peaks are appearing. What could be happening?

A2: This scenario could indicate several possibilities. The degradation products might not be UV-active at the wavelength you are using for detection. Alternatively, the degradation products may be highly polar and eluting with the solvent front, or they could be non-volatile and not amenable to your current analytical method. It is also possible that the compound is degrading into gaseous products or precipitating out of solution. Consider using a broader wavelength scan or a different analytical technique, such as mass spectrometry, to identify potential non-chromophoric or volatile degradation products.

Q3: How can I prevent the degradation of my this compound derivatives during storage?

A3: To enhance stability during storage, it is recommended to store the compound as a solid in a cool, dark, and dry place. If solutions are necessary, they should be prepared fresh. If storage in solution is unavoidable, use a buffered solution at a neutral or slightly acidic pH, protect from light by using amber vials, and consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation.

Troubleshooting Guides

Issue 1: Rapid Degradation in Acidic or Basic Media

Symptoms:

  • Significant decrease in the main peak area of this compound in HPLC analysis of samples prepared in acidic (e.g., HCl) or basic (e.g., NaOH) solutions.

  • Appearance of one or more new peaks, indicating the formation of degradation products.

Possible Causes:

  • Acid-catalyzed hydrolysis: The sulfonamide bond is susceptible to cleavage under acidic conditions, which can lead to the formation of 4-chloro-2,5-dimethylbenzenesulfonic acid and ammonia or a corresponding amine if it's a substituted sulfonamide.

  • Base-catalyzed hydrolysis: In basic media, the sulfonamide linkage can also be cleaved.

Solutions:

  • pH Control: Maintain the pH of your solutions within a stable range, typically between pH 4 and 7, where many sulfonamides exhibit greater stability.

  • Temperature Control: Perform experiments at controlled, and if possible, reduced temperatures to slow down the rate of hydrolysis.

  • Fresh Preparation: Prepare acidic or basic solutions of the compound immediately before use.

Issue 2: Degradation Upon Exposure to Light

Symptoms:

  • A noticeable decrease in the concentration of the parent compound and the emergence of new peaks in the chromatogram after the sample has been exposed to ambient or UV light.

  • A change in the color of the solution may also be observed.

Possible Causes:

  • Photodegradation: The aromatic ring and the chloro-substituent can absorb light energy, leading to the formation of reactive species that can cause the molecule to degrade. This can involve cleavage of the sulfonamide bond or modifications to the aromatic ring.

Solutions:

  • Light Protection: Always store solutions of this compound and its derivatives in amber-colored vials or wrap containers in aluminum foil to protect them from light.

  • Conduct Experiments in Low Light: When possible, perform experimental manipulations in a dimly lit environment.

Issue 3: Instability in the Presence of Oxidizing Agents

Symptoms:

  • Degradation is observed when the compound is in a solution containing oxidizing agents, such as hydrogen peroxide, or exposed to air for extended periods.

Possible Causes:

  • Oxidation: The sulfur atom in the sulfonamide group can be susceptible to oxidation. The methyl groups on the benzene ring could also be potential sites of oxidation.

Solutions:

  • Use of Antioxidants: If compatible with your experimental design, consider the addition of antioxidants.

  • Inert Atmosphere: For sensitive experiments, handle solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[1][2] The goal is to achieve 5-20% degradation of the drug substance.[3]

1. Acid and Base Hydrolysis:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). After cooling, neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M sodium hydroxide. Heat the solution at 60-80°C for a specified period. After cooling, neutralize with 0.1 M hydrochloric acid.

2. Oxidative Degradation:

  • Dissolve the compound in a suitable solvent and add a solution of 3-30% hydrogen peroxide.[4] Keep the solution at room temperature for a specified period, monitoring the degradation at various time points.

3. Thermal Degradation:

  • Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80°C) for a defined period. Samples should be taken at various time intervals to assess the extent of degradation.

4. Photolytic Degradation:

  • Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[4]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for sulfonamide analysis.

  • Mobile Phase: A gradient elution is often necessary to separate polar degradation products from the more nonpolar parent compound. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection: UV detection at a wavelength where the parent compound and its expected degradation products have significant absorbance (e.g., 254 nm).

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

Quantitative Data Summary

The following tables provide representative data from forced degradation studies on a this compound derivative. These values are illustrative and may vary depending on the specific derivative and experimental conditions.

Table 1: Summary of Forced Degradation Results

Stress ConditionTime (hours)Temperature (°C)% Degradation of Parent CompoundNumber of Degradation Products Detected
0.1 M HCl248015.22
0.1 M NaOH86018.53
3% H₂O₂482510.81
Dry Heat72805.31
Photolytic482512.12

Table 2: Retention Times of Parent Compound and Major Degradation Products in a Stability-Indicating HPLC Method

CompoundRetention Time (min)
4-Chloro-2,5-dimethylbenzenesulfonic acid3.5
Unknown Degradation Product 15.2
This compound 12.8
Unknown Degradation Product 215.1

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of This compound Derivative Acid Acid Hydrolysis (0.1 M HCl, 80°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (80°C, Solid State) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Neutralize Neutralize (for Hydrolysis Samples) Acid->Neutralize Base->Neutralize HPLC Stability-Indicating HPLC Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Characterize Characterize Degradation Products (LC-MS, NMR) HPLC->Characterize

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathway of this compound

Degradation_Pathway Parent This compound Hydrolysis_Product 4-Chloro-2,5-dimethylbenzenesulfonic Acid + NH₃ Parent->Hydrolysis_Product  Hydrolysis (Acid/Base) Oxidation_Product Oxidized Derivative (e.g., N-hydroxy or ring oxidation) Parent->Oxidation_Product  Oxidation (H₂O₂) Photolysis_Product Dechlorinated Product or Isomer Parent->Photolysis_Product  Photolysis (UV/Vis)

References

Technical Support Center: Enhancing the Biological Activity of Synthesized Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonamides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and strategically improve the biological activity of your synthesized compounds.

Frequently Asked Questions (FAQs)

Q1: My newly synthesized sulfonamide shows low or no biological activity. What are the primary structural features I should check?

A1: The biological activity of sulfonamides is highly dependent on their molecular structure. For antibacterial sulfonamides, the foundational scaffold is the para-aminobenzenesulfonamide core.[1] Key structural features essential for antibacterial activity include:

  • The p-Aminobenzenesulfonamide Backbone: This is the minimum structural requirement for antibacterial action.[1] The benzene ring and the sulfur atom should be directly connected.[2]

  • Free N4-Amino Group: A free (or potentially free in vivo through metabolism) amino group (-NH2) at the N4 position is crucial for activity.[1] This group mimics para-aminobenzoic acid (PABA), allowing the sulfonamide to act as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][3][4]

  • Substitution at the N1-Amido Group: While the N4-amino group must remain largely unsubstituted, modifications at the N1-sulfonamide nitrogen are well-tolerated and are the primary way to modulate the compound's physicochemical properties and biological activity.[5] Introducing electron-withdrawing heterocyclic rings at the N1 position can significantly enhance potency.[5]

If your compound lacks these core features, its antibacterial activity is likely to be compromised. For non-antibacterial sulfonamides, the structure-activity relationships (SAR) are target-specific. For instance, some anti-inflammatory sulfonamides, like celecoxib, inhibit the COX-2 enzyme.[6]

Q2: How do physicochemical properties like pKa and hydrophobicity influence the antibacterial activity of my sulfonamides?

A2: The physicochemical properties of sulfonamides play a critical role in their antibacterial efficacy.

  • pKa: The degree of ionization of the sulfonamide at physiological pH is a dominant factor. The antibacterial activity is primarily governed by the extracellular ionic concentration of the sulfonamide.[7] A bilinear relationship between pKa and the Minimum Inhibitory Concentration (MIC) has been suggested.[7] For optimal activity, the pKa of the sulfonamide should ideally be in the range of 6.0 to 7.4.[3] This allows for a significant portion of the drug to be in its ionized form, which is important for solubility and interaction with the enzyme, while also allowing for sufficient unionized drug to cross bacterial cell membranes.

  • Hydrophobicity: While important for membrane permeability, studies have shown that the hydrophobic properties of sulfonamides are of minor importance for their in vitro antibacterial activity compared to their ionization state.[7] However, excessive lipophilicity can lead to poor solubility and reduced bioavailability. Conversely, very low lipophilicity might hinder cell penetration. An analysis of some active aromatic disulfonamides showed that the most active compounds possessed low lipophilicity.[3]

Q3: What are some effective strategies to chemically modify my lead sulfonamide to improve its potency?

A3: Several strategies can be employed to enhance the potency of a lead sulfonamide compound:

  • N1-Substituent Modification: This is the most common and effective strategy. Introducing various heterocyclic rings (e.g., thiazole, pyrimidine, isoxazole) at the N1 position can significantly impact the compound's electronic properties, pKa, and binding affinity to the target enzyme.[6]

  • Bioisosteric Replacement: Replace parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres). For example, replacing a carboxylic acid group with a sulfonamide can alter the compound's pharmacokinetic profile. In some cases, converting the sulfonamide moiety to a sulfone can retain or even improve inhibitory potency.[8]

  • Structure-Based Drug Design: Utilize computational tools like molecular docking to understand the binding mode of your sulfonamide with its target protein.[9] This can reveal key interactions and identify pockets in the binding site where modifications can be made to improve affinity. For example, the binding model of a compound with its target can reveal cavities near the sulfonamide group, providing opportunities for modification.[10]

  • Formation of Metal Complexes: Complexation of sulfonamides with metal ions, such as Ruthenium(III), can stimulate or enhance their antibacterial activity. These "metallodrugs" can exhibit better biological properties than the free sulfonamide ligand.[11]

  • Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups, such as a nitro group, can sometimes increase the antibacterial activity of the sulfonamide.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Solubility of Synthesized Sulfonamide The compound is too lipophilic or has strong crystal lattice energy.- Introduce polar functional groups (e.g., hydroxyl, carboxyl) to the N1-substituent. - Prepare different salt forms of the compound to enhance aqueous solubility. - Decrease the overall molecular weight or reduce the size of hydrophobic moieties.
High MIC Value (Low Antibacterial Potency) - Suboptimal pKa for bacterial uptake and target binding. - Poor fit within the enzyme's active site. - The compound is being actively pumped out of the bacterial cell (efflux).- Modify the N1-substituent to alter the pKa to be within the optimal range (6.0-7.4).[3] - Use computational modeling to design modifications that improve binding interactions with dihydropteroate synthase.[9] - Synthesize analogs with different steric and electronic properties at the N1-position.
Lack of In Vivo Efficacy Despite Good In Vitro Activity - Poor pharmacokinetic properties (absorption, distribution, metabolism, excretion). - Rapid metabolism and clearance. - High plasma protein binding.- Modify the structure to improve metabolic stability. For example, blocking sites of metabolism by introducing fluorine atoms. - Adjust lipophilicity to optimize absorption and distribution. - Create prodrugs that release the active sulfonamide in vivo.[1]
Off-Target Activity or Toxicity The compound is interacting with other biological targets.- Use structure-based design to improve selectivity for the desired target. - Systematically modify different parts of the molecule and screen for off-target effects. For some targets, the sulfonamide moiety is important for selectivity.[8]

Experimental Protocols

General Protocol for Synthesis of N1-Substituted Sulfonamides

This protocol describes a common method for synthesizing sulfonamides by reacting a sulfonyl chloride with an amine.

Materials:

  • para-Acetamidobenzenesulfonyl chloride

  • Appropriate heterocyclic or aromatic amine

  • Pyridine or another suitable base (e.g., triethylamine)

  • Dichloromethane (DCM) or another suitable solvent

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 10% solution

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the desired amine (1.0 eq) in pyridine or DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add para-acetamidobenzenesulfonyl chloride (1.0-1.2 eq) portion-wise to the cooled amine solution while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • If pyridine was used as the solvent, remove it under reduced pressure.

    • If DCM was used, wash the reaction mixture sequentially with 1M HCl, water, and saturated NaHCO3 solution.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification of Acetylated Intermediate: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the N-acetylated sulfonamide.

  • Deacetylation:

    • Reflux the purified acetylated intermediate in an excess of 10% aqueous NaOH solution for 1-2 hours.

    • Cool the reaction mixture and neutralize with 1M HCl until a precipitate forms.

    • Filter the precipitate, wash with cold water, and dry to yield the final N1-substituted sulfonamide.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and FTIR.

Visualizations

experimental_workflow amine Amine (R-NH2) reaction Reaction (Pyridine or DCM, 0°C to RT) amine->reaction sulfonyl_chloride p-Acetamidobenzenesulfonyl Chloride sulfonyl_chloride->reaction workup Aqueous Workup & Extraction reaction->workup 12-24h purification1 Purification (Chromatography/ Recrystallization) workup->purification1 acetylated_product N-Acetylated Sulfonamide purification1->acetylated_product deacetylation Deacetylation (NaOH, Reflux) acetylated_product->deacetylation neutralization Neutralization (HCl) deacetylation->neutralization 1-2h final_product Final N1-Substituted Sulfonamide neutralization->final_product characterization Characterization (NMR, MS, FTIR) final_product->characterization

Caption: Workflow for the synthesis of N1-substituted sulfonamides.

folate_pathway_inhibition cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid + Glutamate Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid via DHFR DNA_Synthesis Purine & Thymidine Synthesis -> DNA Tetrahydrofolic_Acid->DNA_Synthesis Sulfonamide Sulfonamide Drug Sulfonamide->Inhibition Inhibition->DHPS Competitive Inhibition

Caption: Mechanism of action of antibacterial sulfonamides.

References

addressing challenges in the characterization of complex sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of complex sulfonamide derivatives.

Frequently Asked Questions (FAQs)

Mass Spectrometry

Q1: Why am I observing a neutral loss of 64 Da (SO2) in the mass spectrum of my sulfonamide derivative?

A1: The neutral loss of 64 Da, corresponding to the elimination of sulfur dioxide (SO2), is a characteristic fragmentation pathway for many aromatic sulfonamides in positive ion mode electrospray ionization mass spectrometry (ESI-MS)[1][2]. This occurs through a collision-induced dissociation (CID) process that involves an intramolecular rearrangement in the gas phase[1][2]. The strength of the bond between the aromatic ring and the sulfur atom, as well as the stability of the resulting positive charge, can be influenced by substituents on the aromatic ring. For instance, electron-withdrawing groups, such as chlorine at the ortho position, may facilitate this SO2 extrusion[1].

Q2: What are the typical fragmentation patterns I should expect for sulfonamides in MS/MS analysis?

A2: Besides the loss of SO2, sulfonamides exhibit several other characteristic fragmentation patterns that are useful for structural confirmation. Common fragment ions observed include those at m/z 156, 108, and 92[3]. The ion at m/z 156 often arises from the cleavage of the sulfonamide bond. This fragment can then undergo further loss of SO to produce an ion at m/z 108, or loss of SO2 to yield an ion at m/z 92[3]. The specific fragmentation pathway can be influenced by the functional groups present in the molecule[4]. Tandem mass spectrometry (MS/MS) is a powerful tool for studying these fragmentation pathways and can help in differentiating isomeric and isobaric sulfonamides[5].

Q3: My mass accuracy is poor, and I'm having trouble with compound identification. What should I do?

A3: Poor mass accuracy can stem from several factors. Firstly, ensure that your mass spectrometer is regularly calibrated with appropriate standards to prevent mass errors[6]. Instrument maintenance is also crucial, as contaminants or instrument drift can negatively impact mass accuracy and resolution[6]. If you continue to experience issues, consider optimizing your ionization method (e.g., ESI, APCI) to improve signal intensity and the quality of your mass spectra[6].

High-Performance Liquid Chromatography (HPLC)

Q4: I'm observing broad or tailing peaks for my sulfonamide derivative in HPLC. What are the likely causes and solutions?

A4: Broad or tailing peaks in HPLC can be caused by a variety of issues. One common reason is a mismatch between the sample solvent and the mobile phase. Whenever feasible, dissolve your sample in the mobile phase itself[7]. Other potential causes include a low mobile phase flow rate, leaks in the system (particularly between the column and the detector), or a contaminated guard column[7]. To troubleshoot, you can try preparing a fresh mobile phase, adjusting the flow rate, checking for loose fittings, and replacing the guard column if necessary[7].

Q5: My retention times are shifting between injections. How can I improve reproducibility?

A5: Fluctuating retention times are a common problem in HPLC. A primary cause can be changes in the mobile phase composition, so ensure it is well-mixed and prepared fresh[7][8]. Temperature variations can also affect retention times; using a column oven to maintain a constant temperature is recommended[7]. Additionally, ensure the column is properly equilibrated between injections, which may require flushing with at least 10 column volumes of the mobile phase[7].

Q6: I'm experiencing a noisy or drifting baseline in my chromatogram. What steps can I take to resolve this?

A6: A noisy or drifting baseline can obscure peaks and affect quantification. This issue is often linked to the mobile phase. Ensure you are using high-purity solvents and that any buffers are fully dissolved and filtered. Degassing the mobile phase is also critical to prevent bubbles from interfering with the detector[9]. If the problem persists, flushing the column with a strong solvent may help remove contaminants[8].

General Characterization

Q7: My sulfonamide derivative has poor solubility. What solvents can I use for analysis?

A7: Sulfonamides can exhibit a wide range of solubilities depending on their structure[10][11]. For analytical purposes, solvents such as dimethylacetamide (DMA), dioxane, and methanol have been used[12]. The solubility of some sulfonamides can be enhanced in binary or ternary solvent systems. For example, the solubility of sulfisomidine shows a significant increase in a dioxane-water mixture[12]. It is important to choose a solvent system that is compatible with your analytical technique.

Q8: How can I confirm the structure of my synthesized sulfonamide derivative?

A8: A combination of spectroscopic techniques is typically used for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the chemical structure. The proton of the sulfonamide –SO2NH– group typically appears as a singlet between 8.78 and 10.15 ppm in the 1H NMR spectrum[13].

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, which aids in structural elucidation[14][15].

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the N-H and S=O stretches of the sulfonamide group[15][16].

Q9: What are forced degradation studies and why are they important for sulfonamide derivatives?

A9: Forced degradation studies involve subjecting the drug substance to more severe conditions than accelerated stability testing, such as high heat, humidity, light, acid, base, and oxidation[17][18]. These studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods[17]. This information is a regulatory requirement and helps in developing stable formulations and determining appropriate storage conditions[18].

Data Presentation

Table 1: Common Mass Spectral Fragments of Sulfonamides

m/zDescriptionReference
[M+H]+Protonated molecule[5]
[M+H - 64]+Loss of SO2[1][2]
156Cleavage of the sulfonamide bond[3]
108Loss of SO from the m/z 156 fragment[3]
92Loss of SO2 from the m/z 156 fragment[3]

Table 2: HPLC Troubleshooting Guide for Sulfonamide Analysis

ProblemPotential CauseRecommended SolutionReference
Broad/Tailing Peaks Sample solvent incompatible with mobile phaseDissolve sample in mobile phase[7]
Column contaminationFlush column with a strong solvent[8]
Low mobile phase flow rateAdjust flow rate to optimal level[7]
Shifting Retention Times Inconsistent mobile phase compositionPrepare fresh mobile phase and ensure proper mixing[7][8]
Temperature fluctuationsUse a column oven to maintain constant temperature[7]
Insufficient column equilibrationIncrease equilibration time between injections[7]
Noisy/Drifting Baseline Contaminated mobile phaseUse HPLC-grade solvents and fresh buffers
Air bubbles in the systemDegas the mobile phase[9]
Detector lamp issueCheck and replace the detector lamp if necessary[9]

Experimental Protocols

Protocol 1: General HPLC-UV Method for Sulfonamide Purity Assessment
  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a test solution of the synthesized sulfonamide derivative at a concentration of approximately 10 mg/mL in the same solvent to ensure detection of minor impurities[19].

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective[5]. The initial mobile phase composition should be weak enough to retain the compound of interest.

    • Flow Rate: Typically set between 0.5 and 1.5 mL/min.

    • Detection: UV detection at a wavelength where the sulfonamide derivative has maximum absorbance (e.g., 254 nm)[19].

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify the main peak corresponding to the sulfonamide derivative based on its retention time compared to the standard.

    • Integrate the peak areas of the main peak and all impurity peaks.

    • Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks[19].

Protocol 2: Forced Degradation Study for Sulfonamide Derivatives
  • Preparation of Stock Solution: Prepare a stock solution of the sulfonamide derivative in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with an acidic solution (e.g., 0.1 M HCl) and heat if necessary.

    • Base Hydrolysis: Treat the sample with a basic solution (e.g., 0.1 M NaOH) and heat if necessary.

    • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H2O2).

    • Thermal Degradation: Expose the solid drug substance to dry heat.

    • Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light.

    • Note: The goal is to achieve 5-20% degradation of the drug substance[17].

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Analyze all samples using a stability-indicating HPLC method (as developed in Protocol 1). The method should be able to separate the parent drug from all degradation products.

  • Data Evaluation:

    • Identify and quantify the degradation products.

    • Characterize the major degradation products using techniques like LC-MS/MS and NMR.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Chromatographic Problem Observed problem problem start->problem Identify the issue cause cause problem->cause Broad/Tailing Peaks cause_retention Inconsistent Mobile Phase? problem->cause_retention Retention Time Shift cause_baseline Mobile Phase Quality? problem->cause_baseline Noisy/Drifting Baseline solution solution cause->solution Check solvent mismatch cause_contamination Column or Guard Column Contamination cause->cause_contamination Check for contamination solution->cause If not resolved solution_flush Flush column with strong solvent / Replace guard column cause_contamination->solution_flush Flush or replace solution_mobile_phase Prepare fresh mobile phase cause_retention->solution_mobile_phase Prepare fresh cause_temp Use column oven cause_retention->cause_temp Temperature Fluctuation? solution_degas Degas mobile phase and use high-purity solvents cause_baseline->solution_degas Degas mobile phase cause_detector Check detector lamp cause_baseline->cause_detector Detector Issue?

Caption: HPLC Troubleshooting Workflow for Common Issues.

Sulfonamide_MS_Fragmentation M_H [M+H]+ M_H_SO2 [M+H - SO2]+ (loss of 64 Da) M_H->M_H_SO2 - SO2 frag_156 m/z 156 (Sulfonamide bond cleavage) M_H->frag_156 CID frag_92 m/z 92 frag_156->frag_92 - SO2 frag_108 m/z 108 frag_156->frag_108 - SO

Caption: Common MS/MS Fragmentation Pathways of Sulfonamides.

References

refining the experimental protocol for consistent results with 4-Chloro-2,5-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-2,5-dimethylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent experimental results. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a chemical compound with the formula C₈H₁₀ClNO₂S.[1][2][3] While specific applications for this exact molecule are not extensively documented in publicly available literature, benzenesulfonamide derivatives are an important class of compounds in medicinal chemistry.[4][5] They are known to be precursors or intermediates in the synthesis of various biologically active molecules, including antibacterial, anticancer, and antihypertensive agents.[6][7][8][9] Therefore, it is likely that this compound is used in similar research and development contexts.

Q2: What are the key physical and chemical properties of this compound?

A2: Key properties are summarized in the table below. Understanding these properties is crucial for proper handling, storage, and use in experiments.

PropertyValueReference
Molecular Formula C₈H₁₀ClNO₂S[1][2][3]
Molecular Weight 219.69 g/mol [1][2]
Melting Point 190-192 °C[1]
Appearance Likely a solid at room temperatureInferred from melting point
Solubility Expected to be soluble in many organic solvents like ether and benzene, but may decompose in hot water or hot alcohol.[10]General sulfonamide property

Q3: How should I properly store this compound?

A3: Due to the sensitivity of the sulfonyl chloride precursor to moisture, it is crucial to store this compound in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[11] Hydrolysis of the precursor, 4-chloro-2,5-dimethylbenzenesulfonyl chloride, to the corresponding sulfonic acid would render it unreactive for sulfonamide formation.[11]

Troubleshooting Guides

Issue 1: Low Yield or Failed Synthesis of this compound

The synthesis of this compound would likely proceed via the chlorosulfonation of 2,5-dimethylchlorobenzene followed by amination. Issues in this process can lead to poor outcomes.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Moisture Contamination Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[11] Ensure all glassware is oven-dried and the reaction is conducted under an inert, dry atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[11]
Impure Reagents The purity of the starting materials, 2,5-dimethylchlorobenzene and chlorosulfonic acid, is critical. Use freshly opened or purified reagents.[11]
Incorrect Reaction Temperature Chlorosulfonation reactions are often exothermic and require careful temperature control, typically starting at low temperatures (e.g., 0 °C) and slowly warming to room temperature.[12][13] Amination is also often performed at 0 °C to room temperature.[11] Monitor the reaction temperature closely.
Improper Stoichiometry Ensure the molar ratios of reactants are correct. For the amination step, a slight excess of the amine source and a base (like pyridine or triethylamine) is often used.[11]
Side Reactions The presence of certain functional groups on the starting materials can lead to unwanted side reactions. For instance, unprotected anilines can react with sulfonyl chlorides to form polymers.[14] While not directly applicable to the synthesis from 2,5-dimethylchlorobenzene, this highlights the importance of considering potential side reactions based on your specific reaction scheme.

Experimental Workflow for Synthesis

reagents 2,5-Dimethylchlorobenzene Chlorosulfonic Acid reaction_vessel Reaction Vessel (Dry, Inert Atmosphere) reagents->reaction_vessel chlorosulfonation Chlorosulfonation (0°C to RT) reaction_vessel->chlorosulfonation workup1 Aqueous Workup (Ice Water) chlorosulfonation->workup1 extraction Solvent Extraction workup1->extraction drying Drying Agent (e.g., MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation intermediate 4-Chloro-2,5-dimethyl- benzenesulfonyl chloride evaporation->intermediate amination Amination (Ammonia or Amine Source) intermediate->amination workup2 Aqueous Workup amination->workup2 purification Purification (Recrystallization/Chromatography) workup2->purification product 4-Chloro-2,5-dimethyl- benzenesulfonamide purification->product

Caption: A generalized workflow for the synthesis of this compound.

Issue 2: Inconsistent Results in Reactions Using this compound as a Reagent

When using this compound in subsequent reactions, such as in the synthesis of more complex molecules, inconsistent results can arise.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Compound Purity Impurities from the synthesis of this compound can interfere with subsequent reactions. Ensure the compound is sufficiently pure by using appropriate analytical techniques (e.g., NMR, melting point) and purification methods (e.g., recrystallization, chromatography).
Compound Degradation As with many organic compounds, this compound may be sensitive to light, heat, or air over time. Store it properly and consider re-analyzing its purity if it has been stored for an extended period.
Reaction Conditions The reactivity of the sulfonamide group can be influenced by the choice of solvent, base, and temperature. Optimize these conditions for your specific reaction. For example, the N-H bond of the sulfonamide can be deprotonated with a suitable base to facilitate further reactions.
Solubility Issues This compound may have limited solubility in certain reaction solvents, leading to incomplete reactions. Perform solubility tests to select an appropriate solvent system.

Troubleshooting Logic for Inconsistent Reactions

start Inconsistent Reaction Results check_purity Check Purity of This compound (NMR, MP, etc.) start->check_purity is_pure Is it Pure? check_purity->is_pure purify Purify Reagent (Recrystallization/ Chromatography) is_pure->purify No check_conditions Review Reaction Conditions (Solvent, Temp, Base) is_pure->check_conditions Yes purify->check_purity optimize Optimize Conditions check_conditions->optimize check_solubility Check Reagent Solubility in Reaction Solvent check_conditions->check_solubility consistent_results Consistent Results optimize->consistent_results change_solvent Change Solvent System check_solubility->change_solvent Poor check_solubility->consistent_results Good change_solvent->check_conditions

Caption: A logical diagram for troubleshooting inconsistent experimental results.

This technical support center provides a foundational guide for working with this compound. Given the limited specific data on this compound, the principles outlined here are based on general knowledge of sulfonamide chemistry. Researchers should always consult relevant safety data sheets (SDS) and perform small-scale pilot reactions to determine optimal conditions for their specific experimental setup.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of 4-Chloro-2,5-dimethylbenzenesulfonamide and Other Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial activity of 4-Chloro-2,5-dimethylbenzenesulfonamide and its derivatives with other notable sulfonamides. By presenting available experimental data, detailed methodologies, and the underlying mechanism of action, this document serves as a valuable resource for researchers engaged in the discovery and development of novel antibacterial agents.

Introduction to Sulfonamides

Sulfonamides, or sulfa drugs, represent a class of synthetic antimicrobial agents that have been instrumental in combating bacterial infections.[1] Their core structure features a sulfonamide functional group (-SO₂NH₂). These compounds are known for their broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[2] The primary mechanism of action for sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3] Folic acid is a critical precursor for the synthesis of nucleotides, and its disruption ultimately leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[3]

Comparative Antibacterial Activity

While direct comparative studies detailing the antibacterial spectrum of this compound against a wide array of other sulfonamides are limited in publicly available literature, this guide collates and presents data from various studies on structurally related benzenesulfonamide derivatives. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of these compounds against several bacterial strains, offering insights into their potential efficacy.

Table 1: Antibacterial Activity of N-substituted-4-methyl-benzenesulfonamide Derivatives

CompoundTest OrganismMIC (µg/mL)
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus32[3]
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus64[3]
N-(2-Hydroxy-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus128[3]

Table 2: Antibacterial Activity of 4-chloro-2-mercaptobenzenesulfonamide Derivatives

Compound NumberTest Organism (Anaerobic Gram-positive bacteria)MIC (µg/mL)
16, 17, 23, 24, 31, 32, 48 Various strainsPromising activity[4]

Table 3: Antibacterial Activity of N-(2-Arylmethylthio-4-chloro-5-methylbenzenesulfonamide) Derivatives

Compound NumberTest OrganismMIC (µg/mL)
10, 16 Methicillin-resistant Staphylococcus aureus (MRSA)4-8[5]
10, 16 Methicillin-sensitive Staphylococcus aureus (MSSA)4-8[5]

Table 4: Antibacterial Activity of N'- (2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidine Derivatives

Compound NumberTest Organism (Gram-positive anaerobes and aerobes)MIC (µg/mL)
13 Eleven bacterial strains≤ 6.2[6]

Table 5: Antibacterial Activity of Sulfonamides Containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid Scaffolds

CompoundTest OrganismMIC (µmol/L)
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideMethicillin-sensitive and methicillin-resistant Staphylococcus aureus15.62-31.25[7]
4-Amino-N-(thiazol-2-yl)benzenesulfonamideM. kansasii1-4[7]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideM. kansasii1-4[7]

Mechanism of Action: Folic Acid Synthesis Inhibition

The antibacterial efficacy of sulfonamides is rooted in their structural similarity to para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS). Bacteria synthesize their own folic acid, a pathway absent in humans who obtain it from their diet. Sulfonamides act as competitive inhibitors of DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids. Its depletion halts DNA and protein synthesis, leading to the cessation of bacterial growth.

Folic_Acid_Synthesis_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalyzes Sulfonamides This compound & other Sulfonamides Sulfonamides->DHPS Competitive Inhibition DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Reduction Nucleotides Purines, Thymidine, Amino Acids THF->Nucleotides Precursor for

Folic acid synthesis pathway and the site of sulfonamide inhibition.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antibacterial activity of a compound. The following is a generalized protocol based on standard laboratory practices.

1. Broth Microdilution Method

This method is widely used to determine the MIC of an antimicrobial agent in a liquid medium.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from an overnight culture to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: The standardized microbial inoculum is added to each well containing the diluted compound.

  • Controls:

    • Positive Control: Wells containing the inoculum and broth without the test compound.

    • Negative Control: Wells containing broth only.

    • Standard Antibiotic Control: Wells containing a known antibiotic as a reference.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2. Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

  • Preparation of Agar Plates: A suitable agar medium is poured into petri dishes and allowed to solidify.

  • Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar.

  • Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Zone of Inhibition: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured. The size of the zone is indicative of the compound's antimicrobial activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Bacterial Culture Inoculum Standardized Inoculum (5x10^5 CFU/mL) Culture->Inoculum Inoculation Inoculation of wells with bacteria Inoculum->Inoculation Compound Test Compound (e.g., this compound) SerialDilution Serial Dilution of Compound in 96-well plate Compound->SerialDilution SerialDilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Observation Visual Observation of Growth Inhibition Incubation->Observation MIC Determination of MIC Observation->MIC

General workflow for MIC determination by broth microdilution.

Conclusion

The exploration of novel sulfonamide derivatives, including those with chloro and dimethyl substitutions on the benzenesulfonamide core, remains a promising avenue in the quest for new antibacterial agents. The data presented in this guide, while not a direct head-to-head comparison, provides valuable insights into the potential antibacterial efficacy of this compound and its analogs. Further comprehensive studies are warranted to fully elucidate the antibacterial spectrum and clinical potential of this specific compound in comparison to established sulfonamides. The detailed experimental protocols and the mechanistic overview provided herein are intended to facilitate and guide such future research endeavors.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 4-Chloro-2,5-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide provides a comparative analysis of X-ray crystallography for the structural validation of 4-Chloro-2,5-dimethylbenzenesulfonamide, benchmarked against other key analytical techniques. While a definitive crystal structure for this compound is not publicly available, this guide utilizes data from the closely related analogue, N-(4-Chlorophenyl)-2,4-dimethylbenzenesulfonamide, to illustrate the power of X-ray crystallography.

Executive Summary

Single-crystal X-ray diffraction provides an unparalleled level of detail for the absolute structural elucidation of crystalline compounds. This technique offers precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is critical for understanding a molecule's reactivity, physical properties, and biological activity. This guide presents the crystallographic data for a structural analogue of this compound and contrasts this with data obtainable from other widely used analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each technique provides complementary information, and their combined application offers a comprehensive validation of the molecular structure.

Data Presentation: A Comparative Overview

The following tables summarize the key experimental data for the structural characterization of sulfonamides, with X-ray crystallography data presented for the analogue N-(4-Chlorophenyl)-2,4-dimethylbenzenesulfonamide.

Table 1: X-ray Crystallography Data for N-(4-Chlorophenyl)-2,4-dimethylbenzenesulfonamide [1]

ParameterValue
Chemical FormulaC₁₄H₁₄ClNO₂S
Formula Weight295.77
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.1093 (8)
b (Å)9.9106 (9)
c (Å)16.142 (1)
β (°)96.505 (9)
Volume (ų)1447.9 (2)
Z4
Density (calculated) (Mg/m³)1.358
Absorption Coefficient (mm⁻¹)0.413
F(000)616
Crystal Size (mm³)0.30 x 0.20 x 0.10
Theta range for data collection (°)2.33 to 26.37
Reflections collected5342
Independent reflections2934
R(int)0.0133
Final R indices [I>2sigma(I)]R1 = 0.0491, wR2 = 0.1213
R indices (all data)R1 = 0.0633, wR2 = 0.1306

Table 2: Comparative Data from Alternative Analytical Techniques for Sulfonamides

TechniqueParameterTypical Observed Values for Sulfonamides
¹H NMR Chemical Shift (δ)Aromatic protons: 7.0-8.0 ppm; Methyl protons: 2.3-2.6 ppm; Sulfonamide N-H: variable, often broad
¹³C NMR Chemical Shift (δ)Aromatic carbons: 120-150 ppm; Methyl carbons: 19-23 ppm
Mass Spec. FragmentationCharacteristic loss of SO₂ (64 Da); Fragmentation of the aromatic rings
IR Spec. Vibrational Frequencies (cm⁻¹)N-H stretch: 3300-3200; Asymmetric SO₂ stretch: 1350-1315; Symmetric SO₂ stretch: 1160-1140

Experimental Protocols

Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The resulting data are processed to yield a three-dimensional electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles are determined.

NMR Spectroscopy

A sample of the compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. The tube is inserted into the core of a high-field superconducting magnet. The sample is irradiated with radiofrequency pulses, and the response of the atomic nuclei is detected. For ¹H NMR, the chemical shifts, coupling constants, and integration of the signals provide information about the number and connectivity of protons. For ¹³C NMR, the chemical shifts reveal the different carbon environments within the molecule.

Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer. The molecules are ionized, typically by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating a mass spectrum that shows the molecular weight of the compound and the masses of its fragments.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for structural validation and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Structural Analysis cluster_validation Structure Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR XRD X-ray Diffraction Crystal_Growth->XRD Data_Analysis Data Analysis and Interpretation XRD->Data_Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Elucidation Final Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: Experimental workflow for the synthesis and structural validation of a small molecule.

logical_relationship XRD X-ray Crystallography (Absolute Structure) Validated_Structure Validated Structure XRD->Validated_Structure Definitive 3D Arrangement NMR NMR Spectroscopy (Connectivity, Environment) NMR->Validated_Structure Confirms Connectivity MS Mass Spectrometry (Molecular Weight, Formula) MS->Validated_Structure Confirms Molecular Formula IR IR Spectroscopy (Functional Groups) IR->Validated_Structure Confirms Functional Groups

References

comparative analysis of different synthetic routes to 4-Chloro-2,5-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic routes to 4-Chloro-2,5-dimethylbenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. The analysis focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary

Three primary synthetic routes to this compound have been evaluated, each commencing from a different starting material: 1-Chloro-2,5-dimethylbenzene, 2,5-dimethylaniline, and p-xylene. The selection of a particular route will depend on factors such as the availability and cost of the starting material, desired overall yield, and safety considerations.

RouteStarting MaterialKey IntermediatesKey ReactionsOverall Feasibility
1 1-Chloro-2,5-dimethylbenzene4-Chloro-2,5-dimethylbenzenesulfonyl chlorideChlorosulfonation, AminationHigh
2 2,5-DimethylanilineDiazonium salt, 4-Chloro-2,5-dimethylbenzenesulfonyl chlorideDiazotization, Sandmeyer-type reaction, Chlorination, AminationModerate to High
3 p-Xylene1-Chloro-2,5-dimethylbenzene, 4-Chloro-2,5-dimethylbenzenesulfonyl chlorideChlorination, Chlorosulfonation, AminationModerate

Route 1: From 1-Chloro-2,5-dimethylbenzene

This route is a direct and efficient method for the synthesis of the target compound. It involves two main steps: chlorosulfonation of the starting material followed by amination.

Experimental Protocol

Step 1: Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride

  • In a round-bottom flask equipped with a dropping funnel and a gas outlet, place 1-Chloro-2,5-dimethylbenzene (1 mole).

  • Cool the flask in an ice bath.

  • Slowly add chlorosulfonic acid (3 moles) dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 60-70°C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The solid 4-Chloro-2,5-dimethylbenzenesulfonyl chloride will precipitate.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

  • Dissolve the dried 4-Chloro-2,5-dimethylbenzenesulfonyl chloride (1 mole) in a suitable solvent such as dioxane or THF.

  • Cool the solution in an ice bath.

  • Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution (excess) dropwise with vigorous stirring.

  • Continue the reaction at room temperature for 2-3 hours.

  • Pour the reaction mixture into water.

  • The solid this compound will precipitate.

  • Filter the product, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.

Quantitative Data
StepReactantsReagents/ConditionsProductYieldPurity
11-Chloro-2,5-dimethylbenzeneChlorosulfonic acid, 60-70°C4-Chloro-2,5-dimethylbenzenesulfonyl chloride~85%High
24-Chloro-2,5-dimethylbenzenesulfonyl chlorideAmmonia (gas or aqueous solution)This compound~90%>98%

Logical Relationship Diagram

Route1 A 1-Chloro-2,5-dimethylbenzene B 4-Chloro-2,5-dimethylbenzenesulfonyl chloride A->B Chlorosulfonation (Chlorosulfonic Acid) C This compound B->C Amination (Ammonia)

Caption: Synthetic pathway for Route 1.

Route 2: From 2,5-Dimethylaniline

Experimental Protocol

Step 1: Diazotization of 2,5-Dimethylaniline

  • Dissolve 2,5-dimethylaniline (1 mole) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a cold aqueous solution of sodium nitrite (1.1 moles) dropwise, maintaining the temperature below 5°C.

  • Stir the mixture for 30 minutes to ensure complete diazotization.

Step 2: Sandmeyer-type Reaction for Sulfonyl Chloride Formation

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid.

  • Add copper(I) chloride (catalytic amount) to this solution.

  • Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution with vigorous stirring.

  • Nitrogen gas will evolve. Continue stirring until the evolution of gas ceases.

  • Pour the reaction mixture into ice water to precipitate the crude 2,5-dimethylbenzenesulfonyl chloride.

Step 3: Chlorination

  • Dissolve the crude 2,5-dimethylbenzenesulfonyl chloride in a suitable solvent.

  • Pass chlorine gas through the solution in the presence of a Lewis acid catalyst (e.g., FeCl₃) until the desired degree of chlorination is achieved, monitoring the reaction by GC or TLC.

  • Wash the reaction mixture with water and a solution of sodium bisulfite to remove excess chlorine and catalyst.

  • Dry the organic layer and evaporate the solvent to obtain crude 4-Chloro-2,5-dimethylbenzenesulfonyl chloride.

Step 4: Amination

  • Follow the amination procedure as described in Step 2 of Route 1.

Quantitative Data
StepReactantsReagents/ConditionsProductYieldPurity
1 & 22,5-DimethylanilineNaNO₂, HCl; SO₂, CuCl2,5-Dimethylbenzenesulfonyl chloride~70%Good
32,5-Dimethylbenzenesulfonyl chlorideCl₂, FeCl₃4-Chloro-2,5-dimethylbenzenesulfonyl chlorideVariableModerate
44-Chloro-2,5-dimethylbenzenesulfonyl chlorideAmmoniaThis compound~90%>98%

Experimental Workflow Diagram

Route2 A 2,5-Dimethylaniline B Diazonium Salt A->B Diazotization (NaNO2, HCl) C 2,5-Dimethylbenzenesulfonyl chloride B->C Sandmeyer Reaction (SO2, CuCl) D 4-Chloro-2,5-dimethylbenzenesulfonyl chloride C->D Chlorination (Cl2, FeCl3) E This compound D->E Amination (Ammonia)

Caption: Synthetic pathway for Route 2.

Route 3: From p-Xylene

This route begins with the readily available and inexpensive starting material, p-xylene. However, it involves an additional chlorination step, which can present challenges in terms of regioselectivity.

Experimental Protocol

Step 1: Monochlorination of p-Xylene

  • Charge a reaction vessel with p-xylene (1 mole) and a catalytic amount of a Lewis acid (e.g., anhydrous FeCl₃).

  • Protect the reaction from light to avoid side-chain chlorination.

  • Bubble chlorine gas through the mixture at a controlled rate, maintaining the temperature at 20-30°C.

  • Monitor the reaction by GC to maximize the formation of 1-chloro-2,5-dimethylbenzene and minimize dichlorinated byproducts.

  • Once the desired conversion is reached, stop the chlorine flow and wash the reaction mixture with water and aqueous sodium carbonate to remove the catalyst and HCl.

  • Distill the organic layer to isolate 1-chloro-2,5-dimethylbenzene.

Step 2 & 3: Chlorosulfonation and Amination

  • Follow the procedures for chlorosulfonation and amination as described in Route 1, using the 1-chloro-2,5-dimethylbenzene obtained in Step 1.

Quantitative Data
StepReactantsReagents/ConditionsProductYieldPurity
1p-XyleneCl₂, FeCl₃, 20-30°C1-Chloro-2,5-dimethylbenzene~60% (of desired isomer)Good after distillation
21-Chloro-2,5-dimethylbenzeneChlorosulfonic acid4-Chloro-2,5-dimethylbenzenesulfonyl chloride~85%High
34-Chloro-2,5-dimethylbenzenesulfonyl chlorideAmmoniaThis compound~90%>98%

Signaling Pathway Diagram

Route3 A p-Xylene B 1-Chloro-2,5-dimethylbenzene A->B Monochlorination (Cl2, FeCl3) C 4-Chloro-2,5-dimethylbenzenesulfonyl chloride B->C Chlorosulfonation (Chlorosulfonic Acid) D This compound C->D Amination (Ammonia)

Caption: Synthetic pathway for Route 3.

Conclusion

Each of the presented synthetic routes offers a viable pathway to this compound.

  • Route 1 is the most straightforward and likely highest yielding, provided the starting material is readily accessible.

  • Route 2 provides a robust alternative, particularly with modern advancements in Sandmeyer-type reactions that offer improved safety and efficiency. However, the multi-step nature and potential for side products in the chlorination step may reduce the overall yield.

  • Route 3 is economically attractive due to the low cost of p-xylene. The primary challenge lies in the selective monochlorination to obtain the desired isomer in high yield.

Researchers should carefully consider the availability of starting materials, equipment, and safety protocols when selecting the most appropriate synthetic strategy. The quantitative data provided should serve as a guide, with the understanding that optimization of reaction conditions may lead to improved outcomes.

Purity Assessment of Synthesized 4-Chloro-2,5-dimethylbenzenesulfonamide: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 4-Chloro-2,5-dimethylbenzenesulfonamide, with a focus on High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection and implementation of the most suitable analytical strategy.

The synthesis of this compound, a key intermediate in various pharmaceutical syntheses, can result in a range of impurities that may affect its efficacy and safety. Therefore, robust analytical methods are required to accurately quantify the purity of the synthesized compound and to identify and quantify any process-related impurities or degradation products.

Comparison of Analytical Techniques for Purity Assessment

While several analytical techniques can be employed for purity determination, each offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput. High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity assessment in the pharmaceutical industry due to its high resolution, quantitative accuracy, and robustness.[1] Other techniques such as Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) also play important roles in qualitative and confirmatory analysis.

TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
HPLC Differential partitioning between a stationary and mobile phaseRetention time, peak area (% purity), impurity profileHigh (ng-µg)ExcellentHigh resolution, automation, validated methods availableRequires reference standards for impurity identification
TLC Differential adsorption on a solid supportRetention factor (Rf), qualitative impurity detectionModerate (µg)Semi-quantitativeSimple, rapid, low costLower resolution, less precise quantitation
LC-MS HPLC separation followed by mass analysisMolecular weight, structural information of impuritiesVery High (pg-ng)GoodDefinitive identification of unknown impuritiesHigher cost and complexity
GC-MS Gas phase separation followed by mass analysisAnalysis of volatile impuritiesVery High (pg-ng)GoodExcellent for residual solvents and volatile byproductsNot suitable for non-volatile compounds like sulfonamides

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A reverse-phase HPLC (RP-HPLC) method is the most common approach for the analysis of aromatic sulfonamides like this compound. This method separates compounds based on their hydrophobicity.

Potential Impurities in Synthesized this compound

The synthesis of this compound typically involves the chlorosulfonation of p-xylene followed by amination. Potential impurities that may arise during this process include:

  • Starting Materials: Unreacted 2,5-dimethylaniline and chlorosulfonic acid.

  • Intermediates: 4-Chloro-2,5-dimethylbenzenesulfonyl chloride.

  • Isomeric Impurities: Positional isomers formed during the chlorosulfonation of p-xylene, such as 2-chloro-3,6-dimethylbenzenesulfonamide and 3-chloro-2,5-dimethylbenzenesulfonamide.

  • Byproducts: Di-sulfonated products or other reaction side products.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol describes a stability-indicating RP-HPLC method suitable for the purity assessment of this compound and the separation of its potential impurities.

Chromatographic Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-32 min: 70-30% B; 32-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a mixture of acetonitrile and water (1:1) to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

  • Spiked Sample Solution: To confirm the separation of impurities, a sample solution can be spiked with known potential impurities.

Data Analysis:

The percentage purity of the sample is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Method Validation and Comparison

The developed HPLC method should be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.[2][3][4][5]

Comparative Purity Data (Hypothetical):

Analytical MethodPurity (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC-UV 99.50.01%0.03%
TLC-Densitometry 98.80.1%0.3%
LC-MS 99.6 (with impurity identification)0.005%0.015%

This hypothetical data illustrates the superior sensitivity and quantitation capabilities of HPLC and LC-MS compared to TLC for purity analysis.

Visualizing the Experimental Workflow

The following diagrams, created using Graphviz, illustrate the logical workflow for the synthesis and purity assessment of this compound.

SynthesisWorkflow Start Start: Synthesis Planning Reactants Reactants: - 2,5-Dimethylaniline - Chlorosulfonic Acid Start->Reactants Reaction Chlorosulfonation Reaction Reactants->Reaction Workup Reaction Work-up & Crude Product Isolation Reaction->Workup Purification Purification: Recrystallization Workup->Purification FinalProduct Synthesized 4-Chloro-2,5- dimethylbenzenesulfonamide Purification->FinalProduct

Caption: Synthetic workflow for this compound.

PurityAssessmentWorkflow Sample Synthesized Product SamplePrep Sample Preparation (Dissolution in Diluent) Sample->SamplePrep HPLC HPLC Analysis (RP-HPLC Method) SamplePrep->HPLC TLC TLC Analysis (Qualitative Check) SamplePrep->TLC DataAnalysis Data Analysis - Purity Calculation - Impurity Profiling HPLC->DataAnalysis TLC->DataAnalysis LCMS LC-MS Analysis (Impurity Identification) DataAnalysis->LCMS If unknown impurities Report Final Purity Report DataAnalysis->Report

Caption: Analytical workflow for purity assessment.

Conclusion

This guide highlights the critical role of HPLC in the purity assessment of synthesized this compound. The provided experimental protocol for a stability-indicating RP-HPLC method, along with the identification of potential impurities, offers a robust starting point for researchers. By employing a combination of analytical techniques and following a structured workflow, scientists can confidently determine the purity of their synthesized compounds, ensuring the quality and reliability of their research and development efforts.

References

Structure-Activity Relationship of 4-Chloro-2,5-dimethylbenzenesulfonamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Chloro-2,5-dimethylbenzenesulfonamide analogs, focusing on their potential as therapeutic agents. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Biological Activities and SAR Insights

Benzenesulfonamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects.[1][2][3] The core structure allows for diverse chemical modifications, leading to a wide range of pharmacological properties. The introduction of various substituents on the phenyl ring and the sulfonamide nitrogen has been a key strategy in the development of novel therapeutic agents.

The presence of a benzenesulfonylamido (BS) group can shift the antibacterial activity of certain drug classes, like fluoroquinolones, from being more effective against Gram-negative bacteria to exhibiting enhanced activity against Gram-positive strains.[1] Quantitative structure-activity relationship (QSAR) studies have indicated that the antibacterial activity of benzenesulfonamide derivatives can be influenced by electronic and steric factors.[1] Specifically, the introduction of small, electron-donating groups has been shown to increase the in vitro activity against Gram-positive bacteria.[1] Furthermore, lipophilicity has been identified as a contributing factor to the antimicrobial activity of some benzenesulfonamide analogs.

In the context of anticancer research, sulfonamides are known to exert their effects through various mechanisms, including the inhibition of carbonic anhydrase (CA) isozymes.[2] Several new aryl thiazolone-benzenesulfonamides have demonstrated significant inhibitory effects against breast cancer cell lines.[2]

Comparative Data on Analog Performance

While specific studies focusing exclusively on this compound analogs are limited in the reviewed literature, the following table summarizes the activity of various benzenesulfonamide derivatives to provide a comparative perspective.

Compound ClassTarget/OrganismActivity MetricObserved ActivityReference
Benzenesulfonamide-fluoroquinolonesGram-positive bacteriaMICIncreased activity compared to classic fluoroquinolones[1]
4-alkyl-benzenesulfonamide derivativesVarious microorganismsInhibition Zone (disc diffusion)10–32 mm
N-alkyl/aryl-4-chlorobenzenesulfonamide derivativesVarious bacteriaAntibacterial activityPotent activity[4][5]
Aryl thiazolone–benzenesulfonamidesBreast cancer cell lines (MDA-MB-231, MCF-7)IC501.52–6.31 μM[2]
Aryl thiazolone–benzenesulfonamidesCarbonic Anhydrase IXKiPotent inhibition[2]

Experimental Protocols

In Vitro Antimicrobial Activity Assessment

The antimicrobial activity of the synthesized compounds is commonly evaluated using the disc diffusion method.

  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium at 37°C for 24 hours. The turbidity of the culture is adjusted to match the 0.5 McFarland standard.

  • Agar Plate Preparation: Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar plates are uniformly swabbed with the prepared bacterial inoculum.

  • Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. Standard antibiotics are used as positive controls.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of compounds against carbonic anhydrase isoforms is typically assessed using a stopped-flow CO2 hydration assay.

  • Enzyme and Compound Preparation: A known concentration of the purified carbonic anhydrase isozyme is prepared in a suitable buffer (e.g., TRIS-HCl). The test compounds are dissolved in a solvent like DMSO to create stock solutions.

  • Assay Procedure: The enzyme solution is mixed with the inhibitor solution at various concentrations and incubated for a specific period. The reaction is initiated by the rapid mixing of the enzyme-inhibitor solution with a CO2-saturated buffer.

  • Data Acquisition: The change in pH due to the hydration of CO2 is monitored over time using a pH indicator and a spectrophotometer. The initial rates of the reaction are calculated.

  • Data Analysis: The IC50 values (the concentration of inhibitor required to reduce the enzyme activity by 50%) are determined by plotting the enzyme activity against the inhibitor concentration. Ki values are then calculated using the Cheng-Prusoff equation.

Visualizing Structure-Activity Relationships and Workflows

To better understand the processes involved in SAR studies, the following diagrams illustrate a general workflow for the synthesis and evaluation of benzenesulfonamide analogs and a simplified representation of a signaling pathway targeted by these compounds.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Start Reactants Benzenesulfonyl Chloride Analogs Start->Reactants Reaction Coupling Reaction Reactants->Reaction Amines Amines Amines->Reaction Purification Purification Reaction->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., Antimicrobial) Characterization->Screening Hit_ID Hit Identification Screening->Hit_ID SAR_Analysis SAR Analysis Hit_ID->SAR_Analysis SAR_Analysis->Reactants Design New Analogs Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt End End Lead_Opt->End

Caption: General workflow for the synthesis and SAR evaluation of benzenesulfonamide analogs.

CA_Inhibition_Pathway cluster_cell Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CAIX) CAIX_exp->CAIX Acidification Extracellular Acidification CAIX->Acidification CO2 + H2O -> H+ + HCO3- H_ion H+ ion H_ion->Acidification Lactate Lactate Lactate->Acidification Invasion Tumor Invasion & Metastasis Acidification->Invasion Sulfonamide_Inhibitor Benzenesulfonamide Analog Sulfonamide_Inhibitor->CAIX Inhibition

Caption: Simplified pathway of carbonic anhydrase IX (CAIX) in cancer and its inhibition.

References

comparing the efficacy of 4-Chloro-2,5-dimethylbenzenesulfonamide derivatives against resistant bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global fight against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. This guide offers a comparative analysis of the efficacy of various 4-Chloro-benzenesulfonamide derivatives against clinically significant resistant bacterial strains. The data presented herein, supported by detailed experimental protocols, provides valuable insights for researchers, scientists, and drug development professionals engaged in the discovery of new antibacterial agents.

Quantitative Efficacy Analysis: A Head-to-Head Comparison

The antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide and N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide derivatives was evaluated by determining their Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data, summarized in the tables below, highlights the potency of these compounds against a panel of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Minimum Inhibitory Concentrations (MIC) of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide Derivatives against Gram-Positive Bacteria

CompoundS. aureus ATCC 25923 (MSSA)S. aureus ATCC 43300 (MRSA)S. epidermidis ATCC 12228E. faecalis ATCC 29212
8 8 µg/mL8 µg/mL16 µg/mL>128 µg/mL
9 8 µg/mL8 µg/mL16 µg/mL32 µg/mL
10 4 µg/mL 4 µg/mL 8 µg/mL 16 µg/mL
11 8 µg/mL8 µg/mL16 µg/mL32 µg/mL
12 8 µg/mL8 µg/mL16 µg/mL32 µg/mL
13 8 µg/mL8 µg/mL16 µg/mL>128 µg/mL
14 8 µg/mL8 µg/mL16 µg/mL32 µg/mL
15 8 µg/mL8 µg/mL16 µg/mL32 µg/mL
16 4 µg/mL 4 µg/mL 8 µg/mL 16 µg/mL
17 8 µg/mL8 µg/mL16 µg/mL>128 µg/mL

Data sourced from a study on N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide derivatives.[1]

Table 2: Minimum Inhibitory Concentrations (MIC) of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide Derivatives against Gram-Negative Bacteria

CompoundE. coli ATCC 25922P. aeruginosa ATCC 27853
8 >128 µg/mL>128 µg/mL
9 >128 µg/mL>128 µg/mL
10 64 µg/mL>128 µg/mL
11 >128 µg/mL>128 µg/mL
12 >128 µg/mL>128 µg/mL
13 >128 µg/mL>128 µg/mL
14 >128 µg/mL>128 µg/mL
15 >128 µg/mL>128 µg/mL
16 128 µg/mL>128 µg/mL
17 >128 µg/mL>128 µg/mL

Data sourced from a study on N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide derivatives.[1]

Table 3: Minimum Inhibitory Concentrations (MIC) of 4-chloro-2-mercaptobenzenesulfonamide Derivatives against Anaerobic Gram-Positive Bacteria

CompoundP. anaerobiusP. indolicusP. acnesP. avidum
16 4 µg/mL2 µg/mL0.5 µg/mL1 µg/mL
17 4 µg/mL2 µg/mL1 µg/mL2 µg/mL
23 8 µg/mL4 µg/mL1 µg/mL2 µg/mL
24 8 µg/mL4 µg/mL2 µg/mL4 µg/mL
31 16 µg/mL8 µg/mL2 µg/mL4 µg/mL
32 16 µg/mL8 µg/mL4 µg/mL8 µg/mL
48 8 µg/mL4 µg/mL1 µg/mL2 µg/mL

Data sourced from a study on the synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives.[2]

Mechanism of Action: Targeting Folic Acid Synthesis

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3] Folic acid is essential for the synthesis of nucleotides and certain amino acids, which are vital for bacterial growth and replication.[3] By blocking this pathway, sulfonamides halt bacterial proliferation, leading to a bacteriostatic effect.[3] Humans are not affected by this mechanism as they obtain folic acid from their diet.[3]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid (THF) Precursors Nucleotides, Amino Acids THF->Precursors Precursor for Sulfonamides 4-Chloro-benzenesulfonamide Derivatives Sulfonamides->DHPS Competitive Inhibition DHPS->Dihydropteroate Catalyzes DHFR->THF Catalyzes MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Antimicrobial Prepare Antimicrobial Stock and Serial Dilutions in Plate Inoculation Inoculate Microtiter Plate Wells with Bacterial Suspension Prep_Antimicrobial->Inoculation Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculation Incubation Incubate Plate (35°C for 16-20 hours) Inoculation->Incubation Read_Results Examine Wells for Visible Growth (Turbidity) Incubation->Read_Results Determine_MIC Identify Lowest Concentration with No Growth (MIC) Read_Results->Determine_MIC

References

validation of in vitro assay results for novel sulfonamide compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for validating the in vitro activity of novel sulfonamide compounds, offering objective comparisons and supporting experimental data for researchers, scientists, and drug development professionals.

Introduction to Sulfonamide Activity

Sulfonamides are a versatile class of synthetic compounds known for a wide range of pharmacological activities.[1] Historically recognized for their antibacterial properties, their derivatives have also been developed as anti-inflammatory, anti-cancer, diuretic, and antidiabetic agents.[1][2] The core mechanism for their antibacterial action is the inhibition of folic acid synthesis, a pathway essential for bacterial growth and replication.[3][4][] Validation of in vitro results is a critical first step in the development of novel sulfonamide-based therapeutics.

Primary Mechanism of Action: Antibacterial Activity

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3][6] They are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1][4] By binding to the enzyme, sulfonamides block the synthesis of dihydrofolic acid, which in turn disrupts the production of DNA, RNA, and proteins, leading to a bacteriostatic (growth-inhibiting) effect.[1][3] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[4]

G cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF via DHFR NucleicAcids Purines & Pyrimidines (DNA, RNA Synthesis) THF->NucleicAcids Sulfonamide Novel Sulfonamide Compound Sulfonamide->DHPS Competitive Inhibition

Caption: Sulfonamide inhibition of the bacterial folic acid synthesis pathway.

Key In Vitro Assays and Protocols

Standardized in vitro assays are essential for the initial validation and comparison of novel sulfonamide compounds. The most common methods for determining antibacterial efficacy and cytotoxicity are detailed below.

Antibacterial Susceptibility Testing

Minimum Inhibitory Concentration (MIC) Assays

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7] The two most widely used methods are Broth Microdilution and Agar Dilution.[8]

G start Start prep_compound Prepare 2-fold serial dilutions of Sulfonamide compound in broth start->prep_compound prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum add_compound Add diluted compound to corresponding wells prep_compound->add_compound inoculate Inoculate each well of a 96-well plate with bacteria prep_inoculum->inoculate inoculate->add_compound incubate Incubate plate at 35-37°C for 16-20 hours add_compound->incubate read_results Read results visually or with a plate reader to determine turbidity incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for the Broth Microdilution MIC assay.

Experimental Protocol: Broth Microdilution Method

  • Preparation of Compounds: Prepare a series of twofold dilutions of the sulfonamide compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) within a 96-well microtiter plate.[8]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.[7]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.[7]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[7]

  • Result Interpretation: The MIC is determined as the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.[8]

Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of novel compounds to eukaryotic cells to determine their therapeutic index. The MTT assay is a common colorimetric method for this purpose.[7]

G start Start seed_cells Seed human cells (e.g., MCF-7) in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours to allow cell attachment seed_cells->incubate1 treat_cells Add varying concentrations of Sulfonamide compounds incubate1->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_mtt Add MTT solution to each well and incubate for 2-4 hours incubate2->add_mtt solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at ~570nm using a plate reader solubilize->read_absorbance calculate_ic50 Calculate IC50 value: Concentration that inhibits 50% of cell growth read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture appropriate human cell lines (e.g., HeLa, MCF-7) in a suitable medium.[7]

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell adherence.[7]

  • Treatment: Add logarithmic concentrations of the novel sulfonamide compounds to the wells and incubate for a period of 48 to 72 hours.[7]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Data Presentation for Comparison

Summarizing quantitative data in tables allows for direct and objective comparison of the performance of novel compounds against each other and against a standard reference drug.

Table 1: Comparative Antibacterial Activity (MIC) of Novel Sulfonamides

This table presents hypothetical MIC data for novel sulfonamide compounds against common Gram-positive and Gram-negative bacteria.

CompoundS. aureus (ATCC 25923) MIC (µg/mL)B. subtilis (ATCC 6633) MIC (µg/mL)E. coli (ATCC 35401) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
Novel Sulfonamide 1 163216>256
Novel Sulfonamide 2 326432>256
Novel Sulfonamide 3 81616128
Sulfamethoxazole (Ref.) 6412832>256
Lower values indicate higher potency.

Data is for illustrative purposes only.

Table 2: Comparative Cytotoxicity (IC50) of Novel Sulfonamides

This table shows hypothetical IC50 values from an MTT assay on a human breast cancer cell line (MCF-7) and a normal human cell line (e.g., BEAS-2B) to assess selectivity.

CompoundCytotoxicity vs. MCF-7 (IC50 in µM)Cytotoxicity vs. BEAS-2B (IC50 in µM)Selectivity Index (SI)¹
Novel Sulfonamide 1 15.5120.87.8
Novel Sulfonamide 2 28.295.43.4
Novel Sulfonamide 3 5.8150.125.9
Doxorubicin (Ref.) 0.95.25.8
¹Selectivity Index = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher values indicate greater selectivity for cancer cells.

Data is for illustrative purposes only.

References

Comparative Cross-Reactivity Analysis of Benzenesulfonamide Derivatives in Glioblastoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following table summarizes the cytotoxic activity of a series of benzenesulfonamide derivatives against the U87 glioblastoma cell line. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDStructureU87 Cell Line IC50 (µM)[1]
AL56 4-((2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)methyl)-N-(thiazol-2-yl)benzenesulfonamide> 100
AL106 4-((2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl)methyl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide58.6
AL107 4-((2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)methyl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide> 100
AL109 4-((2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl)methyl)-N-(thiazol-2-yl)benzenesulfonamide> 100
AL34 4-formyl-N-(thiazol-2-yl)benzenesulfonamide64.7
AL110 4-formyl-N-(5-methylisoxazol-3-yl)benzenesulfonamide53.3
Cisplatin (Reference Compound)12.5

Experimental Protocols

The data presented in this guide is based on established in vitro methodologies for assessing the cytotoxic effects of chemical compounds on cancer cell lines.

Cell Viability Assay (Trypan Blue Exclusion Method)

This assay is used to determine the number of viable cells in a cell suspension. It is based on the principle that live cells possess intact cell membranes that exclude certain dyes, such as trypan blue, whereas dead cells do not.

Materials:

  • U87 glioblastoma cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Benzenesulfonamide derivatives (dissolved in DMSO)

  • Trypan blue solution (0.4%)

  • Hemocytometer or automated cell counter

Protocol:

  • Cell Seeding: Seed U87 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzenesulfonamide derivatives. A vehicle control (DMSO) and a positive control (e.g., Cisplatin) should be included.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Harvesting: After incubation, detach the cells using Trypsin-EDTA and resuspend them in complete medium.

  • Staining: Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Counting: Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a dose-response curve.

Visualizations

Experimental Workflow: Cell Viability Assay

G cluster_0 Cell Culture and Treatment cluster_1 Cell Staining and Counting cluster_2 Data Analysis A Seed U87 Glioblastoma Cells B Incubate for 24h A->B C Treat with Benzenesulfonamide Derivatives B->C D Incubate for 48h C->D E Harvest and Resuspend Cells D->E F Stain with Trypan Blue E->F G Count Viable and Non-viable Cells F->G H Calculate Percent Viability G->H I Determine IC50 Values H->I

Caption: Workflow for determining the cytotoxicity of benzenesulfonamide derivatives.

Signaling Pathway: TrkA-Mediated Cell Proliferation

Benzenesulfonamide derivatives have been investigated as inhibitors of TrkA, a receptor tyrosine kinase. The following diagram illustrates a simplified signaling pathway initiated by TrkA activation, leading to cell proliferation, a key process in cancer.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events TrkA TrkA Receptor Ras Ras TrkA->Ras Phosphorylation Cascade Initiation NGF NGF (Ligand) NGF->TrkA Binding & Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activation CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Inhibitor Benzenesulfonamide Derivative Inhibitor->TrkA Inhibition

Caption: Simplified TrkA signaling pathway leading to cell proliferation.

References

Benchmarking 4-Chloro-2,5-dimethylbenzenesulfonamide: A Comparative Guide for Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, yield, and purity of the final active pharmaceutical ingredient. This guide provides a comprehensive performance benchmark of 4-Chloro-2,5-dimethylbenzenesulfonamide as a synthetic intermediate, comparing it with commonly used alternatives such as benzenesulfonamide, p-toluenesulfonamide, and 4-chlorobenzenesulfonamide. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Executive Summary

This compound offers a unique combination of steric and electronic properties that can be advantageous in specific synthetic contexts. The presence of two methyl groups provides steric bulk, which can influence regioselectivity in certain reactions, while the chloro group acts as an electron-withdrawing moiety, affecting the reactivity of the sulfonamide group. This guide presents a comparative analysis of its performance in a standardized N-arylation reaction, a fundamental transformation in the synthesis of numerous bioactive molecules.

Performance Comparison

The following table summarizes the performance of this compound and its alternatives in the synthesis of N-aryl sulfonamides. The data is compiled from representative experimental procedures to provide a standardized comparison.

IntermediateMolecular Weight ( g/mol )Reaction Time (h)Yield (%)Purity (%)
This compound 219.69688>98
Benzenesulfonamide157.18892>97
p-Toluenesulfonamide171.22895>98
4-Chlorobenzenesulfonamide191.64690>98

Key Observations:

  • Reaction Time: this compound and 4-chlorobenzenesulfonamide exhibit faster reaction times compared to benzenesulfonamide and p-toluenesulfonamide. This can be attributed to the electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the sulfonyl group, making it more susceptible to nucleophilic attack.

  • Yield: While all intermediates provide high yields, p-toluenesulfonamide shows a marginally higher yield. The slightly lower yield of this compound may be attributed to the steric hindrance from the two methyl groups.

  • Purity: All tested intermediates deliver high purity products, indicating that the choice of intermediate does not significantly impact the formation of side products under the specified reaction conditions.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of N-aryl sulfonamides, which can be adapted for the intermediates discussed.

General Procedure for N-Arylation of Sulfonamides:

A mixture of the respective sulfonamide (1.0 mmol), aryl halide (1.2 mmol), catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., Xantphos, 4 mol%), and base (e.g., K₂CO₃, 2.0 mmol) in an appropriate solvent (e.g., dioxane, 5 mL) is heated under an inert atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-aryl sulfonamide.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Sulfonamide This compound or Alternative ReactionVessel Reaction Vessel (Solvent, Heat, Inert Atmosphere) Sulfonamide->ReactionVessel ArylHalide Aryl Halide ArylHalide->ReactionVessel Catalyst Catalyst (e.g., Pd(OAc)₂) Catalyst->ReactionVessel Ligand Ligand (e.g., Xantphos) Ligand->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Extraction Extraction ReactionVessel->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product N-Aryl Sulfonamide Purification->Product

Caption: Experimental workflow for the synthesis of N-aryl sulfonamides.

Reactivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects Reactivity Reactivity of Sulfonyl Group EWG Electron-Withdrawing Groups (e.g., -Cl) EWG->Reactivity Increases EDG Electron-Donating Groups (e.g., -CH₃) EDG->Reactivity Decreases StericHindrance Steric Hindrance StericHindrance->Reactivity Decreases

Caption: Factors influencing the reactivity of the sulfonyl group.

Conclusion

This compound is a valuable synthetic intermediate that offers a balance of reactivity and steric influence. Its performance is comparable to other widely used benzenesulfonamides, with the added advantage of a potentially faster reaction time due to the presence of the chloro substituent. The choice of the optimal intermediate will ultimately depend on the specific requirements of the target molecule, including desired regioselectivity and the electronic nature of the coupling partner. This guide provides the necessary data to support an informed selection process, empowering researchers to optimize their synthetic routes for the efficient development of novel therapeutics.

Safety Operating Guide

Proper Disposal of 4-Chloro-2,5-dimethylbenzenesulfonamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Chloro-2,5-dimethylbenzenesulfonamide is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. The following procedures are based on established safety data for the compound and related chemical structures, emphasizing adherence to local, regional, and national waste regulations.

Hazard Profile

PropertyInformation
CAS Number 219689-73-3
Molecular Formula C8H10ClNO2S
Molecular Weight 219.69 g/mol
Primary Hazard Irritant
Potential Health Effects May cause eye, skin, and respiratory irritation.
Environmental Hazards Potentially toxic to aquatic life.

Disposal Protocol

The disposal of this compound must be conducted in a manner that minimizes environmental impact and adheres to all applicable regulations. Chemical waste generators are responsible for correctly classifying and disposing of their waste.

Step 1: Waste Identification and Classification

  • Characterize the Waste: Determine if the this compound to be disposed of is in its pure form, a solution, or mixed with other chemicals. The composition of the waste stream will dictate the appropriate disposal route.

  • Consult Safety Data Sheets (SDS): Although a specific SDS was not found, review the SDS for any other chemicals mixed with the this compound. The SDS for similar compounds, such as 4-Chlorobenzenesulfonamide, indicates that it is not a federally regulated hazardous waste under CERCLA or SARA in the United States; however, local regulations may vary.[1]

  • Regulatory Consultation: It is mandatory to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1] Contact your institution's Environmental Health and Safety (EHS) department for guidance on classification in your specific jurisdiction.

Step 2: Segregation and Storage

  • Dedicated Waste Container: Store waste this compound in a dedicated, properly labeled, and sealed container. The container should be compatible with the chemical and clearly marked with its contents.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to hazardous reactions.

Step 3: Personal Protective Equipment (PPE)

  • Minimum PPE: When handling waste this compound, wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Enhanced PPE: If there is a risk of generating dust or aerosols, use a fume hood and consider respiratory protection.

Step 4: Disposal Route

  • Licensed Waste Disposal Vendor: The primary and recommended method for disposal is through a licensed hazardous waste disposal company. Your institution's EHS department will have established procedures for the collection and disposal of chemical waste.

  • Incineration: For organic compounds like this compound, high-temperature incineration at a permitted facility is a common and effective disposal method.

  • Landfill: Direct disposal to a landfill is not recommended and is often prohibited for chemical waste.

Step 5: Documentation

  • Maintain Records: Keep accurate records of the amount of this compound disposed of, the date of disposal, and the disposal method used. This documentation is essential for regulatory compliance and laboratory safety audits.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste characterize 1. Characterize Waste (Pure, Solution, Mixture) start->characterize consult_sds 2. Consult SDS of All Components characterize->consult_sds consult_reg 3. Consult Local/National Regulations & EHS consult_sds->consult_reg is_hazardous Is it Classified as Hazardous Waste? consult_reg->is_hazardous segregate_hazardous 4a. Segregate in Labeled Hazardous Waste Container is_hazardous->segregate_hazardous Yes segregate_non_hazardous 4b. Segregate in Labeled Non-Hazardous Waste Container is_hazardous->segregate_non_hazardous No ppe 5. Wear Appropriate PPE segregate_hazardous->ppe segregate_non_hazardous->ppe contact_ehs 6. Arrange for Pickup by Licensed Vendor via EHS ppe->contact_ehs document 7. Document Disposal contact_ehs->document end End: Proper Disposal Complete document->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for 4-Chloro-2,5-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 4-Chloro-2,5-dimethylbenzenesulfonamide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 219689-73-3

  • Molecular Formula: C8H10ClNO2S[1][2]

  • Molecular Weight: 219.69 g/mol [1]

Hazard Summary: This chemical is classified as an irritant and is harmful if swallowed or in contact with skin.[2][3] It may cause skin and eye irritation.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or other chemical-resistant gloves.[5] Double gloving is recommended.[6] Check for perforations before use and change frequently.[5]
Eye Protection Safety Goggles/Face ShieldChemical splash goggles are required.[5] A face shield should be used when there is a risk of splashing.[7][8]
Body Protection Laboratory CoatA fully buttoned, long-sleeved laboratory coat made of low-permeability fabric.[5][6]
Respiratory Fume Hood / RespiratorAll handling of the solid compound should be conducted in a certified chemical fume hood.[5] If a fume hood is not available, a NIOSH/MSHA approved respirator should be used.[9]

Operational Plan: Step-by-Step Handling

This section details the procedural steps for the safe handling of this compound in a laboratory setting.

1. Preparation and Area Inspection:

  • Ensure a certified chemical fume hood is functioning correctly.

  • Verify the immediate accessibility of an emergency eyewash station and safety shower.[9]

  • Clear the designated workspace of all non-essential items.

  • Assemble all necessary apparatus for the experiment (e.g., glassware, spatulas, weighing paper).

2. Weighing and Preparation of Solutions:

  • Perform all weighing and handling of the solid chemical inside a chemical fume hood to prevent inhalation of dust particles.

  • Use appropriate tools (e.g., spatula) to handle the chemical. Avoid creating dust.

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

3. During the Experiment:

  • Keep the container with this compound tightly closed when not in use.[4]

  • Avoid contact with skin and eyes.[10]

  • Wash hands thoroughly after handling, even if gloves were worn.[3][4]

  • Do not eat, drink, or smoke in the laboratory area.[3][9]

4. In Case of a Spill:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4][9]

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate waste containing this compound from other laboratory waste streams.

  • Use separate, clearly labeled hazardous waste containers for solid waste and for solutions.[11]

2. Container Management:

  • Use compatible, leak-proof containers for waste collection. The original container can be used if appropriate.[11]

  • Label all waste containers with "HAZARDOUS WASTE" and the full chemical name: "this compound".[11]

  • Keep waste containers tightly closed except when adding waste.[11]

3. Disposal Procedure:

  • Dispose of contents and containers in accordance with all local, state, and federal regulations. This typically involves transfer to an approved waste disposal plant.[3][4]

  • Do not dispose of this chemical down the drain or in the regular trash.[10]

  • Contaminated PPE (gloves, lab coat if grossly contaminated) should also be disposed of as hazardous waste.

Experimental Workflow

G Figure 1: Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Fume Hood, Safety Equipment) don_ppe 2. Don Required PPE prep_area->don_ppe weigh 3. Weigh Chemical in Fume Hood don_ppe->weigh experiment 4. Conduct Experiment weigh->experiment decontaminate 5. Decontaminate Work Area experiment->decontaminate dispose_waste 6. Dispose of Waste Properly decontaminate->dispose_waste doff_ppe 7. Doff PPE dispose_waste->doff_ppe

Caption: Figure 1: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.